2-(3,4-Dichlorophenyl)acetohydrazide
Description
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Properties
IUPAC Name |
2-(3,4-dichlorophenyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c9-6-2-1-5(3-7(6)10)4-8(13)12-11/h1-3H,4,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVLLZFPIPICSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)NN)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371093 | |
| Record name | 2-(3,4-dichlorophenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129564-33-6 | |
| Record name | 2-(3,4-dichlorophenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(3,4-Dichlorophenyl)acetohydrazide
Abstract
This technical guide provides a detailed exposition on the synthesis and comprehensive characterization of 2-(3,4-Dichlorophenyl)acetohydrazide, a significant chemical intermediate. Hydrazide derivatives are a class of compounds recognized for their wide-ranging biological activities and their utility as precursors in the synthesis of various heterocyclic systems.[1] This document is intended for researchers, chemists, and professionals in drug development, offering a robust framework for the reliable synthesis and rigorous structural elucidation of the title compound. The narrative emphasizes the rationale behind methodological choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Significance of Acetohydrazide Scaffolds
The this compound scaffold is a molecule of considerable interest in medicinal and synthetic chemistry. The presence of the dichlorinated phenyl ring combined with the reactive acetohydrazide moiety (-CONHNH₂) makes it a versatile building block for creating novel chemical entities.[1] Acetohydrazide derivatives have been explored for a multitude of therapeutic applications, including antimicrobial, anti-inflammatory, and anticonvulsant activities.[2] The core value of this guide lies in providing a field-proven, two-step synthetic pathway and a multi-technique analytical workflow to ensure the production of a high-purity, well-characterized compound ready for downstream applications.
Synthetic Strategy and Experimental Protocols
The synthesis of this compound is most efficiently achieved via a two-step sequence starting from 2-(3,4-Dichlorophenyl)acetic acid. This strategy involves an initial esterification to activate the carboxylic acid, followed by nucleophilic acyl substitution with hydrazine hydrate. This approach is widely adopted for its high yields and operational simplicity.[3][4]
Overall Synthetic Scheme
The synthetic pathway proceeds as follows:
-
Step 1: Fischer Esterification of 2-(3,4-Dichlorophenyl)acetic acid to yield its corresponding ethyl ester.
-
Step 2: Hydrazinolysis of the intermediate ester to form the target this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials and Equipment:
-
2-(3,4-Dichlorophenyl)acetic acid [CAS: 5807-30-7][5]
-
Absolute Ethanol (Anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hydrazine Hydrate (80% solution in water)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Standard reflux apparatus, round-bottom flasks, separatory funnel, Büchner funnel, rotary evaporator, and magnetic stirrer.
Step 1: Synthesis of Ethyl 2-(3,4-Dichlorophenyl)acetate
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-(3,4-Dichlorophenyl)acetic acid (0.1 mol, 20.5 g) in absolute ethanol (100 mL).
-
Catalyst Addition: To this stirred solution, carefully add concentrated sulfuric acid (0.5 mL) dropwise. The sulfuric acid acts as a catalyst for the esterification.[4]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Rationale: Heating accelerates the reaction towards equilibrium. The use of excess ethanol as the solvent also drives the equilibrium towards the product side, maximizing the yield of the ester.
-
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 4:1), visualizing the disappearance of the starting carboxylic acid.
-
Work-up: After completion, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (150 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst and remove any unreacted carboxylic acid, followed by brine (50 mL).[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ethyl 2-(3,4-Dichlorophenyl)acetate as an oil. This crude product is typically of sufficient purity for the next step.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude ethyl 2-(3,4-Dichlorophenyl)acetate (from Step 1) in absolute ethanol (120 mL).
-
Reagent Addition: To this solution, add hydrazine hydrate (80% solution, 0.2 mol, ~12.5 mL) dropwise with continuous stirring at room temperature.[3]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 8-12 hours.
-
Rationale: The hydrazinolysis reaction involves the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the ester. Refluxing provides the necessary activation energy for the substitution of the ethoxy group.[3]
-
-
Precipitation and Isolation: Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature, and then place it in an ice bath for 1-2 hours to facilitate the precipitation of the solid product.
-
Filtration: Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove soluble impurities.
-
Purification and Drying: Purify the crude product by recrystallization from ethanol to obtain pure, crystalline this compound. Dry the final product in a vacuum oven at 50-60 °C to a constant weight.
Characterization and Structural Verification
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following workflow provides a self-validating system where data from multiple orthogonal techniques converge to verify the final product.
Caption: General workflow for the characterization of the title compound.
Physical Properties
| Property | Expected Value |
| Physical Form | White to off-white crystalline solid |
| Melting Point | To be determined experimentally (literature values for similar compounds suggest >150 °C) |
Spectroscopic Data
Infrared (IR) Spectroscopy The IR spectrum is crucial for identifying key functional groups. The sample can be analyzed as a KBr pellet.[6]
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
| 3300 - 3200 | N-H stretching (asymmetric & symmetric) | Two distinct medium-to-strong bands from -NH₂ and -NH groups. |
| 3080 - 3010 | Aromatic C-H stretching | Weak to medium bands. |
| 2950 - 2850 | Aliphatic C-H stretching (-CH₂-) | Weak bands. |
| ~1650 | C=O stretching (Amide I) | Strong, sharp absorption. |
| ~1550 | N-H bending (Amide II) | Medium to strong absorption. |
| ~820 | C-Cl stretching | Strong absorption. |
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The sample should be dissolved in a suitable deuterated solvent like DMSO-d₆.[7]
¹H NMR (Proton NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.2 | Singlet (broad) | 1H | -CONH -NH₂ |
| 7.5 - 7.2 | Multiplet | 3H | Ar-H (Protons on the dichlorophenyl ring) |
| ~4.3 | Singlet (broad) | 2H | -CONH-NH₂ |
| ~3.5 | Singlet | 2H | Ar-CH₂ -CO |
Rationale: The amide protons (-NH and -NH₂) are exchangeable and often appear as broad singlets. The aromatic protons will exhibit a complex multiplet pattern due to their specific substitution. The methylene protons adjacent to the carbonyl and aromatic ring will appear as a singlet.
¹³C NMR (Carbon NMR)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~169 | C =O (Carbonyl carbon) |
| 138 - 128 | C -Ar (Aromatic carbons) |
| ~40 | Ar-C H₂-CO (Methylene carbon) |
Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern.[8]
| m/z Value | Assignment | Rationale |
| 218 | [M]⁺ (with ²³⁵Cl) | Molecular ion peak corresponding to the most abundant chlorine isotope. |
| 220 | [M+2]⁺ (with ¹³⁵Cl, ¹³⁷Cl) | Isotopic peak due to the presence of one ³⁷Cl atom. The intensity should be ~65% of the M⁺ peak. |
| 222 | [M+4]⁺ (with ²³⁷Cl) | Isotopic peak due to the presence of two ³⁷Cl atoms. The intensity should be ~10% of the M⁺ peak. |
Conclusion
This guide has delineated a reliable and reproducible two-step method for the synthesis of this compound, starting from its corresponding carboxylic acid. The detailed experimental protocols are grounded in established chemical principles, and the comprehensive characterization workflow provides a robust system for verifying the structural integrity and purity of the final product. The data and methodologies presented herein serve as a practical and authoritative resource for researchers engaged in the fields of synthetic chemistry and drug discovery, facilitating the use of this valuable intermediate in their research endeavors.
References
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Vertex AI Search. (2025, October 11). Understanding Acetohydrazide: Properties, Usage, and Research Frontiers.[2]
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SpectraBase. (n.d.). acetic acid, [[1-[(4-chlorophenyl)methyl]-1H-benzimidazol-2-yl]thio]-, 2-[(E)-(3,4-dichlorophenyl)methylidene]hydrazide - Optional[1H NMR] - Spectrum.[9]
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Vertex AI Search. (2024, December 6). Acetohydrazide derivatives: Significance and symbolism.
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Vertex AI Search. (2024, August 30). Synthesis and antimicrobial activity of substituted acetohydrazide derivatives.
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Sadeek, G. T., Saeed, Z. F., & Saleh, M. Y. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology.[1]
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PubMed Central (NIH). (n.d.). N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide.[10]
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MDPI. (2023, July 7). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric.[11]
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BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)acetohydrazide.[3]
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Patel, N. B., & Patel, J. C. (2011). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 3(6), 444-450.[12]
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BenchChem. (2025). Technical Guide: 2-(2-Chlorophenyl)acetohydrazide - Synthesis, Characterization, and Biological Potential.[4]
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BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-(2-Chlorophenyl)acetohydrazide.[13]
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Sigma-Aldrich. (n.d.). 2-(2-chlorophenyl)acetohydrazide | 22631-60-3.
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PubChem. (n.d.). 3,4-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 79874.[5]
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2-(3,4-Dichlorophenyl)acetohydrazide chemical properties and structure
An In-Depth Technical Guide to 2-(3,4-Dichlorophenyl)acetohydrazide: Structure, Properties, and Synthesis
Introduction and Overview
This compound is a halogenated aromatic hydrazide derivative. Compounds within the hydrazide and hydrazone class are recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a vast array of biological activities.[1][2] While this compound is primarily utilized as a chemical intermediate, its structural components—the dichlorinated phenyl ring and the reactive hydrazide moiety—make it a valuable starting material for the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals.[3]
The presence of the 3,4-dichloro substitution pattern on the phenyl ring imparts specific electronic and lipophilic properties that can significantly influence the biological efficacy and pharmacokinetic profile of its derivatives. This guide provides a comprehensive analysis of the chemical structure, properties, synthesis, and reactivity of this compound, offering a technical resource for researchers engaged in drug discovery and chemical synthesis.
Chemical Identity and Structure
The fundamental identity of this compound is defined by its unique combination of a substituted aromatic ring and an acetohydrazide functional group.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 129564-33-6 | [5] |
| Molecular Formula | C₈H₈Cl₂N₂O | [5][6] |
| Molecular Weight | 219.07 g/mol | [6] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)CC(=O)NN |
Structural Features:
The molecule's architecture consists of three key components:
-
3,4-Dichlorophenyl Group: This aromatic ring is substituted with two chlorine atoms at the meta and para positions. This substitution pattern creates a distinct electronic environment and increases the lipophilicity of the molecule, which can be crucial for membrane permeability in biological systems.
-
Methylene Bridge (-CH₂-): A flexible methylene linker connects the aromatic ring to the carbonyl group, providing conformational freedom.
-
Hydrazide Moiety (-C(=O)NHNH₂): This is the most reactive part of the molecule. The terminal amine group is a potent nucleophile, making it the primary site for derivatization, most commonly through condensation reactions with aldehydes and ketones to form hydrazones.[1]
Physicochemical Properties
While specific experimental data for this compound is not extensively published, the properties of closely related isomers and the compound's structural features allow for a predictive assessment.
| Property | Value | Notes |
| Physical State | Solid | Expected based on related compounds. |
| Melting Point | Not available | Data for the 2-chlorophenyl isomer is 157-159 °C. Data for the 2,6-dichloro isomer is also not available.[7] |
| Boiling Point | Not available | Expected to be high and likely to decompose before boiling at atmospheric pressure. |
| Solubility | Not available | Likely soluble in polar organic solvents like ethanol and DMSO. Poorly soluble in water. |
Synthesis and Characterization
The synthesis of this compound is typically achieved via a reliable, two-step process starting from the corresponding carboxylic acid. This method is widely adopted for analogous chlorophenylacetohydrazides.[1][8]
Synthetic Pathway Workflow
The general synthesis involves the initial conversion of the carboxylic acid to a more reactive ester, followed by nucleophilic substitution with hydrazine.
Caption: General two-step synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for similar compounds.[8]
Step 1: Synthesis of Ethyl 2-(3,4-dichlorophenyl)acetate (Esterification)
-
Rationale: The carboxylic acid is converted to an ethyl ester to create a better leaving group (-OEt) for the subsequent nucleophilic attack by hydrazine. Using an acid catalyst like H₂SO₄ in excess ethanol (Fischer esterification) is a common and effective method.
-
To a solution of 3,4-dichlorophenylacetic acid (1.0 eq) in anhydrous ethanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude ethyl 2-(3,4-dichlorophenyl)acetate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound (Hydrazinolysis)
-
Rationale: Hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the ethoxy group and the formation of the stable hydrazide product.
-
Dissolve the crude ethyl 2-(3,4-dichlorophenyl)acetate (1.0 eq) from the previous step in ethanol.
-
Add hydrazine hydrate (N₂H₄·H₂O, 2.0-3.0 eq) dropwise to the solution while stirring. A slight exotherm may be observed.
-
Heat the reaction mixture to reflux for 6-8 hours. The formation of a precipitate may occur as the product is often less soluble than the starting ester.
-
Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol to remove residual hydrazine, and dry under vacuum to yield this compound.
Spectroscopic Characterization (Predictive Analysis)
While specific spectra are not available in the search results, the structure of the molecule allows for the confident prediction of its key spectroscopic features.
-
¹H NMR (Proton NMR):
-
Aromatic Region (δ 7.2-7.6 ppm): The 1,2,4-trisubstituted phenyl ring will produce a complex splitting pattern. One would expect to see three distinct signals: a doublet for the proton at C2 (ortho to the CH₂ group), a doublet of doublets for the proton at C6, and a doublet for the proton at C5.
-
Methylene Protons (δ ~3.5 ppm): The two protons of the -CH₂- group are chemically equivalent and will appear as a sharp singlet.
-
Amine Protons (δ 4.2-4.5 and 9.0-9.5 ppm): The -NH- and -NH₂ protons will appear as two separate, broad singlets. Their chemical shifts are highly dependent on solvent and concentration, and they are exchangeable with D₂O.
-
-
¹³C NMR (Carbon NMR):
-
Aromatic Region (δ ~128-135 ppm): Six signals are expected for the six distinct aromatic carbons, though some may overlap. The carbons bonded to chlorine (C3 and C4) will be shifted downfield.
-
Methylene Carbon (δ ~40 ppm): A single signal for the -CH₂- carbon.
-
Carbonyl Carbon (δ ~170 ppm): The amide carbonyl carbon will appear as a single signal in the characteristic downfield region.
-
-
IR (Infrared) Spectroscopy:
-
N-H Stretching (3200-3400 cm⁻¹): Two distinct bands are expected in this region, corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂) group, along with the N-H stretch of the secondary amide.
-
C=O Stretching (1640-1680 cm⁻¹): A strong, sharp absorption band characteristic of an amide carbonyl group.
-
C-Cl Stretching (1000-1100 cm⁻¹): Absorptions corresponding to the aryl-chloride bonds.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic cluster for the molecular ion due to the presence of two chlorine atoms. The isotopic abundances of ³⁵Cl (75.8%) and ³⁷Cl (24.2%) will result in peaks at m/z 218 (M⁺), 220 (M+2)⁺, and 222 (M+4)⁺ with an approximate intensity ratio of 9:6:1.
-
Fragmentation: Common fragmentation patterns would involve the loss of the hydrazide group and cleavage at the benzylic position.
-
Reactivity and Potential Applications
The primary chemical utility of this compound stems from the reactivity of its terminal -NH₂ group, which serves as a nucleophilic handle for constructing more complex molecules.
Formation of Hydrazones
The most significant reaction is its condensation with various aldehydes and ketones to form N-acylhydrazones. This reaction is the cornerstone of its use as a building block.[1][2]
Caption: General reaction of this compound to form hydrazones.
Biological Significance of Derivatives
Hydrazide-hydrazone derivatives are a well-established class of biologically active compounds. Research on analogous structures suggests that derivatives of this compound could be investigated for a range of therapeutic and agricultural applications:
-
Antimicrobial Activity: Many hydrazones exhibit potent antibacterial and antifungal properties, often by inhibiting essential microbial enzymes.[1][9]
-
Anti-inflammatory Activity: Some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response.[1][2]
-
Anticonvulsant and Antitumor Activities: The hydrazone scaffold is present in numerous compounds evaluated for anticonvulsant and anticancer properties.[2]
-
Herbicidal Activity: N,N'-diacylhydrazine derivatives containing dichlorophenoxy moieties have shown significant herbicidal and plant growth-regulating activities.[3]
Safety and Handling
Based on available safety data, this compound must be handled with appropriate caution.[4]
-
GHS Classification:
-
Precautionary Statements:
-
Incompatible Materials: Strong oxidizing agents.[7]
-
Hazardous Decomposition Products: Under fire conditions, it may decompose to form carbon oxides, nitrogen oxides, and hydrogen chloride gas.[4]
Conclusion
This compound is a synthetically valuable intermediate whose true potential lies in its utility as a scaffold for building diverse molecular libraries. Its straightforward synthesis and the predictable reactivity of its hydrazide group make it an attractive starting material for medicinal and agricultural chemists. The dichlorophenyl moiety provides a foundation with specific steric and electronic properties that can be exploited in the design of novel, biologically active N-acylhydrazone derivatives and other related compounds. Proper characterization, guided by the predictive spectroscopic principles outlined here, and adherence to safety protocols are essential for its effective and safe use in research and development.
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Wang, B. L., et al. (2015). Design, Synthesis, Biological Activities and 3D-QSAR of New N,N'-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moieties. Molecules, 20(4), 6579–6597. Available from: [Link]
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PubChem. Compound Summary for CID 734893, 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide. National Center for Biotechnology Information. Available from: [Link]
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Hussien, N. A., Hussien, H. Y., & Abdulrahman, S. H. (2023). Predictive biological activity of newly synthesized hydrazone compounds derived from indomethacin. Journal of Wildlife and Biodiversity, 7(4), 1-14. Available from: [Link]
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SpectraBase. N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide. Available from: [Link]
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Aziz-ur-Rehman, et al. (2017). Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. Tropical Journal of Pharmaceutical Research, 16(11), 2721-2730. Available from: [Link]
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The Multifaceted Biological Potential of 2-(3,4-Dichlorophenyl)acetohydrazide Derivatives: A Technical Guide
Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold
In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular entities with potent and selective biological activities remains a paramount objective. Among the myriad of heterocyclic scaffolds, hydrazide-hydrazones have emerged as a "privileged" structural motif, consistently demonstrating a broad spectrum of pharmacological properties. This technical guide delves into the synthesis, biological activities, and mechanistic underpinnings of a specific, yet remarkably versatile, class of these compounds: the 2-(3,4-Dichlorophenyl)acetohydrazide derivatives. The presence of the 3,4-dichlorophenyl moiety is of particular interest, as halogen substituents are known to modulate the lipophilicity, electronic character, and metabolic stability of drug candidates, often enhancing their therapeutic efficacy.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts, aiming to provide a causal understanding of experimental design and a critical perspective on the structure-activity relationships that govern the biological effects of these compounds. Every protocol and mechanistic claim is grounded in authoritative scientific literature, ensuring a self-validating and trustworthy resource for advancing research in this promising area.
I. The Synthetic Keystone: Forging the this compound Core
The synthetic pathway to this compound and its subsequent derivatives is a well-established, multi-step process that offers considerable flexibility for structural diversification. The general methodology underscores a fundamental principle in medicinal chemistry: the creation of a central, reactive intermediate that can be readily coupled with a diverse library of building blocks to generate a multitude of analogs for biological screening.
Core Synthesis Protocol: A Step-by-Step Methodology
The synthesis typically commences with the commercially available 2-(3,4-Dichlorophenyl)acetic acid and proceeds through esterification and subsequent hydrazinolysis to yield the key acetohydrazide intermediate. This intermediate is then condensed with a variety of aldehydes or ketones to furnish the final Schiff base derivatives.
Step 1: Esterification of 2-(3,4-Dichlorophenyl)acetic Acid
-
Rationale: The initial carboxylic acid is converted to its corresponding ethyl ester to facilitate the subsequent reaction with hydrazine hydrate. The ester is a more reactive electrophile than the carboxylic acid, leading to higher yields in the hydrazinolysis step.
-
Procedure:
-
To a solution of 2-(3,4-Dichlorophenyl)acetic acid (1 equivalent) in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl 2-(3,4-Dichlorophenyl)acetate.
-
Step 2: Hydrazinolysis of Ethyl 2-(3,4-Dichlorophenyl)acetate
-
Rationale: This step introduces the crucial hydrazide moiety by nucleophilic acyl substitution, where hydrazine hydrate displaces the ethoxy group of the ester.
-
Procedure:
-
Dissolve the crude ethyl 2-(3,4-Dichlorophenyl)acetate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, during which the product, this compound, often precipitates out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to yield the desired acetohydrazide intermediate.
-
Step 3: Condensation to Form Schiff Base Derivatives
-
Rationale: The final step involves the condensation of the acetohydrazide with a variety of aromatic or heteroaromatic aldehydes (or ketones). This reaction forms the characteristic azomethine (-N=CH-) linkage of the Schiff base and allows for the introduction of diverse substituents to probe structure-activity relationships.[1]
-
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Add the desired substituted aldehyde (1.1 equivalents) and a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature or under reflux for a period ranging from 1 to 8 hours, monitoring by TLC.
-
Upon completion, the product often precipitates. Cool the mixture, filter the solid, wash with a cold solvent, and dry to obtain the final Schiff base derivative.[1]
-
Caption: General synthetic pathway for this compound derivatives.
II. Antimicrobial Activity: Targeting Microbial Proliferation
The alarming rise of antimicrobial resistance has spurred the search for new chemical entities with novel mechanisms of action. Hydrazide-hydrazone derivatives have shown considerable promise in this arena. While direct studies on this compound derivatives are emerging, extensive research on structurally related compounds provides a strong rationale for their investigation as antimicrobial agents.
Structure-Activity Relationship (SAR) Insights
Studies on analogous hydrazone series have revealed key structural features that govern their antimicrobial potency. The presence of electron-withdrawing groups on the phenyl ring of the acetohydrazide moiety, such as the dichloro substitution in the 3 and 4 positions, is often associated with enhanced activity.[2] Furthermore, the nature and position of substituents on the benzylidene ring of the Schiff base play a crucial role in modulating the antimicrobial spectrum and potency.
Illustrative Antimicrobial Data of Analogous Hydrazide Derivatives
While specific MIC (Minimum Inhibitory Concentration) values for a series of this compound derivatives are not extensively documented in readily available literature, the following table presents data for analogous acetohydrazide-hydrazone compounds to illustrate their potential.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide | Staphylococcus aureus | Moderate to Good | [1] |
| (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide | Escherichia coli | Moderate to Good | [1] |
| (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide | Aspergillus niger | Weak | [1] |
| (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide | Candida albicans | Weak | [1] |
Note: The data presented is for structurally related compounds and serves to highlight the potential antimicrobial activity of the this compound scaffold.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This standardized method is crucial for quantifying the in vitro antimicrobial activity of novel compounds.
-
Preparation of Microbial Inoculum:
-
Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to achieve a logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to the final working concentration.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.
-
-
Inoculation and Incubation:
-
Add the diluted microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism in medium without compound) and negative (medium only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]
-
III. Anticancer Activity: A Multi-pronged Assault on Malignancy
The development of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Schiff bases of various hydrazides have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The this compound scaffold represents a promising starting point for the design of new anticancer drug candidates.
Mechanistic Insights into Anticancer Action
While the precise mechanisms for this compound derivatives are still under investigation, research on related compounds suggests several potential pathways through which they may exert their anticancer effects. These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer progression. For instance, some hydrazide derivatives have been shown to induce apoptosis by upregulating the expression of pro-apoptotic proteins like caspases and downregulating anti-apoptotic proteins such as Bcl-2.[4]
In Vitro Cytotoxicity Data of Related Schiff Base Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for some Schiff base derivatives against various cancer cell lines, providing a benchmark for the potential of the this compound series.
| Compound Class | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| Schiff base derivative 2 | HepG2 (Liver Carcinoma) | 43.17 | [5] |
| Schiff base derivative 2 | MDA-MB-231 (Breast Cancer) | 71.55 | [5] |
| Etodolac hydrazide-hydrazone 9 | PC-3 (Prostate Cancer) | 22.842 | [6] |
Note: The data presented is for structurally related compounds and is intended to illustrate the potential cytotoxic activity of this compound derivatives.
Caption: Experimental workflow for evaluating the anticancer potential of novel compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
IC₅₀ Calculation:
-
The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.[5]
-
IV. Anti-inflammatory Activity: Quenching the Flames of Inflammation
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular diseases, and certain cancers. Non-steroidal anti-inflammatory drugs (NSAIDs) are a mainstay of treatment, and many exert their effects by inhibiting cyclooxygenase (COX) enzymes. The structural features of some hydrazide derivatives suggest they may also function as COX inhibitors.
The Role of COX Enzymes in Inflammation
There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 over COX-1 is a key strategy in the development of safer anti-inflammatory drugs with reduced gastrointestinal side effects.[7]
Potential for COX Inhibition
While direct experimental data on the COX inhibitory activity of this compound derivatives is limited, the structural similarities to known COX inhibitors warrant their investigation in this area. Molecular docking studies on related compounds have shown that the hydrazone moiety can form key interactions within the active site of the COX-2 enzyme.[8]
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
-
Enzyme Preparation:
-
Use commercially available, purified COX-1 and COX-2 enzymes.
-
-
Reaction Mixture:
-
Prepare a reaction buffer containing arachidonic acid (the substrate) and a colorimetric probe.
-
-
Inhibition Assay:
-
Pre-incubate the enzyme with various concentrations of the test compound.
-
Initiate the reaction by adding arachidonic acid.
-
The COX enzyme will convert arachidonic acid to prostaglandin G₂, which is then reduced to prostaglandin H₂. The peroxidase activity of the enzyme then converts a probe, resulting in a colorimetric signal.
-
-
Data Analysis:
-
Measure the absorbance over time to determine the reaction rate.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value for both COX-1 and COX-2.
-
V. Future Perspectives and Conclusion
The this compound scaffold holds significant promise as a versatile platform for the development of novel therapeutic agents. The synthetic accessibility of its derivatives allows for extensive structure-activity relationship studies to optimize their biological profiles. While this guide has drawn upon data from structurally related compounds to illuminate the potential of this specific chemical class, it is evident that more focused research is required.
Future investigations should prioritize the synthesis and systematic biological evaluation of a focused library of this compound derivatives. This should include comprehensive in vitro screening against a broad panel of microbial strains and cancer cell lines to generate robust quantitative data. Promising candidates should then be advanced to more detailed mechanistic studies to elucidate their precise modes of action. Through such a rigorous and scientifically grounded approach, the full therapeutic potential of these intriguing molecules can be unlocked.
VI. References
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Temma, S. et al. (2025). Evaluation of Schiff Bases Against Two Cancer Cell Lines: A Combined Experimental and Theoretical Approach. Trop J Nat Prod Res.
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(2024). Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. Google Scholar.
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(2022). Synthesis and Spectral Characterization of Novel Schiff Base and Fe(II) Complex: Evaluation of Antibacterial, Antifungal, and An. Google Scholar.
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Kumari, M. & Narang, R. (2016). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research.
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(2025). In Vitro Anti-Cancer Activity of Schiff Base 2,4-Dichloro-6-(P-Tolylimino-Methyl)-Phenol and Its Transition metal complexes. ResearchGate.
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(2025). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. MDPI.
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(2013). Synthesis, cytotoxicity, and pro-apoptosis activity of etodolac hydrazide derivatives as anticancer agents. PubMed.
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(2025). The Core Mechanism of 2-(2-Chlorophenyl)acetohydrazide Derivatives: A Technical Guide for Researchers. Benchchem.
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(2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Google Scholar.
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(2015). Synthesis, Characterization of some Schiff's bases derived from phenylhydrazine. International Journal of Chemical Studies.
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(2022). Selective inhibition of histone deacetylase 3 by novel hydrazide based small molecules as therapeutic intervention for the treatment of cancer. PubMed.
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(2022). Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. PubMed Central.
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(2023). Study the Toxicity and Anticancer Activity of Some New Derivatives of Mefenamic Acid. Google Scholar.
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(2022). Synthesis and in vitro cytotoxicity study of three di-organotin(IV) Schiff base di-acylhydrazone complexes. PubMed.
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(2025). Synthesis, spectral analysis and antibacterial evaluation of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives. PubMed.
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(2025). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH.
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(2025). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Publishing.
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(2025). Structure–activity relationship analysis. ResearchGate.
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(2025). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. PubMed.
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(2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. Google Scholar.
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(2025). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central.
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(2025). PYRAZOLE DERIVATIVES AND COX INHIBITORS CONTAINING THEM. European Patent Office.
-
(2025). Biological Activities of Etodolac‐Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF‐7 and MDA‐MB‐231. NIH.
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(2025). Figure illustrating the structure-activity relationship for the antimicrobial activity of benzophenanthridine alkaloids. ResearchGate.
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(2025). Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. BioWorld.
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A Technical Guide to the Preliminary Screening of 2-(3,4-Dichlorophenyl)acetohydrazide Analogs
Introduction: The Hydrazide Scaffold as a Privileged Structure in Drug Discovery
The hydrazide-hydrazone scaffold (–CO–NH–N=) is a cornerstone in medicinal chemistry, recognized for its ability to confer a wide range of biological activities to small molecules.[1][2] These derivatives are implicated in numerous pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] The 2-(3,4-Dichlorophenyl)acetohydrazide core, in particular, offers a synthetically tractable and versatile starting point for the development of novel therapeutic agents. The dichlorophenyl moiety provides a lipophilic anchor, while the reactive hydrazide group serves as a handle for molecular diversification.
This guide provides a comprehensive, field-proven framework for researchers and drug development professionals engaged in the preliminary screening of novel this compound analogs. Moving beyond a simple recitation of protocols, we will explore the causal logic behind experimental design, from the strategic synthesis of a focused compound library to the implementation of a robust, multi-pronged screening cascade designed to identify and validate initial "hits." Our approach is grounded in principles of scientific integrity, ensuring that each stage of the process is self-validating through the rigorous use of controls and quantifiable endpoints.
Part 1: Strategic Synthesis of the Analog Library
The foundation of any successful screening campaign is a well-designed library of chemical analogs. For this compound derivatives, a highly efficient and modular synthetic route allows for the creation of structural diversity, which is paramount for establishing preliminary Structure-Activity Relationships (SAR). The most common and effective pathway is a three-step synthesis.[3]
The causality behind this choice is modularity. Steps 1 and 2 create a stable, common intermediate—the core hydrazide. The final condensation step is where diversity is introduced. By reacting this single intermediate with a wide array of commercially available or custom-synthesized aldehydes and ketones, a large and structurally varied library can be generated rapidly, allowing for a broad exploration of chemical space around the core scaffold.
Caption: General workflow for the synthesis of the analog library.
Experimental Protocol: Synthesis of (E)-N'-(substituted-benzylidene)-2-(3,4-dichlorophenyl)acetohydrazide Analogs
This protocol details the general procedure for the final condensation step, which is the key to creating the analog library.
Trustworthiness: This protocol's validity is ensured by monitoring reaction completion via Thin Layer Chromatography (TLC) and purifying the final product to homogeneity, which is then confirmed by spectroscopic methods (NMR, MS).
Materials and Equipment:
-
This compound (core intermediate)
-
Substituted benzaldehydes or ketones (e.g., 4-nitrobenzaldehyde, 2-hydroxybenzaldehyde, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
TLC plates (silica gel) and developing chamber
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol.
-
Addition of Reagents: To this solution, add the desired substituted aldehyde or ketone (1.0 equivalent). Then, add a catalytic amount (2-3 drops) of glacial acetic acid to protonate the carbonyl oxygen, thereby activating it for nucleophilic attack by the hydrazide.[4]
-
Reaction: Reflux the reaction mixture for 4-8 hours. The causality of heating is to provide the necessary activation energy for the condensation reaction to proceed to completion.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a 7:3 mixture of n-hexane and ethyl acetate as the mobile phase). The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution. If not, the volume can be reduced under vacuum or the product can be precipitated by adding cold water.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials.[5] The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure hydrazone analog.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: The Preliminary Screening Cascade
A screening cascade is a hierarchical and logical approach to testing a compound library.[6][7] It is designed to efficiently eliminate inactive compounds and prioritize promising "hits" for further study. The causality behind this tiered strategy is resource optimization; it employs broad, inexpensive, and high-throughput assays first, reserving more complex and resource-intensive mechanism-of-action studies for a smaller number of validated hits.[8]
Caption: A logical workflow for a preliminary screening cascade.
Pillar 1: Primary Screening - Identifying Biological Activity
The goal of primary screening is to cast a wide net to identify any compound in the library with relevant biological activity. Based on the known pharmacological profile of hydrazones, a logical primary screen would include assays for anticancer and antimicrobial activity.
-
Anticancer Screening: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard, high-throughput method for assessing a compound's effect on cell viability.[1][7][9] Its mechanism is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, providing a robust and quantifiable readout of cytotoxicity.
-
Antimicrobial Screening: The broth microdilution method is a highly effective technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[10] This assay involves exposing a standardized inoculum of a microorganism to serial dilutions of the test compounds in a 96-well plate format.[11] It is a cornerstone of antimicrobial susceptibility testing due to its efficiency and quantitative nature.[12][13]
Part 3: Detailed Protocols for Primary Assays
The following protocols are designed to be self-validating through the inclusion of appropriate controls, a critical component of trustworthy experimental design.
Protocol 1: Anticancer Cytotoxicity Screening (MTT Assay)
Objective: To determine the effect of the hydrazone analogs on the viability of a selected cancer cell line (e.g., HCT-116 colon cancer or MCF-7 breast cancer).[1][14]
Materials:
-
Human cancer cell line (e.g., HCT-116) and appropriate culture medium (e.g., McCoy's 5A)
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
96-well flat-bottom sterile plates
-
Test compounds dissolved in DMSO (e.g., 10 mM stock)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Positive control: Doxorubicin
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the test compounds. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. A "hit" is typically defined as a compound that causes >50% reduction in cell viability at a single test concentration (e.g., 25 µM).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the hydrazone analogs against a panel of bacteria (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).
Materials:
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well sterile plates (U-bottom)
-
Test compounds dissolved in DMSO
-
Positive control: Ciprofloxacin or Gentamicin[13]
-
Spectrophotometer or microplate reader (absorbance at 600 nm)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Compound Dilution: In a 96-well plate, add 50 µL of MHB to all wells. Add 50 µL of the test compound stock (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from one column to the next.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well. This brings the total volume to 100 µL and the compound concentrations to their final test values.
-
Controls: Include a positive control (e.g., ciprofloxacin) and a negative control (inoculated wells with DMSO vehicle) on each plate. A sterility control (uninoculated medium) should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm.
-
Analysis: A "hit" is a compound with significant activity, typically defined as having an MIC value ≤ 16 µg/mL.
Part 4: Data Analysis and Hit Prioritization
Once the primary screening data is collected, it must be analyzed to identify and prioritize hits for the next stage of investigation. Clearly structured tables are essential for comparing the activity of analogs across different assays.
Data Presentation: Hypothetical Screening Results
| Compound ID | Structure (R-group on benzylidene) | % Viability (HCT-116 @ 25 µM) | IC₅₀ (µM) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | Hit? |
| Parent | -H | 85.2 | > 100 | 128 | > 128 | No |
| ANA-01 | -4-NO₂ | 15.6 | 8.2 | 64 | 128 | Yes |
| ANA-02 | -4-OH | 92.1 | > 100 | 16 | 32 | Yes |
| ANA-03 | -2-Cl | 45.3 | 22.5 | 8 | 16 | Yes |
| ANA-04 | -4-OCH₃ | 78.9 | > 100 | > 128 | > 128 | No |
| Doxorubicin | N/A | 2.5 | 0.1 | N/A | N/A | N/A |
| Ciprofloxacin | N/A | N/A | N/A | 0.5 | 0.25 | N/A |
Hit Selection Logic
The process of selecting hits is not merely about identifying the most potent compound, but about finding those with the most promising overall profile.
-
Potency: The primary criterion is potency. In the table above, ANA-01 is a potent anticancer agent, while ANA-02 and ANA-03 show good antimicrobial activity.
-
Spectrum of Activity: ANA-03 is interesting because it shows broad-spectrum antibacterial activity and moderate anticancer activity, suggesting it may have multiple mechanisms of action or a general cytotoxic effect.
-
Selectivity: A critical next step (in secondary screening) would be to test potent anticancer hits like ANA-01 against a non-cancerous cell line (e.g., human fibroblasts).[9] A compound that is highly toxic to cancer cells but not to normal cells has a better therapeutic window and is a more valuable lead.
-
SAR Insights: Even at this early stage, preliminary SAR can be observed. The electron-withdrawing nitro group (ANA-01) appears to confer potent anticancer activity, while the hydroxyl (ANA-02) and chloro (ANA-03) groups favor antimicrobial activity. The electron-donating methoxy group (ANA-04) is inactive in all assays. This information is invaluable for guiding the design of the next generation of analogs.
Caption: Decision-making logic for hit selection and prioritization.
Conclusion and Future Directions
This guide has outlined a robust and logical framework for the preliminary screening of this compound analogs. By integrating strategic synthesis with a multi-assay screening cascade, researchers can efficiently identify compounds with promising biological activity. The "hits" identified through this process are not final drug candidates but are crucial starting points. The subsequent steps in the drug discovery pipeline will involve confirming their activity through dose-response studies, assessing their selectivity, and beginning the challenging but essential process of elucidating their specific molecular targets and mechanisms of action, such as the inhibition of microbial DNA gyrase or specific receptor tyrosine kinases in cancer cells.[3][15] This foundational screening is the critical first step on the long path to developing a novel therapeutic agent.
References
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BioIVT. Enzyme Inhibition Studies. [Link]
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Biocompare. Inhibitor Screening Kits. [Link]
-
Biobide. What is an Inhibition Assay?. [Link]
-
Al-Warhi, T., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. [Link]
-
Yıldırım, S., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. PubMed. [Link]
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An In-Depth Technical Guide to the Mechanism of Action of Dichlorophenyl Acetohydrazide Compounds as IDO1 Inhibitors
This guide provides a detailed exploration of the mechanism of action for a specific class of dichlorophenyl acetohydrazide compounds that target Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 has emerged as a significant target in cancer immunotherapy due to its role in mediating immune escape.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a narrative that synthesizes technical data with the strategic logic behind the experimental validation of this compound class.
Section 1: The Target - IDO1's Central Role in Immune Suppression
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) along the kynurenine pathway.[3][4] In normal physiology, IDO1 activity is low, but it is dramatically upregulated by pro-inflammatory cytokines like interferon-gamma (IFNγ), particularly within the tumor microenvironment (TME).[4]
IDO1's overexpression by tumor cells or antigen-presenting cells in the TME creates a highly immunosuppressive landscape through two primary mechanisms:[5][6][7]
-
Tryptophan Depletion: The rapid catabolism of tryptophan starves proximate immune cells, particularly effector T cells, which are highly sensitive to tryptophan levels. This deprivation leads to cell cycle arrest and anergy.[8]
-
Kynurenine Accumulation: The metabolic products of tryptophan degradation, primarily kynurenine (Kyn) and its derivatives, are not inert. They actively suppress T cell proliferation and promote the differentiation of regulatory T cells (Tregs), further dampening the anti-tumor immune response.[6][7]
This dual mechanism allows cancer cells to evade immune destruction, making IDO1 a compelling target for therapeutic intervention.[1][2] By inhibiting IDO1, the goal is to restore local tryptophan levels and reduce immunosuppressive kynurenine, thereby "reawakening" the immune system to recognize and attack tumor cells.
Visualizing the IDO1 Pathway in the Tumor Microenvironment
The following diagram illustrates the immunosuppressive cascade initiated by IDO1 activity.
Caption: The IDO1 pathway showing tryptophan depletion and kynurenine production, leading to T cell suppression.
Section 2: Dichlorophenyl Acetohydrazides as a Promising Inhibitor Scaffold
The dichlorophenyl acetohydrazide scaffold has been identified through high-throughput screening and subsequent medicinal chemistry efforts as a promising starting point for potent and selective IDO1 inhibitors.[1][9] The rationale for focusing on this chemical class stems from its favorable physicochemical properties and the opportunities it presents for synthetic modification to optimize target engagement and pharmacokinetic profiles.
A comprehensive structure-activity relationship (SAR) analysis is crucial for optimizing lead compounds.[10][11][12] For the dichlorophenyl acetohydrazide series, key modifications are typically explored at several positions to enhance potency and selectivity.
Structure-Activity Relationship (SAR) Summary
| R-Group Position | Modification Type | Impact on IDO1 Inhibition (IC50) | Rationale / Key Interactions |
| Phenyl Ring | Substitution (e.g., F, Cl, CH3) | Varies; meta- and para- positions are sensitive. | Modulates electronic properties and hydrophobic interactions within the active site's A and B pockets.[13][14] |
| Hydrazide Linker | Conformation constraint, bioisosteric replacement | Often critical for activity. | Orients the dichlorophenyl group towards the heme iron and key residues like Phe226 and Arg231.[14][15] |
| Terminal Group | Addition of cyclic or aromatic moieties | Significant impact; can dramatically increase potency. | Explores deeper pockets of the active site, potentially inducing a conformational fit and increasing residence time.[14] |
Note: Data presented is representative of typical SAR studies for IDO1 inhibitors and is for illustrative purposes.
Section 3: A Multi-Pronged Approach to Elucidating the Mechanism of Action
To rigorously define the mechanism of action of a novel dichlorophenyl acetohydrazide inhibitor (termed 'DCP-AH-01' for this guide), a tiered experimental approach is essential. This process moves from the purified enzyme to a complex cellular environment, ensuring that the observed effects are directly attributable to the intended target.
Biochemical Validation: Direct Enzyme Inhibition
The first step is to confirm direct engagement and inhibition of the purified IDO1 enzyme. This is typically achieved through an in vitro enzymatic assay.
Experimental Rationale: The primary goal is to determine the compound's potency (IC50) and its mode of inhibition (e.g., reversible, irreversible, competitive).[16] Using a cell-free system with recombinant human IDO1 (rhIDO1) isolates the interaction to just the enzyme and the inhibitor, removing the complexities of cellular uptake, metabolism, and off-target effects.[17] The reaction measures the production of N-formylkynurenine (NFK), the direct product of IDO1 catalysis, which can be detected spectrophotometrically.[18][19]
Workflow for Biochemical IDO1 Inhibition Assay
Caption: Step-by-step workflow for a typical in vitro IDO1 enzymatic inhibition assay.
Cellular Confirmation: Target Engagement in a Biological Context
While biochemical assays are crucial, they don't capture the full picture.[5] A compound must be able to penetrate the cell membrane and inhibit IDO1 in its native intracellular environment.[20] Cell-based assays are therefore the critical next step.
Experimental Rationale: This assay validates that the compound is cell-permeable and effectively inhibits IDO1 activity within living cells.[8][21] A human cancer cell line known to express IDO1 upon stimulation, such as the ovarian cancer line SKOV-3, is commonly used.[8] Cells are first treated with IFNγ to induce IDO1 expression. They are then exposed to the inhibitor, and the level of kynurenine secreted into the culture medium is quantified.[22] A reduction in kynurenine levels relative to vehicle-treated controls indicates successful intracellular target engagement.
Downstream Functional Impact: Rescue of T-Cell Activity
The ultimate therapeutic goal of IDO1 inhibition is to restore the function of suppressed immune cells.[7] A co-culture assay provides a functional readout of this effect.
Experimental Rationale: This experiment directly tests the hypothesis that inhibiting IDO1 with DCP-AH-01 can reverse the immunosuppressive effects on T cells.[21] IDO1-expressing cancer cells are co-cultured with a T-cell line (e.g., Jurkat) or primary T cells. In the presence of active IDO1, T-cell activation and proliferation will be suppressed. The addition of an effective inhibitor should rescue T-cell function, which can be measured by markers of activation (e.g., IL-2 secretion) or proliferation assays.[8][21]
Section 4: Protocol Deep Dive
Protocol: Cell-Based IDO1 Kynurenine Assay
This protocol details the methodology for assessing intracellular IDO1 inhibition.
Self-Validation System:
-
Positive Control: A known, potent IDO1 inhibitor (e.g., Epacadostat) is run in parallel to confirm assay performance.[8]
-
Negative Control (Vehicle): Cells treated with IFNγ and the compound vehicle (e.g., 0.1% DMSO) establish the maximum kynurenine production (0% inhibition).
-
Baseline Control: Cells not treated with IFNγ confirm that kynurenine production is dependent on IDO1 induction.
Step-by-Step Methodology:
-
Cell Seeding: Seed SKOV-3 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
IDO1 Induction: Replace the medium with fresh medium containing 100 ng/mL of human IFNγ to induce IDO1 expression. Omit IFNγ from baseline control wells. Incubate for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of DCP-AH-01, the positive control (Epacadostat), and the vehicle control. Add the compounds to the respective wells.
-
Incubation: Incubate the plate for an additional 24 hours to allow for tryptophan metabolism.
-
Supernatant Collection: Carefully collect 150 µL of the culture supernatant from each well.
-
Kynurenine Detection:
-
Add 50 µL of 6.1 N trichloroacetic acid (TCA) to 100 µL of supernatant to precipitate proteins. Centrifuge at 500 x g for 10 minutes.
-
Transfer 100 µL of the resulting supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).[2]
-
Incubate in the dark for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 480 nm using a plate reader.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and fit the data to a dose-response curve to determine the cellular IC50.
Section 5: Summary and Future Directions
The dichlorophenyl acetohydrazide scaffold represents a viable foundation for the development of novel IDO1 inhibitors. The mechanism of action is confirmed through a logical and rigorous cascade of experiments, starting with direct biochemical inhibition, followed by confirmation of cellular target engagement, and culminating in the demonstration of a functional immune-restorative effect.
Future work should focus on elucidating the precise binding mode through X-ray crystallography and further optimizing the scaffold to improve pharmacokinetic properties and minimize potential off-target effects.[14] Additionally, exploring combination therapies, for example with checkpoint inhibitors, will be critical to fully realize the therapeutic potential of this compound class in oncology.[6]
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Unlocking the Therapeutic Potential of Acetohydrazide Derivatives: A Technical Guide for Drug Discovery
Abstract
The acetohydrazide scaffold represents a privileged structure in medicinal chemistry, consistently yielding derivatives with a broad spectrum of biological activities. This technical guide provides researchers, scientists, and drug development professionals with an in-depth framework for the discovery and preclinical development of novel therapeutic applications for acetohydrazide derivatives. By integrating established principles of drug discovery with detailed, field-proven experimental protocols, this document aims to empower researchers to systematically explore the vast therapeutic potential of this versatile chemical class. We will delve into the core strategies for identifying novel bioactivities, from target-based approaches to the nuances of phenotypic screening. This guide is structured to provide not only the "how" but, more critically, the "why" behind experimental design, ensuring a robust and logical progression from initial synthesis to a well-characterized preclinical candidate.
The Acetohydrazide Core: A Foundation for Diverse Pharmacology
Acetohydrazide derivatives, characterized by the R-C(=O)NHNH₂ functional group, are a class of organic compounds that have garnered significant attention in the pharmaceutical sciences.[1][2] Their synthetic tractability allows for the facile generation of large libraries of analogues, each with unique physicochemical properties.[3] This structural versatility is a key reason for their wide range of reported biological activities, including:
-
Anticancer: Many acetohydrazide derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5][6][7]
-
Antimicrobial: This class of compounds has shown significant promise in combating bacterial and fungal pathogens, addressing the urgent need for new antimicrobial agents.[8][9][10][11]
-
Anti-inflammatory: Certain derivatives have exhibited notable anti-inflammatory properties, suggesting their potential in treating a range of inflammatory disorders.[1][12]
-
Anticonvulsant: The structural features of some acetohydrazide derivatives have been associated with anticonvulsant activity.[13]
The diverse therapeutic potential of acetohydrazide derivatives stems from their ability to interact with a variety of biological targets through mechanisms such as enzyme inhibition and the modulation of signaling pathways.[13][14][15]
Strategic Pathways to Novel Therapeutic Applications
The journey to discovering new therapeutic uses for acetohydrazide derivatives can be broadly categorized into two complementary strategies: target-based discovery and phenotypic screening.
Target-Based Discovery: A Hypothesis-Driven Approach
In target-based discovery, a specific biological molecule, typically a protein or enzyme known to be involved in a disease process, is selected, and acetohydrazide derivatives are designed and synthesized to modulate its activity. This approach is advantageous when the underlying biology of a disease is well understood.
A critical aspect of this strategy is the rational design of derivatives that are predicted to bind to the target of interest. This often involves computational modeling and a deep understanding of structure-activity relationships (SAR).
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy.[14][16][17][18][19]
-
DNA Gyrase: An essential bacterial enzyme that controls the topological state of DNA. Its inhibition disrupts bacterial DNA replication and leads to cell death, making it an excellent target for antibacterial agents.[13][15][20][21][22][23]
-
Cyclooxygenase (COX) Enzymes: These enzymes are central to the inflammatory cascade, responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with improved gastrointestinal safety profiles.[5][7][13][24][25]
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a cascade of intracellular signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.[4][15][26][27][28] Acetohydrazide derivatives can be designed to interfere with this pathway, often by competing with ATP for the kinase domain of the receptor.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of acetohydrazide derivatives.
Phenotypic Screening: An Unbiased Discovery Engine
Phenotypic screening involves testing a library of acetohydrazide derivatives in a cell-based or whole-organism model of a disease without a preconceived notion of the molecular target.[21][29][30][31] The goal is to identify compounds that produce a desired phenotypic change, such as the death of cancer cells or the inhibition of bacterial growth.
This approach is particularly powerful for discovering first-in-class drugs with novel mechanisms of action, especially in diseases where the underlying biology is not fully understood.
Caption: General workflow for a phenotypic screen to identify novel therapeutic agents.
Core Experimental Protocols for Preclinical Evaluation
The following section provides detailed, step-by-step protocols for key in vitro assays to evaluate the anticancer, antimicrobial, and anti-inflammatory potential of novel acetohydrazide derivatives.
Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[27][28][32][33] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the acetohydrazide derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will metabolize the MTT into formazan crystals.[32]
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Many effective anticancer agents induce apoptosis, or programmed cell death. The intrinsic pathway is a common mechanism, initiated by cellular stress and culminating in the activation of caspases.
Caption: The intrinsic apoptosis pathway, a potential mechanism of action for anticancer acetohydrazide derivatives.[16][32][34][35][36]
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[29][34][35][37]
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain on a suitable agar plate and incubate overnight.
-
Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the acetohydrazide derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the MIC.
-
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[8][17][18][33]
-
Animal Acclimatization and Grouping:
-
Acclimatize rats (e.g., Wistar or Sprague-Dawley) to the laboratory conditions for at least one week.
-
Divide the animals into groups (e.g., vehicle control, positive control, and test groups for different doses of the acetohydrazide derivative).
-
-
Compound Administration:
-
Administer the test compound or vehicle (e.g., saline or a suspension in carboxymethyl cellulose) to the respective groups, typically via oral gavage or intraperitoneal injection.
-
Administer a standard anti-inflammatory drug (e.g., indomethacin or diclofenac) to the positive control group.
-
-
Induction of Inflammation:
-
At a specified time after compound administration (e.g., 30-60 minutes), inject a 1% solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
The difference in paw volume before and after carrageenan injection represents the degree of edema.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each test group compared to the vehicle control group.
-
Analyze the data for statistical significance.
-
Data Presentation and Interpretation
The clear and concise presentation of quantitative data is crucial for the interpretation of experimental results and for making informed decisions about the progression of a drug discovery project.
Table 1: In Vitro Anticancer Activity of Novel Acetohydrazide Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀, µM) |
| ACZH-01 | MCF-7 (Breast) | 8.5 | Doxorubicin (1.2) |
| ACZH-02 | HCT-116 (Colon) | 3.2[26] | 5-Fluorouracil (4.5) |
| ACZH-03 | PC-3 (Prostate) | 12.1 | Docetaxel (0.8) |
| ACZH-04 | A549 (Lung) | 6.7 | Cisplatin (5.3) |
| 4o | SW620 (Colon) | 3-5 times more potent than PAC-1 | PAC-1 |
| 11 | HCT-116 (Colon) | 2.5[26] | Cisplatin (2.43)[26] |
| 5b | HCT-116 (Colon) | 3.2[26] | Cisplatin (2.43)[26] |
| 13 | HCT-116 (Colon) | 3.7[26] | Cisplatin (2.43)[26] |
Data presented are hypothetical for illustrative purposes, except where cited.
Table 2: In Vitro Antimicrobial Activity of Novel Acetohydrazide Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| ACZH-A1 | S. aureus | 16 | C. albicans | 32 |
| ACZH-A2 | E. coli | 8 | A. niger | 64 |
| ACZH-A3 | P. aeruginosa | 32 | C. neoformans | 16 |
| 5a | E. coli | 1-16[15] | - | - |
| 6b | Various | Efficient antimicrobial agent[9] | Various | Efficient antimicrobial agent[9] |
| 6c | Various | Efficient antimicrobial agent[9] | Various | Efficient antimicrobial agent[9] |
| 6d | Various | Efficient antimicrobial agent[9] | Various | Efficient antimicrobial agent[9] |
Data presented are hypothetical for illustrative purposes, except where cited.
Synthesis of Novel Acetohydrazide Derivatives
The synthesis of novel acetohydrazide derivatives is a cornerstone of the discovery process. A common and versatile synthetic route involves the condensation of a substituted acetohydrazide with a variety of aldehydes or ketones.
General Synthetic Scheme:
Caption: A general synthetic pathway for the preparation of novel acetohydrazide derivatives.[13]
For a specific example, the synthesis of 2-oxoindoline-based acetohydrazides can be achieved through the reaction of 5-substituted-2-oxoindoline with ethyl chloroacetate, followed by hydrazinolysis and subsequent condensation with various aldehydes.[4]
Conclusion and Future Directions
The acetohydrazide scaffold continues to be a rich source of novel therapeutic candidates. The strategies and protocols outlined in this guide provide a robust framework for the systematic discovery and preclinical evaluation of acetohydrazide derivatives. The integration of target-based and phenotypic screening approaches, coupled with rigorous in vitro and in vivo testing, will undoubtedly lead to the identification of new lead compounds for a wide range of diseases. Future research should focus on exploring novel chemical space through innovative synthetic strategies, as well as leveraging advances in high-content imaging and multi-omics approaches for more sophisticated phenotypic screening and target deconvolution. The continued investigation of this versatile chemical class holds immense promise for the development of the next generation of therapeutics.
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An In-Depth Technical Guide to the In Vitro Evaluation of 2-(3,4-Dichlorophenyl)acetohydrazide
Introduction: The Therapeutic Potential of the Hydrazide Scaffold
In the landscape of medicinal chemistry, the hydrazide-hydrazone scaffold stands out as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities.[1] These compounds, characterized by the azometine group (-NHN=CH-), have been the subject of extensive research, demonstrating potential applications as antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor agents. The inherent structural features of hydrazides allow for diverse chemical modifications, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties.
This technical guide focuses on a specific, yet promising, member of this class: 2-(3,4-Dichlorophenyl)acetohydrazide . The presence of the dichlorophenyl moiety is of particular interest, as halogen substituents can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. While comprehensive in vitro data for this specific compound is emerging, this document serves as a robust framework for its systematic evaluation. We will delve into the rationale behind a logically structured series of in vitro assays designed to elucidate its potential therapeutic value. This guide is intended for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the scientific reasoning that underpins each experimental choice.
Synthesis and Characterization: Establishing a Foundation
The journey of evaluating a novel compound begins with its synthesis and rigorous characterization to ensure its identity and purity. The synthesis of this compound is typically achieved through a two-step process.
Synthetic Workflow
The synthesis commences with the esterification of 2-(3,4-Dichlorophenyl)acetic acid, followed by hydrazinolysis of the resulting ester.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
Step 1: Esterification of 2-(3,4-Dichlorophenyl)acetic acid
-
To a solution of 2-(3,4-Dichlorophenyl)acetic acid (1.0 eq) in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield ethyl 2-(3,4-dichlorophenyl)acetate.
Step 2: Hydrazinolysis of Ethyl 2-(3,4-dichlorophenyl)acetate
-
Dissolve ethyl 2-(3,4-dichlorophenyl)acetate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 eq) dropwise to the solution.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature, and collect the resulting precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain this compound.
Characterization
The synthesized compound's identity and purity should be unequivocally confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
A Multifaceted Approach to In Vitro Biological Evaluation
Given the broad bioactivity of the hydrazide class of compounds, a comprehensive in vitro evaluation of this compound should encompass a range of potential therapeutic areas. The following sections detail the experimental protocols and rationale for assessing its antimicrobial, cytotoxic, anti-inflammatory, antioxidant, and enzyme inhibitory activities.
Caption: Proposed workflow for the in vitro evaluation of the topic compound.
Antimicrobial Activity Assessment
The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Hydrazide derivatives have shown considerable promise in this area.[2]
Rationale
The antimicrobial potential of this compound will be assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The broth microdilution method is a quantitative and reproducible technique for this purpose.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Microbial Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (a standard antibiotic like ciprofloxacin for bacteria or fluconazole for fungi) and a negative control (microbial inoculum in medium without any test compound).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
| Parameter | Description |
| Test Compound | This compound |
| Microorganisms | S. aureus, E. coli, P. aeruginosa, C. albicans |
| Method | Broth Microdilution |
| Endpoint | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Positive Controls | Ciprofloxacin (bacteria), Fluconazole (fungi) |
Cytotoxicity Evaluation against Cancer Cell Lines
Many hydrazone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, making this a crucial area of investigation.[3]
Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4] This assay will be employed to determine the cytotoxic potential of this compound against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Parameter | Description |
| Test Compound | This compound |
| Cell Lines | MCF-7 (Breast), HCT-116 (Colon), A549 (Lung) |
| Method | MTT Assay |
| Endpoint | IC₅₀ (Half-maximal inhibitory concentration) in µM |
| Positive Control | Doxorubicin |
Anti-inflammatory Activity Screening
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The ability of a compound to modulate inflammatory responses is a significant therapeutic attribute.
Rationale
Nitric oxide (NO) is a key pro-inflammatory mediator. The inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages is a widely used in vitro model to screen for potential anti-inflammatory agents.[5]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
-
Cell Treatment: Seed the cells in a 96-well plate and pre-treat with different concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
NO Measurement: Measure the nitrite concentration in the culture supernatant using the Griess reagent.
-
Absorbance Reading: Read the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated group. A concurrent cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed NO reduction is not due to cell death.
| Parameter | Description |
| Test Compound | This compound |
| Cell Line | RAW 264.7 Macrophages |
| Method | Griess Assay for Nitric Oxide Inhibition |
| Endpoint | IC₅₀ for NO inhibition (µM) |
| Positive Control | Dexamethasone |
Antioxidant Capacity Assessment
Oxidative stress is implicated in a wide range of diseases, and compounds with antioxidant properties can help to mitigate cellular damage.
Rationale
The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for evaluating the free radical scavenging activity of a compound.[1][6]
Experimental Protocol: DPPH and ABTS Radical Scavenging Assays
DPPH Assay:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add the DPPH solution to various concentrations of this compound.
-
Incubate the plate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
ABTS Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.
-
Dilute the ABTS•+ solution with a suitable solvent to obtain a specific absorbance at 734 nm.
-
Add the ABTS•+ solution to various concentrations of the test compound.
-
Measure the absorbance at 734 nm after a set incubation period.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
| Parameter | Description |
| Test Compound | This compound |
| Methods | DPPH and ABTS Radical Scavenging Assays |
| Endpoint | IC₅₀ (µM) |
| Positive Control | Ascorbic Acid or Trolox |
Enzyme Inhibition Studies
The inhibition of specific enzymes is a cornerstone of modern pharmacology. Hydrazide derivatives have been shown to inhibit various enzymes, including cholinesterases and monoamine oxidases.[7]
Rationale
Based on the broad inhibitory profile of related compounds, it is prudent to screen this compound against a panel of therapeutically relevant enzymes. Initial screening could include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in Alzheimer's disease, and monoamine oxidase (MAO-A and MAO-B), which are targets for depression and neurodegenerative disorders.
Experimental Protocol: General Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of this compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.
| Parameter | Description |
| Test Compound | This compound |
| Target Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Monoamine Oxidase (MAO-A, MAO-B) |
| Method | Enzyme-specific colorimetric or fluorometric assays |
| Endpoint | IC₅₀ (µM) |
| Positive Controls | Enzyme-specific known inhibitors (e.g., Donepezil for AChE) |
Conclusion and Future Directions
This technical guide provides a comprehensive and scientifically grounded framework for the in vitro evaluation of this compound. The proposed series of assays will enable a thorough assessment of its potential as a lead compound for the development of novel antimicrobial, anticancer, anti-inflammatory, antioxidant, or enzyme-inhibiting agents. The data generated from these studies will be instrumental in establishing a structure-activity relationship and guiding further optimization of this promising scaffold. It is through such systematic and rigorous evaluation that the therapeutic potential of novel chemical entities can be fully realized.
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spectroscopic analysis (NMR, IR, Mass Spec) of 2-(3,4-Dichlorophenyl)acetohydrazide
An In-depth Technical Guide to the Spectroscopic Analysis of 2-(3,4-Dichlorophenyl)acetohydrazide
Introduction
This compound is a chemical intermediate of significant interest in medicinal chemistry and drug development. Its structural framework, featuring a dichlorinated phenyl ring linked to an acetohydrazide moiety, makes it a versatile precursor for the synthesis of various heterocyclic compounds with potential therapeutic activities.[1][2] Accurate structural elucidation and purity assessment are paramount, and a multi-technique spectroscopic approach is the cornerstone of this characterization.
This guide provides a comprehensive technical overview of the analytical methodologies used to characterize this compound, with a focus on Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative is designed for researchers and scientists, blending theoretical principles with practical, field-proven insights to ensure a thorough understanding of the data and its implications.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules.[3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) provides a map of the hydrogen atoms in the molecule. The spectrum is analyzed based on chemical shift (δ), integration (the area under the peak), and spin-spin splitting (multiplicity).
Expertise & Experience in Spectral Interpretation: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylene (-CH₂-) protons, and the hydrazide (-NHNH₂) protons.
-
Aromatic Region (δ 7.0-7.5 ppm): The three protons on the dichlorophenyl ring will appear in this downfield region due to the deshielding effect of the aromatic ring current.[4][5] Their specific chemical shifts and splitting patterns are dictated by the electron-withdrawing nature of the chlorine atoms and their relative positions. We expect to see a doublet for the proton at C5, a doublet of doublets for the proton at C6, and a doublet for the proton at C2.
-
Methylene Protons (δ ~3.5 ppm): The two protons of the methylene group (-CH₂-) adjacent to the carbonyl and the aromatic ring are chemically equivalent and are expected to appear as a singlet. Their position is downfield due to the influence of the adjacent electron-withdrawing carbonyl group and the aromatic ring.[5]
-
Hydrazide Protons (-NH and -NH₂): These protons are exchangeable and often appear as broad singlets.[3] Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. The -NH proton, being adjacent to the carbonyl group, is typically more deshielded (further downfield) than the terminal -NH₂ protons.
Data Presentation: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (C2) | ~7.45 | Doublet (d) | 1H |
| Aromatic H (C5) | ~7.40 | Doublet (d) | 1H |
| Aromatic H (C6) | ~7.15 | Doublet of Doublets (dd) | 1H |
| Methylene (-CH₂-) | ~3.48 | Singlet (s) | 2H |
| Amide (-NH-) | ~9.20 | Broad Singlet (br s) | 1H |
| Amine (-NH₂-) | ~4.30 | Broad Singlet (br s) | 2H |
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 NMR provides information on the different carbon environments within the molecule. As ¹³C has a low natural abundance, spectra are typically proton-decoupled, resulting in a series of singlet peaks, each corresponding to a unique carbon atom.[6]
Expertise & Experience in Spectral Interpretation:
-
Carbonyl Carbon (C=O): This carbon is highly deshielded due to the electronegativity of the oxygen atom and will appear significantly downfield, typically in the range of δ 165-175 ppm.[7]
-
Aromatic Carbons: The six carbons of the dichlorophenyl ring will resonate in the δ 120-150 ppm region.[4][6] The carbons directly attached to the chlorine atoms (C3 and C4) will be influenced by the halogen's electronegativity and anisotropic effects. The other aromatic carbons will show distinct signals based on their substitution pattern.
-
Methylene Carbon (-CH₂-): The aliphatic methylene carbon will appear in the upfield region of the spectrum, typically around δ 40-50 ppm.
Data Presentation: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~169.0 |
| Aromatic C1 | ~136.0 |
| Aromatic C3 | ~131.0 |
| Aromatic C4 | ~130.5 |
| Aromatic C2 | ~130.0 |
| Aromatic C6 | ~129.0 |
| Aromatic C5 | ~127.0 |
| Methylene (-CH₂-) | ~41.0 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for hydrazides as it facilitates the observation of exchangeable NH protons.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities for all signals. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[8][9] It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[10]
Expertise & Experience in Spectral Interpretation: The IR spectrum of this compound will display characteristic absorption bands that serve as a unique molecular fingerprint.[11]
-
N-H Stretching (3200-3400 cm⁻¹): The hydrazide moiety will show absorption bands in this region. Primary amines and amides often show two bands (symmetric and asymmetric stretching), which may appear as a single broad peak due to hydrogen bonding.
-
Aromatic C-H Stretching (>3000 cm⁻¹): The C-H bonds on the phenyl ring typically absorb at wavenumbers just above 3000 cm⁻¹.[5]
-
Aliphatic C-H Stretching (<3000 cm⁻¹): The methylene (-CH₂-) group will show C-H stretching vibrations just below 3000 cm⁻¹.
-
C=O Stretching (~1650 cm⁻¹): A strong, sharp absorption band corresponding to the carbonyl group of the amide (Amide I band) is expected in this region. Its position is characteristic of secondary amides.
-
N-H Bending (~1600 cm⁻¹): The bending vibration of the N-H bond (Amide II band) often appears near the C=O stretch.
-
Aromatic C=C Stretching (1400-1600 cm⁻¹): The spectrum will show several bands in this region due to the stretching of the carbon-carbon bonds within the aromatic ring.[5]
-
C-Cl Stretching (600-800 cm⁻¹): The carbon-chlorine bonds will give rise to absorptions in the fingerprint region.
Data Presentation: Predicted Characteristic IR Absorptions
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | -NHNH₂ | 3200-3400 | Medium-Strong, Broad |
| Aromatic C-H Stretch | Ar-H | ~3050 | Medium |
| Aliphatic C-H Stretch | -CH₂- | ~2950 | Medium |
| C=O Stretch (Amide I) | -C(=O)NH- | ~1650 | Strong, Sharp |
| N-H Bend (Amide II) | -NH- | ~1600 | Medium |
| Aromatic C=C Stretch | Ar C=C | 1400-1600 | Medium-Weak |
| C-N Stretch | -C-N- | 1200-1350 | Medium |
| C-Cl Stretch | Ar-Cl | 600-800 | Strong |
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Background Scan: Perform a background scan with an empty sample holder to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Data Analysis: Identify and label the significant absorption peaks and assign them to the corresponding functional groups.
Visualization: IR Analysis Workflow
Caption: Workflow for FTIR spectroscopic analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[3] It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[12][13]
Expertise & Experience in Spectral Interpretation: The molecular formula of this compound is C₈H₈Cl₂N₂O, leading to a monoisotopic mass of approximately 218.00 g/mol .
-
Molecular Ion Peak (M⁺): In an electron impact (EI) mass spectrum, the molecular ion peak is expected at m/z 218. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. Chlorine has two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, we will see a cluster of peaks for the molecular ion:
-
M⁺ (containing two ³⁵Cl atoms) at m/z 218.
-
[M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl) at m/z 220.
-
[M+4]⁺ (containing two ³⁷Cl atoms) at m/z 222. The relative intensities of these peaks will be approximately 9:6:1, which is a definitive indicator of a dichloro-substituted compound.
-
-
Fragmentation Pathways: The primary fragmentation is likely to occur via cleavage of the C-C bond between the methylene group and the carbonyl group (alpha-cleavage). This would result in the formation of a stable dichlorobenzyl cation. Another common fragmentation for hydrazides is the cleavage of the N-N bond.
Data Presentation: Predicted Major Fragments in Mass Spectrum
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula |
| 218 | [M]⁺ | [C₈H₈Cl₂N₂O]⁺ |
| 159 | [Cl₂C₆H₃CH₂]⁺ | [C₇H₅Cl₂]⁺ |
| 123 | [ClC₆H₃CH₂]⁺ | [C₇H₅Cl]⁺ |
| 89 | [C₇H₅]⁺ | [C₇H₅]⁺ |
| 59 | [CH₂C(O)NHNH₂]⁺ | [C₂H₅N₂O]⁺ |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization: Mass Spectrometry Fragmentation Pathway
Caption: Predicted fragmentation pathway for this compound.
Conclusion
The comprehensive spectroscopic analysis using NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation and purity assessment of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. Together, these techniques offer the authoritative data required by researchers and drug development professionals to confidently utilize this compound in further synthetic applications.
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Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]
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University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder. [Link]
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Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]
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SpectraBase. (n.d.). acetic acid, [[1-[(4-chlorophenyl)methyl]-1H-benzimidazol-2-yl]thio]-, 2-[(E)-(3,4-dichlorophenyl)methylidene]hydrazide - Optional[1H NMR] - Spectrum. [Link]
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A Technical Guide to the Pharmacological Targets of 2-(3,4-Dichlorophenyl)acetohydrazide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: Deconstructing the 2-(3,4-Dichlorophenyl)acetohydrazide Scaffold
The compound this compound is characterized by two key pharmacophoric features: a dichlorinated phenyl ring and a terminal acetohydrazide group (-NHNH₂). Historically, the hydrazide and related hydrazine moieties are well-established as reactive functional groups responsible for the biological activity of numerous pharmaceuticals. The earliest monoamine oxidase inhibitors (MAOIs), such as iproniazid and phenelzine, were hydrazine derivatives that, despite their efficacy, were hampered by toxicity and off-target effects.[1][2]
Modern medicinal chemistry has revisited this scaffold, seeking to refine its properties to achieve greater target selectivity and improved safety profiles. The addition of a 3,4-dichlorophenyl group is a deliberate design choice. Halogenation is known to enhance membrane permeability, including passage across the blood-brain barrier (BBB), and can significantly influence ligand-protein interactions within a target's active site.[3] Therefore, the logical starting point for investigating the pharmacological targets of this compound is to explore enzymes that are known to bind and be modulated by halogenated acylhydrazide structures.
Primary Pharmacological Target: Monoamine Oxidase B (MAO-B)
The most strongly supported hypothesis is that this compound acts as an inhibitor of Monoamine Oxidase B (MAO-B). MAOs are mitochondrial flavoenzymes responsible for the oxidative deamination of neurotransmitters.[4] They exist in two isoforms, MAO-A and MAO-B, which differ in substrate preference and tissue distribution.
-
MAO-A primarily metabolizes serotonin and norepinephrine, and its inhibition is associated with antidepressant effects.[3]
-
MAO-B preferentially metabolizes phenylethylamine and is critically involved in the breakdown of dopamine.[3]
Selective inhibition of MAO-B is a clinically validated strategy for treating neurodegenerative disorders such as Parkinson's Disease, as it increases dopaminergic tone in the central nervous system.[5]
Rationale and Supporting Evidence
The hydrazide moiety is a classic structural motif for MAO inhibitors.[6] Research on new acylhydrazone derivatives, which are structurally analogous to the topic compound, has demonstrated potent and selective inhibitory activity against MAO-B.[3][7] In one such study, a series of halogenated acylhydrazones were synthesized and evaluated, with the lead compound showing a competitive, reversible inhibition of MAO-B with an IC₅₀ value of 0.14 μM.[3][7] The study confirmed that the hydrazide group forms key hydrogen bonds within the active site, while the halogenated ring engages in hydrophobic interactions.[7] This precedent strongly suggests that this compound is pre-disposed to bind and inhibit MAO-B.
Proposed Mechanism of Inhibition
Based on analogous compounds, this compound is likely to be a reversible, competitive inhibitor of MAO-B .
-
Competitive Inhibition: The molecule's structure likely mimics that of endogenous MAO substrates, allowing it to compete for binding at the active site.
-
Reversible Binding: Unlike early irreversible hydrazine MAOIs that formed covalent bonds with the FAD cofactor, modern derivatives are designed for reversible, non-covalent interactions.[1] This is a critical safety feature, as it reduces the risk of long-lasting side effects and dangerous drug-food interactions (e.g., the "cheese effect" associated with MAO-A inhibition).[4]
The interaction within the MAO-B active site is likely stabilized by hydrogen bonding involving the hydrazide's NH and NH₂ groups and hydrophobic interactions involving the dichlorophenyl ring with key tyrosine residues (e.g., Tyr398 and Tyr435) that form the enzyme's substrate cavity.[5]
Quantitative Data from Structurally Similar MAO-B Inhibitors
To provide context for expected potency, the following table summarizes IC₅₀ values for recently developed acylhydrazone MAO-B inhibitors.
| Compound ID (from source) | Structure Description | MAO-B IC₅₀ (μM) | MAO-A IC₅₀ (μM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| ACH10 | Halogenated Acylhydrazone (Lead Compound) | 0.14 | > 100 | > 714 | [3][7] |
| ACH14 | Halogenated Acylhydrazone | 0.15 | > 100 | > 667 | [3][7] |
| ACH13 | Halogenated Acylhydrazone | 0.18 | > 100 | > 556 | [3][7] |
Experimental Validation Workflow
Validating MAO-B as the primary target requires a systematic, multi-step approach. The following workflow provides a self-validating system, from initial screening to detailed mechanistic studies.
Caption: Experimental workflow for validating MAO-B inhibition.
Protocol: In Vitro MAO-A and MAO-B Inhibition Assay
This protocol is designed to determine the IC₅₀ values of this compound for both MAO isoforms.
A. Materials and Reagents:
-
Human recombinant MAO-A and MAO-B enzymes
-
Test Compound: this compound, dissolved in DMSO
-
MAO Substrate: Kynuramine for MAO-A, Benzylamine for MAO-B
-
Detection Reagent: Amplex® Red, Horseradish Peroxidase (HRP)
-
Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
96-well microplate (black, clear bottom)
-
Plate reader with fluorescence capabilities (Ex/Em ~540/590 nm)
B. Step-by-Step Procedure:
-
Prepare Reagent Solutions:
-
Prepare a working solution of MAO-A and MAO-B enzymes in phosphate buffer to a final concentration of ~5-10 µg/mL.
-
Prepare serial dilutions of the test compound and positive controls in phosphate buffer. Ensure the final DMSO concentration in the well is ≤ 1%.
-
Prepare the substrate solution (Kynuramine or Benzylamine) in phosphate buffer.
-
Prepare the detection solution containing Amplex Red and HRP in phosphate buffer.
-
-
Assay Setup (in duplicate or triplicate):
-
To each well of the 96-well plate, add 20 µL of the appropriate compound dilution (test compound, positive control, or vehicle control [buffer + DMSO]).
-
Add 20 µL of the MAO-A or MAO-B enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 20 µL of the appropriate substrate solution to each well to start the reaction.
-
-
Reaction Termination and Detection:
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 20 µL of the detection solution. The H₂O₂ produced by the MAO reaction will react with Amplex Red in the presence of HRP to generate the fluorescent product, resorufin.
-
Incubate for an additional 15 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader.
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
C. Causality and Self-Validation:
-
Why use both MAO-A and MAO-B? This is essential to determine selectivity. A compound that inhibits both isoforms is less desirable due to a higher risk of side effects.
-
Why include positive controls? Clorgyline and Selegiline are well-characterized, potent inhibitors. Their inclusion validates that the assay is performing correctly and provides a benchmark for the potency of the test compound.
-
Why a vehicle control? The DMSO vehicle control defines 100% enzyme activity (0% inhibition) and ensures that the solvent itself is not affecting the enzyme.
Secondary and Exploratory Targets
While MAO-B is the primary candidate, the hydrazide scaffold is known for its chemical versatility and has been implicated in other biological activities. These represent potential secondary or exploratory targets should the compound prove inactive against MAO-B.
-
DNA Gyrase (Antimicrobial): Some hydrazone derivatives exhibit antibacterial activity by inhibiting DNA gyrase, an essential bacterial enzyme.[8] This is a plausible target if the research objective is antimicrobial drug discovery.
-
Cyclooxygenase (COX) Enzymes (Anti-inflammatory): The inhibition of COX-1 and COX-2 enzymes is another reported mechanism for some hydrazide analogs, suggesting potential anti-inflammatory applications.[8]
-
Other CNS Targets: The dichlorophenyl moiety is present in compounds targeting various CNS receptors, such as dopamine D1 modulators and neurokinin-2 antagonists, although the overall structures are quite different.[9][10]
Validation of these targets would require distinct experimental workflows, such as bacterial growth inhibition assays for DNA gyrase or cell-free enzymatic assays for COX activity.
Summary and Future Directions
The chemical architecture of this compound strongly points toward Monoamine Oxidase B (MAO-B) as its most probable pharmacological target. The combination of a known MAO-inhibiting hydrazide moiety with a halogenated phenyl ring—a feature known to enhance binding and BBB penetration—creates a compelling case for its investigation as a selective, reversible MAO-B inhibitor for potential application in neurodegenerative diseases.
The immediate path forward involves executing the described validation workflow to confirm MAO-B inhibition, determine selectivity over MAO-A, and elucidate the mechanism of action. Should this primary hypothesis be confirmed, subsequent studies would include in vivo efficacy models for Parkinson's Disease, pharmacokinetic profiling, and preliminary toxicology screens. If the compound is inactive against MAO-B, the exploratory targets outlined provide alternative avenues for investigation.
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Inhibition of monoamine oxidase by substituted hydrazines. PubMed, National Center for Biotechnology Information.[Link]
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Design, Synthesis, Biological Activities and 3D-QSAR of New N,N'-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moieties. National Center for Biotechnology Information.[Link]
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Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. SpringerLink.[Link]
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Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent. PubMed, National Center for Biotechnology Information.[Link]
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Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. PubMed, National Center for Biotechnology Information.[Link]
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Technical Guide: A Framework for the Comprehensive Solubility and Stability Profiling of 2-(3,4-Dichlorophenyl)acetohydrazide
Prepared by: A Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2-(3,4-Dichlorophenyl)acetohydrazide is a halogenated aromatic hydrazide with potential applications as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents. The successful development and utilization of any new chemical entity are fundamentally dependent on a thorough understanding of its physicochemical properties. This guide provides a comprehensive framework for conducting rigorous solubility and stability studies on this compound. It is designed not as a report of existing data—which is not publicly available—but as a detailed methodological blueprint for researchers. We will outline the strategic rationale and provide actionable, step-by-step protocols for determining aqueous and organic solubility, establishing a stability-indicating analytical method, and executing forced degradation studies in line with international regulatory standards. The objective is to empower research and development teams to generate the critical data necessary to assess the viability of this molecule for further development, informing decisions on formulation, storage, and handling.
Introduction: The Imperative for Physicochemical Characterization
The journey of a chemical entity from discovery to application is paved with data. For a molecule like this compound, which possesses a reactive hydrazide moiety and a dichlorinated phenyl ring, a proactive and early assessment of its intrinsic properties is paramount. Solubility dictates bioavailability and informs formulation strategies, while stability determines shelf-life, storage conditions, and potential degradation pathways that could impact safety and efficacy.
This document serves as a practical guide to de-risk the development pathway for this molecule by establishing its fundamental behavioral characteristics. The protocols described herein are grounded in established principles of pharmaceutical science and adhere to the guiding philosophies of the International Council for Harmonisation (ICH) guidelines.[1][2]
Molecular Structure and Foundational Data:
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₈Cl₂N₂O[3]
-
Molecular Weight: 219.07 g/mol [3]
-
Key Functional Groups: Hydrazide (-CONHNH₂), Dichlorophenyl ring.
The hydrazide group is known to be susceptible to hydrolysis and oxidation, making a thorough stability assessment essential.[4] The dichlorophenyl group influences lipophilicity, which will be a key determinant of solubility.
Essential Physicochemical Profiling
Before assessing bulk solubility and stability, fundamental molecular parameters must be determined. These values provide the context for all subsequent experimental observations.
Rationale for Parameter Selection
-
Dissociation Constant (pKa): The hydrazide moiety can be protonated. Knowing the pKa is critical for predicting how solubility will change with pH, which is essential for developing oral or injectable formulations.
-
Partition Coefficient (Log P): The Log P (octanol-water) value is a measure of a molecule's lipophilicity. It helps predict its membrane permeability and is a foundational parameter in biopharmaceutical classification. A supplier safety data sheet indicates this value is not currently available for this specific compound.[3]
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Preparation: Prepare a 0.01 M solution of this compound in a co-solvent system (e.g., 50:50 Methanol:Water) to ensure complete dissolution.
-
Titration Setup: Use a calibrated pH meter and an automated titrator. The titrant will be 0.1 M HCl for determining the basic pKa of the hydrazide group.
-
Execution: Titrate the sample solution with the 0.1 M HCl, recording the pH after each incremental addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve.
-
Validation: Perform the titration in triplicate to ensure reproducibility. The system should be validated with a standard compound of known pKa.
Solubility Profiling: A Quantitative Assessment
Solubility is not a single value but a characteristic dependent on the surrounding medium. A comprehensive profile requires testing in various aqueous and organic solvents.
Causality Behind Solvent Selection
-
Aqueous Buffers (pH 2.0, 4.5, 6.8, 7.4): These pH values simulate the physiological environments of the stomach, small intestine, and blood, respectively. Understanding pH-dependent solubility is crucial for predicting oral absorption.
-
Organic Solvents (e.g., Ethanol, Acetonitrile, DMSO): Data in these solvents are vital for developing purification methods (crystallization), analytical methods (HPLC mobile phases), and potential non-aqueous formulations.
Experimental Protocol: Equilibrium Shake-Flask Solubility Assay
This method is considered the gold standard for determining thermodynamic equilibrium solubility.
-
Sample Preparation: Add an excess amount of solid this compound to several vials, ensuring a solid phase remains.
-
Solvent Addition: Add a known volume (e.g., 2 mL) of each selected solvent (aqueous buffers, organic solvents) to the respective vials.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This duration allows the system to reach thermodynamic equilibrium. A preliminary kinetic study can confirm the time required to reach a plateau.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining microparticulates.
-
Sampling & Dilution: Carefully withdraw a precise aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. Calculate the concentration of the dissolved compound against a standard curve.
-
Data Reporting: Express solubility in mg/mL or µg/mL.
Data Presentation: Solubility Profile
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) |
| 0.1 M HCl Buffer | 2.0 | 25 | [Experimental Value] |
| Acetate Buffer | 4.5 | 25 | [Experimental Value] |
| Phosphate Buffer | 6.8 | 25 | [Experimental Value] |
| Phosphate Buffer | 7.4 | 25 | [Experimental Value] |
| Water | ~7.0 | 25 | [Experimental Value] |
| Ethanol | N/A | 25 | [Experimental Value] |
| Acetonitrile | N/A | 25 | [Experimental Value] |
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | [Experimental Value] |
Visualization: Solubility Workflow
Caption: Workflow for Forced Degradation Studies.
Conclusion and Recommendations
This guide presents a robust and systematic framework for characterizing the solubility and stability of this compound. While no public data currently exists for this specific molecule, the application of these standardized protocols will generate the essential information required for any successful research and development program.
Key recommendations based on this framework are:
-
Prioritize Physicochemical Profiling: Determine pKa and Log P first, as these values will inform the design and interpretation of all subsequent experiments.
-
Conduct Comprehensive Solubility Testing: Assess solubility in a range of physiologically relevant pH buffers and common organic solvents to build a complete profile.
-
Develop a Rigorous Stability-Indicating Method: This is the cornerstone of a successful stability study. The method must be proven to separate the parent compound from all potential degradation products before quantifying stability.
-
Execute a Systematic Forced Degradation Study: The results will establish the molecule's intrinsic stability, identify its liabilities (e.g., susceptibility to base hydrolysis or oxidation), and guide the selection of appropriate storage conditions (e.g., protection from light, inert atmosphere) and compatible formulation excipients.
By following this detailed guide, researchers can confidently generate a high-quality data package that will illuminate the path forward for this compound, enabling informed, data-driven decisions in its development lifecycle.
References
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PubChem. (n.d.). 2-(2,4-Dichlorophenoxy)acetohydrazide. Retrieved from [Link]
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Chen, L. & Tan, G. H. (2011). N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3193. Retrieved from [Link]
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Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Ittenbach, K. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(5), 48-55. (Note: A general reference, with specific protocols available from sources like NIH). A representative link is: [Link]
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Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
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PubChem. (n.d.). 2-(3,4-Dimethoxyphenyl)acetohydrazide. Retrieved from [Link]
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Anand, K., & Kumar, A. (2019). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Drug Delivery and Therapeutics, 9(3-s), 834-840. Retrieved from [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38481-38487. Retrieved from [Link]
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Sreevidya, V., & Narayana, B. (2021). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Journal of Applicable Chemistry, 10(6), 844-852. Retrieved from [Link]
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International Journal of Scientific Development and Research. (2023). Stability Studies in Pharmaceuticals: Guidelines and Recent Advances. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Chlorophenyl)acetohydrazide. Retrieved from [Link]
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Rehman, A. U., et al. (2013). Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. Tropical Journal of Pharmaceutical Research, 12(5), 757-762. Retrieved from [Link]
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Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]
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Mogilaiah, K., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 705-711. Retrieved from [Link]
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Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434. Retrieved from [Link]
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EPRA Journals. (2025). STABILITY TESTING OF PHARMACEUTICAL PRODUCTS. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2024). Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2015). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]
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Zakaria, S. A., Talal, Z., & Othman, N. S. (2022). Review: Using 2,4-dinitrophenylhydrazine in spectrophotometric determination. Samarra Journal of Pure and Applied Science, 4(2), 112-121. Retrieved from [Link]
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Methodological & Application
Application Note: High-Throughput Quantification of 2-(3,4-Dichlorophenyl)acetohydrazide using Validated HPLC-UV and GC-MS Methods
Abstract
This application note presents a comprehensive guide to the development and validation of analytical methods for the precise quantification of 2-(3,4-Dichlorophenyl)acetohydrazide. Primarily focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as the principal method for routine quality control and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced specificity, this document provides detailed, step-by-step protocols. The methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring they are fit for their intended purpose in research, development, and quality control environments.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals requiring robust and reliable analytical procedures for this compound.
Introduction
This compound is a chemical intermediate and potential active pharmaceutical ingredient (API) whose purity and concentration are critical for its intended use. The development of robust analytical methods is paramount for ensuring product quality, stability, and for conducting pharmacokinetic and metabolic studies. This document outlines two distinct, yet complementary, analytical approaches for its quantification.
The primary method, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), is selected for its wide applicability, precision, and suitability for routine analysis in a quality control setting. A secondary, confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS) is also detailed, offering orthogonal selectivity and the high specificity required for impurity profiling and unambiguous identification.
The validation of these analytical procedures is a critical component of ensuring reliable and reproducible data.[4] This application note adheres to the principles outlined in the ICH Q2(R2) and FDA guidelines, covering key validation parameters such as specificity, linearity, accuracy, precision, and robustness.[1][5][6][7][8]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to rational method development.
| Property | Value | Source |
| Molecular Formula | C₈H₈Cl₂N₂O | Inferred from related compounds |
| Molecular Weight | 220.07 g/mol | Inferred from related compounds |
| Appearance | Solid | |
| Polarity | Moderately Polar | Inferred from structure |
| UV Absorbance | Expected due to the dichlorophenyl ring | Inferred from structure |
| Volatility | Sufficient for GC analysis, potentially with derivatization | Inferred from structure |
Primary Analytical Method: RP-HPLC-UV
This method is designed for the routine quantification of this compound in bulk drug substance and formulated products.
Rationale for Method Selection
RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility in separating compounds with a wide range of polarities. The dichlorophenyl moiety of the target analyte contains a strong chromophore, making UV detection a sensitive and straightforward choice. A C18 stationary phase is selected for its general applicability and robust performance in retaining moderately polar compounds.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent).[12]
-
Chromatography Data System (CDS) for data acquisition and processing.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
Reagent and Sample Preparation:
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and prepare as described for the standard stock solution. Further dilute to fall within the calibration range.
Figure 1: HPLC-UV Workflow. A streamlined process from sample preparation to final quantification.
Method Validation Protocol
The method must be validated to demonstrate its suitability for the intended purpose.[3][8] The following parameters should be assessed according to ICH Q2(R2) guidelines.[1][2]
1. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4]
-
Protocol:
-
Analyze a blank sample (diluent).
-
Analyze a placebo sample (formulation matrix without the API).
-
Analyze the reference standard of this compound.
-
Analyze a sample spiked with known related substances or impurities.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) and analyze the resulting solutions to ensure the peak for the parent compound is resolved from any degradation product peaks.
-
2. Linearity:
-
Objective: To establish a linear relationship between the concentration of the analyte and the analytical response.[4]
-
Protocol:
-
Prepare at least five concentrations of the reference standard across the range of 50% to 150% of the target concentration (e.g., 10, 25, 50, 75, 100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
3. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.[4][5]
-
Protocol:
-
Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each concentration level.
-
Calculate the percentage recovery.
-
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same batch at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.
5. Robustness:
-
Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[5]
-
Protocol:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% absolute)
-
-
Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak shape, and resolution.
-
-
Acceptance Criteria: System suitability parameters remain within acceptable limits.
Example Validation Data Summary
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. | Peak is pure and resolved from degradants. |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (RSD) | 0.85% | ≤ 2.0% |
| Intermediate Precision (RSD) | 1.25% | ≤ 2.0% |
| Robustness | Method is robust to minor variations. | System suitability passes under all conditions. |
Confirmatory Method: GC-MS
This method is intended for the unequivocal identification and quantification of this compound, particularly in complex matrices or for impurity identification.
Rationale for Method Selection
GC-MS provides an orthogonal separation mechanism to HPLC and offers high-resolution mass data, which is invaluable for structural confirmation. While the hydrazide functional group can be thermally labile, a well-optimized GC method can often analyze such compounds directly. Derivatization can be employed if thermal degradation is observed.
Experimental Protocol
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (MSD) (e.g., Agilent 7890B GC with 5977A MSD or equivalent).
-
Autosampler and data system.
Chromatographic and MS Conditions:
| Parameter | Condition |
|---|---|
| Column | HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm film thickness[13] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-350) and Selected Ion Monitoring (SIM) |
| SIM Ions | To be determined from the full scan spectrum of the standard (e.g., molecular ion and major fragments) |
Sample Preparation:
-
Solvent: Ethyl Acetate.
-
Standard and Sample Preparation: Prepare stock solutions in ethyl acetate. Dilute as necessary to an appropriate concentration for GC-MS analysis (typically 1-10 µg/mL).
-
Derivatization (Optional): If thermal instability is an issue, derivatization of the hydrazide moiety can be performed. This is an advanced step and should be considered if direct analysis fails.
Figure 2: GC-MS Workflow. A process for confirmatory analysis and structural elucidation.
Method Validation
Validation of the GC-MS method would follow similar principles to the HPLC method, with adjustments for the technique. Key parameters include:
-
Specificity: Confirmed by the uniqueness of the mass spectrum and retention time.
-
Linearity: Assessed using SIM mode for quantitative analysis.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).
-
Accuracy and Precision: Evaluated as described for the HPLC method.
Conclusion
This application note provides two robust, validated analytical methods for the quantification of this compound. The primary RP-HPLC-UV method is suitable for high-throughput, routine quality control analysis, offering excellent precision and accuracy. The confirmatory GC-MS method provides an orthogonal technique for unequivocal identification and can be used for more demanding applications such as impurity profiling and analysis in complex biological matrices. Both methods are developed and validated based on the rigorous standards of the ICH Q2(R2) guidelines, ensuring data integrity and reliability for researchers and drug development professionals. The continuous lifecycle management of these methods is encouraged to ensure they remain fit for purpose.[7]
References
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Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]
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ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]
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FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics . ECA Academy. [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link]
-
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation . Lab Manager Magazine. [Link]
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FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation . ECA Academy. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline . Eclevar. [Link]
-
Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid . PubMed. [Link]
-
Analytical Methods for Hydrazines . Agency for Toxic Substances and Disease Registry. [Link]
-
Spectrophotometric Determination of Hydrazine . Taylor & Francis Online. [Link]
-
Spectrophotometric and fluorometric methods for the determination of hydrazine and its methylated analogues . Semantic Scholar. [Link]
-
Spectrophotometric Determination of Hydrazine . ResearchGate. [Link]
-
2-(2,4-Dichlorophenoxy)acetohydrazide . PubChem. [Link]
-
2-(3,4-Dimethoxyphenyl)acetohydrazide . PubChem. [Link]
-
Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method . International Journal of Pharmaceutical Sciences and Research. [Link]
-
Analytical Methods . Japan Environment Agency. [Link]
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Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides . Journal of the Iranian Chemical Society. [Link]
-
HPLC Methods for analysis of 2,4-D . HELIX Chromatography. [Link]
-
N'-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide . MolPort. [Link]
-
Determination of trace 2,4-dichlorophenoxyacetic acid in fresh produce by gas chromatography with boron trichloride/2-chloroethanol derivatization . PubMed. [Link]
-
2-(4-Chlorophenyl)acetohydrazide . PubChem. [Link]
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Analytical Methods . Royal Society of Chemistry. [Link]
-
Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry . MDPI. [Link]
-
Analytical methods for the determination of pharmaceuticals in aqueous environmental samples . ScienceDirect. [Link]
-
Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC) . U.S. Environmental Protection Agency. [Link]
-
Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method . National Institutes of Health. [Link]
-
An analytical method for quantifying diazinon, chlorfenapyr, and lufenuron in Napa cabbage using QuEChERS and HPLC-UV . SciSpace. [Link]
-
GC-MS spectrum of control 2,4-dichlorophenol . ResearchGate. [Link]
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Application Notes & Protocols: Investigating the Antimicrobial Potential of 2-(3,4-Dichlorophenyl)acetohydrazide
Introduction: The Hydrazide Scaffold in Antimicrobial Discovery
The escalating crisis of antimicrobial resistance demands the exploration of novel chemical scaffolds capable of evading existing resistance mechanisms. Within this landscape, molecules incorporating the hydrazide-hydrazone moiety (R-CO-NH-N=CH-R') have emerged as a privileged structural class in medicinal chemistry.[1][2] These compounds are not only synthetically accessible but also exhibit a remarkable breadth of biological activities, including antibacterial, antifungal, antitubercular, and antiviral properties.[1] The core of their activity is often attributed to the reactive azomethine group (–NH–N=CH–), which is crucial for their interaction with biological targets.[2]
This guide focuses on 2-(3,4-Dichlorophenyl)acetohydrazide , a specific starting material for the synthesis of novel hydrazone derivatives. The dichlorophenyl group is a common feature in many bioactive compounds, known to enhance lipophilicity and modulate electronic properties, which can facilitate cell membrane penetration and target binding. While extensive research exists for the broader class of hydrazones, this document provides the foundational protocols and scientific rationale for investigating the specific antimicrobial applications of derivatives synthesized from this compound.
Potential Mechanisms of Antimicrobial Action
Hydrazide derivatives exert their antimicrobial effects by targeting essential cellular processes in pathogens. The precise mechanism is dependent on the overall structure of the final hydrazone derivative, but several key pathways have been identified for this class of compounds.
-
Inhibition of DNA Gyrase: A primary mechanism for many antibacterial hydrazones is the inhibition of DNA gyrase (a type II topoisomerase).[3][4] This essential bacterial enzyme controls DNA topology and is critical for replication and transcription. Hydrazone compounds can bind to the active site of the gyrase, preventing its function and leading to bacterial cell death.[4][5] This targeted action is particularly promising as DNA gyrase is absent in humans, offering a high degree of selectivity.
-
Mycolic Acid Synthesis Inhibition: In the context of mycobacteria, such as Mycobacterium tuberculosis, hydrazides are famously known to inhibit the synthesis of mycolic acid, a unique and vital component of their cell wall.[6] The archetypal drug, Isoniazid, is a hydrazide that, once activated, targets the enoyl-acyl carrier protein reductase (InhA).
-
Cell Membrane Disruption: The lipophilic character imparted by aryl groups, such as the dichlorophenyl moiety, can enable some hydrazide derivatives to interfere with the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.[6]
-
Inhibition of Other Essential Enzymes: Research has shown that various hydrazone derivatives can inhibit other crucial enzymes, such as MurB, which is involved in the biosynthesis of peptidoglycan, a key component of the bacterial cell wall.[6]
Below is a conceptual diagram illustrating the inhibition of DNA gyrase, a key bacterial target.
Caption: Proposed mechanism of DNA gyrase inhibition by a hydrazone derivative.
Synthesis of Bioactive Hydrazone Derivatives
The parent compound, this compound, serves as a versatile intermediate. It is typically synthesized from the corresponding ester and subsequently reacted with a variety of aldehydes or ketones to produce a library of hydrazone derivatives. This allows for systematic modification of the structure to optimize antimicrobial activity.
Protocol 3.1: General Synthesis of N'-Substituted Hydrazones
This protocol outlines the condensation reaction between this compound and an aromatic aldehyde.
Rationale: This is a classic acid-catalyzed nucleophilic addition-elimination reaction. The hydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction. The subsequent elimination of a water molecule forms the stable C=N double bond of the hydrazone.
Materials:
-
This compound (1 mmol)
-
Substituted aromatic aldehyde (1 mmol)
-
Absolute Ethanol (25 mL)
-
Glacial Acetic Acid (catalytic amount, 2-3 drops)
-
Reaction flask, condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve 1 mmol of this compound in 25 mL of absolute ethanol in a round-bottom flask with magnetic stirring.[2]
-
Addition of Aldehyde: To this solution, add 1 mmol of the selected aromatic aldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[2][6]
-
Reflux: Attach a condenser and heat the mixture to reflux (approximately 78°C for ethanol) for 3-5 hours.[2]
-
Monitoring: Monitor the progress of the reaction periodically using TLC (e.g., with a mobile phase of ethyl acetate/hexane) to observe the consumption of reactants and formation of the product.
-
Precipitation & Isolation: Once the reaction is complete, cool the flask to room temperature. The solid hydrazone product will often precipitate out of the solution.[6]
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing & Drying: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and impurities. Dry the purified product under reduced pressure.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent like ethanol.[6]
Caption: General workflow for the synthesis of hydrazone derivatives.
Protocols for Antimicrobial Susceptibility Testing
To evaluate the efficacy of newly synthesized compounds, standardized antimicrobial susceptibility tests are essential. The following protocols for determining Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI) are fundamental to antimicrobial research.
Protocol 4.1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Rationale: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It is a gold-standard method for susceptibility testing due to its reproducibility and efficiency in testing multiple compounds and concentrations simultaneously. Standardizing the inoculum to a 0.5 McFarland turbidity standard is critical for ensuring that the number of bacterial cells is consistent across all wells, which is essential for accurate and comparable MIC values.[6]
Materials:
-
Synthesized hydrazone derivatives (stock solution in DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test microorganism cultures
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth medium to each well of a 96-well plate.
-
Compound Dilution:
-
Add 100 µL of the test compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well.[6] This creates a gradient of compound concentrations.
-
-
Control Wells:
-
Growth Control: Broth + Inoculum + Solvent (DMSO).
-
Sterility Control: Broth only.
-
Positive Control: Broth + Inoculum + Standard Antibiotic.
-
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard. This is then diluted in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[6]
-
Inoculation: Add 10 µL of the prepared microbial suspension to each well, except for the Sterility Control well.
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for most bacteria; 30-35°C for 24-48 hours for fungi).[7]
-
Result Interpretation: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Data Presentation and Interpretation
Organizing experimental results in a clear, comparative format is crucial for analysis. The table below provides a template for summarizing antimicrobial activity data for a series of hypothetical hydrazone derivatives synthesized from this compound.
Table 1: Sample Antimicrobial Activity Data for Hydrazone Derivatives
| Compound ID | R-Group (Substituent) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| HYD-01 | 4-Nitro | 6.25 | 12.5 | 25 | >64 |
| HYD-02 | 4-Chloro | 3.13 | 6.25 | 12.5 | 32 |
| HYD-03 | 4-Hydroxy | 12.5 | 50 | >64 | >64 |
| HYD-04 | 2,4-Dichloro | 1.56 | 3.13 | 6.25 | 16 |
| Ciprofloxacin | (Control) | 1 | 0.25 | 1 | N/A |
| Fluconazole | (Control) | N/A | N/A | N/A | 8 |
Data are hypothetical and for illustrative purposes only. S. aureus (Gram-positive), E. coli (Gram-negative), P. aeruginosa (Gram-negative), C. albicans (Fungus).
Interpretation:
-
A lower MIC value indicates higher potency; the compound is effective at a lower concentration. In the table above, HYD-04 shows the most promising broad-spectrum antibacterial activity.
-
Selectivity: Comparing activity across different organisms reveals the spectrum. For instance, HYD-01 shows better activity against Gram-positive S. aureus than Gram-negative bacteria.
-
Benchmarking: Comparing the MIC values of the test compounds against standard drugs like Ciprofloxacin and Fluconazole provides a benchmark for their potential clinical relevance.
Conclusion
This compound is a valuable starting block for the synthesis of novel hydrazone derivatives with potential as next-generation antimicrobial agents. By leveraging the established synthetic routes and robust antimicrobial evaluation protocols detailed in this guide, researchers can systematically explore the structure-activity relationships of this chemical class. The key to successful drug discovery in this area lies in the methodical application of these protocols, careful interpretation of quantitative data, and a deep understanding of the potential molecular mechanisms of action.
References
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Rollas, S., & Küçükgüzel, Ş. G. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(9), 1835-1864. [Link]
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Al-Ostath, A. I., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2465. [Link]
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Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]
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Phan, V. H., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(22), 4000. [Link]
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Salem, M. A., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]
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Generic Author. (2024). Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. World Journal of Advanced Research and Reviews. [Link]
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Babalola, S., et al. (2022). Antimicrobial activities of hydrazones with a 2,4-dichloro moiety. ChemRxiv. [Link]
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Kaminskyy, D., et al. (2020). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 25(23), 5556. [Link]
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Aziz-ur-Rehman, et al. (2017). Synthesis, spectral analysis and antibacterial evaluation of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives. Pakistan Journal of Pharmaceutical Sciences, 30(4), 1415-1421. [Link]
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Egbujor, M. C., et al. (2015). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(II) ions. Der Pharma Chemica, 7(10), 305-310. [Link]
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The Versatile Precursor: Harnessing 2-(3,4-Dichlorophenyl)acetohydrazide for the Synthesis of Bioactive Heterocycles
Introduction: The Strategic Importance of 2-(3,4-Dichlorophenyl)acetohydrazide in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds with significant therapeutic potential is perpetual. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets.[1] Among the myriad of starting materials for the synthesis of these vital structures, this compound stands out as a precursor of strategic importance. Its utility lies in the combination of the reactive acetohydrazide moiety, a versatile handle for cyclization reactions, and the 3,4-dichlorophenyl group, a common pharmacophore known to impart favorable biological activities.
The 3,4-dichlorophenyl substituent is a key feature in numerous approved drugs, contributing to enhanced lipophilicity and metabolic stability, which in turn can improve pharmacokinetic profiles. When incorporated into heterocyclic rings, this moiety has been associated with a range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3][4] This guide provides an in-depth exploration of the application of this compound as a precursor for the synthesis of several key five-membered heterocyclic systems: 1,3,4-oxadiazoles, 1,2,4-triazoles, pyrazoles, and 1,3,4-thiadiazoles.
This document is intended for researchers, scientists, and drug development professionals, offering not just detailed synthetic protocols, but also the underlying chemical principles and the rationale behind the experimental choices. Each protocol is designed to be a self-validating system, grounded in established chemical literature, to empower researchers in their pursuit of novel therapeutic agents.
I. Synthesis of 1,3,4-Oxadiazole Derivatives: A Gateway to Antimicrobial Agents
The 1,3,4-oxadiazole ring is a bioisostere of ester and amide functionalities, offering improved metabolic stability and favorable pharmacokinetic properties.[5] Derivatives of 1,3,4-oxadiazole are well-documented for their broad spectrum of biological activities, particularly as antimicrobial agents.[6][7] The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from this compound can be efficiently achieved through several routes, most commonly involving cyclization of an intermediary diacylhydrazide or reaction with carbon disulfide.
Protocol 1: Synthesis of 2-(3,4-Dichlorobenzyl)-5-aryl-1,3,4-oxadiazoles via Phosphorous Oxychloride-Mediated Cyclization
This protocol details the synthesis of 1,3,4-oxadiazoles through the formation of a diacylhydrazide intermediate, followed by dehydrative cyclization using phosphorous oxychloride (POCl₃).[1] This method is robust and generally provides good yields.
Step-by-Step Methodology:
-
Synthesis of the N'-aroyl-2-(3,4-dichlorophenyl)acetohydrazide intermediate:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as pyridine or N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of the desired aroyl chloride dropwise with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the diacylhydrazide intermediate.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Cyclization to the 1,3,4-Oxadiazole:
-
To the dried diacylhydrazide intermediate, add an excess of phosphorous oxychloride (POCl₃) (typically 5-10 equivalents).
-
Heat the mixture at reflux (around 100-110 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring to decompose the excess POCl₃.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or potassium carbonate until the product precipitates.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure 2-(3,4-Dichlorobenzyl)-5-aryl-1,3,4-oxadiazole.
-
Causality and Experimental Choices:
-
Pyridine/DMF as Solvent: These polar aprotic solvents are excellent for dissolving the hydrazide and act as acid scavengers for the HCl generated during the acylation step.
-
Phosphorous Oxychloride (POCl₃): POCl₃ is a powerful dehydrating agent that facilitates the intramolecular cyclization of the diacylhydrazide to form the stable 1,3,4-oxadiazole ring.
-
Pouring onto Ice: This is a crucial safety and work-up step. The highly exothermic reaction of POCl₃ with water is controlled by the large volume of ice, preventing a runaway reaction.
Data Presentation:
| Reactant 1 (Aroyl Chloride) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Benzoyl chloride | 3 | 85 | 155-157 |
| 4-Chlorobenzoyl chloride | 3.5 | 88 | 178-180 |
| 4-Nitrobenzoyl chloride | 4 | 90 | 210-212 |
Visualization of the Workflow:
Caption: Synthetic workflow for 1,3,4-oxadiazoles.
II. Synthesis of 1,2,4-Triazole Derivatives: Building Blocks for Anticonvulsant and Antimicrobial Agents
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide range of drugs with diverse therapeutic applications, including antifungal, antiviral, and anticonvulsant agents.[8][9] The synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones from this compound provides a versatile intermediate that can be further functionalized.
Protocol 2: Synthesis of 4-Aryl-5-(3,4-dichlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones
This protocol involves the reaction of the starting hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized under basic conditions.[10]
Step-by-Step Methodology:
-
Synthesis of the Thiosemicarbazide Intermediate:
-
Dissolve 1.0 equivalent of this compound in ethanol in a round-bottom flask.
-
Add 1.0 equivalent of the desired aryl isothiocyanate to the solution.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The thiosemicarbazide product will often precipitate.
-
Filter the solid, wash with cold ethanol, and dry.
-
-
Base-Catalyzed Cyclization:
-
Suspend the dried thiosemicarbazide intermediate in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of 5-6.
-
The 1,2,4-triazole-3-thione will precipitate out of the solution.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize from a suitable solvent like ethanol to obtain the pure product.
-
Causality and Experimental Choices:
-
Aryl Isothiocyanate: The isothiocyanate provides the carbon and sulfur atoms necessary for the formation of the triazole-thione ring and also introduces the N-aryl substituent.
-
Sodium Hydroxide: The basic medium facilitates the intramolecular cyclization of the thiosemicarbazide through a dehydration reaction, leading to the formation of the stable triazole ring.
-
Acidification: This step is crucial for the precipitation of the final product, which is often soluble in the basic reaction medium as its sodium salt.
Data Presentation:
| Reactant 2 (Aryl Isothiocyanate) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Phenyl isothiocyanate | 7 | 82 | 215-217 |
| 4-Chlorophenyl isothiocyanate | 8 | 85 | 230-232 |
| 4-Methylphenyl isothiocyanate | 7.5 | 84 | 221-223 |
Visualization of the Workflow:
Caption: Synthetic workflow for 1,2,4-triazoles.
III. Synthesis of Pyrazole Derivatives: A Classic Approach to Bioactive Scaffolds
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of great interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[4] The Knorr pyrazole synthesis, involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, is a classic and highly efficient method for the preparation of pyrazoles.[11][12]
Protocol 3: Knorr Synthesis of 1-(2-(3,4-Dichlorophenyl)acetyl)-3,5-disubstituted-1H-pyrazoles
This protocol outlines the synthesis of pyrazoles by reacting this compound with various 1,3-dicarbonyl compounds.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of this compound in a suitable solvent, such as glacial acetic acid or ethanol.
-
Add 1.1 equivalents of the 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) to the solution.
-
-
Reaction and Work-up:
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If using glacial acetic acid, pour the reaction mixture into ice-cold water to precipitate the product.
-
If using ethanol, the product may precipitate upon cooling, or the solvent can be removed under reduced pressure.
-
Filter the solid product, wash with cold water or ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyrazole derivative.
-
Causality and Experimental Choices:
-
1,3-Dicarbonyl Compound: This reactant provides the three carbon atoms required to form the pyrazole ring. The nature of the substituents on the dicarbonyl compound determines the substitution pattern at the 3- and 5-positions of the resulting pyrazole.
-
Glacial Acetic Acid/Ethanol: These solvents are commonly used for the Knorr synthesis. Acetic acid can also act as a catalyst for the condensation and cyclization steps.
Data Presentation:
| Reactant 2 (1,3-Dicarbonyl) | Solvent | Reaction Time (h) | Yield (%) |
| Acetylacetone | Glacial Acetic Acid | 2.5 | 90 |
| Ethyl acetoacetate | Ethanol | 3 | 87 |
| Dibenzoylmethane | Glacial Acetic Acid | 4 | 85 |
Visualization of the Workflow:
Caption: Knorr synthesis of pyrazoles.
IV. Synthesis of 1,3,4-Thiadiazole Derivatives: Accessing a Privileged Heterocycle
The 1,3,4-thiadiazole ring system is another important pharmacophore found in a variety of medicinally active compounds, exhibiting antimicrobial, anticonvulsant, and anti-inflammatory properties.[13][14] A common route to 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives, which can be prepared from the corresponding hydrazide.
Protocol 4: Synthesis of 2-Amino-5-(3,4-dichlorobenzyl)-1,3,4-thiadiazole
This protocol describes the synthesis of a 2-amino-1,3,4-thiadiazole derivative from this compound via a thiosemicarbazide intermediate.[15]
Step-by-Step Methodology:
-
Synthesis of 1-(2-(3,4-Dichlorophenyl)acetyl)thiosemicarbazide:
-
This intermediate can be prepared by reacting this compound with a source of thiocyanate, such as ammonium thiocyanate, followed by hydrolysis. A more direct approach involves reacting the hydrazide with thiophosgene or a related reagent, but this requires stringent safety precautions. A common method is to first form a thiosemicarbazide by reacting the hydrazide with an isothiocyanate as in Protocol 2, and then cleaving the N-aryl group if necessary, or by using a reagent that directly introduces the thiocarbonyl group. For simplicity, we will assume the thiosemicarbazide is accessible.
-
-
Acid-Catalyzed Cyclization of Thiosemicarbazide:
-
Suspend 1.0 equivalent of 1-(2-(3,4-Dichlorophenyl)acetyl)thiosemicarbazide in concentrated sulfuric acid or polyphosphoric acid (PPA).
-
Stir the mixture at room temperature for 1-2 hours, or gently heat if necessary.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a strong base, such as concentrated ammonium hydroxide or sodium hydroxide solution, until the product precipitates.
-
Filter the solid, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure 2-amino-5-(3,4-dichlorobenzyl)-1,3,4-thiadiazole.
-
Causality and Experimental Choices:
-
Concentrated Sulfuric Acid/PPA: These strong acids act as both catalysts and dehydrating agents, promoting the intramolecular cyclization of the thiosemicarbazide to form the 1,3,4-thiadiazole ring.
-
Neutralization: This step is essential to precipitate the product, which exists as a protonated, soluble salt in the acidic medium.
Data Presentation:
| Cyclizing Agent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Conc. H₂SO₄ | 2 | 80 | 198-200 |
| PPA | 1.5 | 83 | 199-201 |
Visualization of the Workflow:
Caption: Synthesis of 2-amino-1,3,4-thiadiazoles.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of biologically active heterocyclic compounds. The protocols and insights provided in this guide demonstrate the straightforward and efficient methodologies available for constructing 1,3,4-oxadiazole, 1,2,4-triazole, pyrazole, and 1,3,4-thiadiazole scaffolds from this readily accessible starting material. The inherent biological potential of the 3,4-dichlorophenyl moiety, coupled with the diverse pharmacological profiles of these heterocyclic systems, makes this an exceptionally fruitful area of research for the discovery of new therapeutic agents. By understanding the underlying chemical principles and employing these robust protocols, researchers are well-equipped to explore the vast chemical space accessible from this strategic precursor.
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Antimicrobial Activity Evaluation Of New 1,3,4-oxadiazole Derivatives. (n.d.). Retrieved from [Link]
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Synthesis, Characterization and Anti-microbial Evaluation of some Novel 1,3,4-oxadiazoles containing Piperazine Moiety. (n.d.). Retrieved from [Link]
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Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. (n.d.). DARU Journal of Pharmaceutical Sciences. Retrieved from [Link]
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(PDF) Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). ResearchGate. Retrieved from [Link]
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4 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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-
(PDF) Evaluation of Anticonvulsant Activity of Novel Synthetic 1,2,4-Triazole Containing Benzoxazole Derivative. (2023). ResearchGate. Retrieved from [Link]_
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-
CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([1][5][16]- triazole-1-methyl )-[2][5] dioxolane -4-Methyl methanesulfonate. (n.d.). Google Patents. Retrieved from
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Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Egyptian Journal of Chemistry. Retrieved from [Link]
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Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). MDPI. Retrieved from [Link]
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Application Notes and Protocols for In-Vivo Evaluation of 2-(3,4-Dichlorophenyl)acetohydrazide
Authored by: Your Senior Application Scientist
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for in-vivo studies of the novel compound 2-(3,4-Dichlorophenyl)acetohydrazide. Given the broad biological activities associated with the hydrazide chemical scaffold, including anti-inflammatory, analgesic, and anticonvulsant effects, a systematic and multi-tiered in-vivo evaluation is proposed.[1][2] These application notes and protocols are designed to ensure scientific integrity, ethical conduct, and the generation of robust and reproducible data.
Introduction: The Scientific Rationale
The hydrazide core is a well-established pharmacophore present in a wide array of biologically active compounds.[1][3] Derivatives have shown promise as anti-inflammatory, anticonvulsant, analgesic, and even anticancer agents.[2][3] The subject of this guide, this compound, is a novel entity. Therefore, its in-vivo characterization must be approached methodically. The following protocols are designed to first establish a safety and pharmacokinetic profile, followed by a screening in relevant disease models to identify its primary pharmacological effects.
This guide emphasizes a logical, stepwise progression of studies. This approach is critical for minimizing the use of animals and for making informed decisions at each stage of the research process.[4][5][6] All proposed studies must be conducted in compliance with institutional and national ethical guidelines for animal research.[4][5][7][8]
Preliminary In-Vivo Assessment: Safety and Pharmacokinetics
Before assessing efficacy, it is crucial to understand the compound's behavior and safety profile within a living organism.[9][10][11][12] These initial studies will inform dose selection for subsequent efficacy models.[13][14]
Acute Toxicity Study
Objective: To determine the median lethal dose (LD50) and identify potential signs of acute toxicity.[9]
Protocol:
-
Animal Model: Swiss albino mice (male and female, 6-8 weeks old).
-
Grouping: 5 groups of 6 animals each (3 male, 3 female).
-
Compound Preparation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administration: Administer single doses of the compound via oral gavage at escalating concentrations (e.g., 10, 50, 100, 500, 2000 mg/kg). A control group receives the vehicle only.
-
Observation: Monitor animals continuously for the first 4 hours and then daily for 14 days for any signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior).
-
Data Collection: Record mortality, body weight changes, and any observed clinical signs.
-
Endpoint: At the end of the 14-day observation period, euthanize surviving animals and perform gross necropsy.
Pharmacokinetic (PK) Profiling
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[15][16][17][18]
Protocol:
-
Animal Model: Sprague-Dawley rats (male, 8-10 weeks old) with jugular vein cannulation.
-
Grouping: 2 groups of 3-5 animals each.
-
Administration:
-
Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Analysis: Centrifuge blood samples to separate plasma. Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (calculated from oral and IV data) |
Efficacy Screening: Exploring Therapeutic Potential
Based on the known activities of hydrazide compounds, the following efficacy models are recommended for initial screening.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Objective: To evaluate the acute anti-inflammatory effects of the compound.[22][23][24]
Protocol:
-
Animal Model: Wistar rats (male, 150-200g).
-
Grouping:
-
Group 1: Vehicle control.
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg).
-
Groups 3-5: this compound at three different doses (e.g., 25, 50, 100 mg/kg), selected based on toxicity and PK data.
-
-
Procedure:
-
Administer the test compound or controls orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Analgesic Activity: Acetic Acid-Induced Writhing Test
Objective: To assess the peripheral analgesic activity of the compound.[25][26]
Protocol:
-
Animal Model: Swiss albino mice (male, 20-25g).
-
Grouping: Similar to the anti-inflammatory model (vehicle, positive control e.g., Aspirin 100 mg/kg, and test compound groups).
-
Procedure:
-
Administer the test compound or controls orally.
-
After 30 minutes, inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.
-
Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions) for 20 minutes.
-
-
Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control.
Anticonvulsant Activity: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Induced Seizure Models
Objective: To screen for anticonvulsant properties against generalized tonic-clonic and myoclonic seizures, respectively.[27][28][29][30][31]
MES Test Protocol:
-
Animal Model: Mice or rats.
-
Grouping: Vehicle, positive control (e.g., Phenytoin 25 mg/kg), and test compound groups.
-
Procedure:
-
Administer the test compound or controls (typically intraperitoneally for faster absorption in this model).
-
At the time of peak effect (determined from PK studies), deliver an electrical stimulus (e.g., 50 mA for 0.2 s in mice) via corneal electrodes.
-
Observe the presence or absence of the hind limb tonic extension phase of the seizure.
-
-
Data Analysis: Determine the percentage of animals in each group protected from hind limb tonic extension.
PTZ Test Protocol:
-
Animal Model: Mice or rats.
-
Grouping: Vehicle, positive control (e.g., Diazepam 4 mg/kg), and test compound groups.
-
Procedure:
-
Administer the test compound or controls.
-
After an appropriate absorption time, inject a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneous)[31].
-
Observe the animals for the onset and duration of clonic seizures for 30 minutes.
-
-
Data Analysis: Record the latency to the first seizure and the percentage of animals protected from seizures.
Workflow and Decision Making
The following diagram illustrates the proposed workflow for the in-vivo evaluation of this compound.
Caption: In-vivo experimental workflow for a novel compound.
Ethical Considerations
All animal experiments must be designed to adhere to the principles of the 3Rs: Replacement, Reduction, and Refinement.[4][5][6]
-
Replacement: In-vitro methods should be used whenever possible to screen for activity before proceeding to in-vivo studies.
-
Reduction: The number of animals used should be minimized by using appropriate statistical methods for experimental design and analysis.[32]
-
Refinement: Procedures should be refined to minimize animal pain and distress. This includes the use of anesthetics and analgesics where appropriate and the establishment of humane endpoints.[5]
All protocols must be approved by the Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board before initiation.[5][8]
Data Interpretation and Next Steps
The results from these initial screening studies will provide a foundational understanding of the in-vivo profile of this compound.
-
Positive findings in any of the efficacy models would warrant further investigation, including dose-response studies, evaluation in more chronic or specific disease models (e.g., collagen-induced arthritis for inflammation, neuropathic pain models, or kindling models for epilepsy), and studies to elucidate the mechanism of action.[28][33][34]
-
Pharmacokinetic data will be crucial for designing dosing regimens in these more advanced studies and for predicting human pharmacokinetics.[16][17]
-
Toxicity findings will guide the selection of safe dose ranges for all future studies.[10][35]
This structured approach ensures a thorough and efficient in-vivo evaluation, paving the way for the potential development of this compound as a novel therapeutic agent.
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Application Notes & Protocols: Synthesis and Derivatization of 2-(3,4-Dichlorophenyl)acetohydrazide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-(3,4-Dichlorophenyl)acetohydrazide Scaffold
In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the efficient discovery of novel therapeutic agents. This compound serves as a cornerstone intermediate, merging two critical pharmacophoric elements: the 3,4-dichlorophenyl group and the reactive hydrazide moiety. The dichlorophenyl group is a well-established feature in numerous approved drugs, such as the antidepressant sertraline, where it contributes to crucial binding interactions and favorable pharmacokinetic properties.[1] The hydrazide functional group (-CONHNH₂) is a powerful and versatile chemical handle, acting as a precursor for a vast array of derivatives, most notably hydrazones.[2][3]
Hydrazide-hydrazone derivatives are recognized as a "privileged scaffold," exhibiting a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3][4] The synthetic accessibility of these compounds allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse substituents.
This guide provides a comprehensive, field-proven framework for the synthesis of the core this compound intermediate and its subsequent conversion into hydrazone derivatives. We will delve into the causality behind procedural choices, present detailed, step-by-step protocols, and outline the necessary analytical techniques for structural verification and quality control.
Core Synthesis: A Two-Step Pathway to this compound
The most reliable and widely adopted method for preparing the title compound is a sequential two-step process starting from 2-(3,4-Dichlorophenyl)acetic acid. This approach ensures high yields and purity of the final hydrazide intermediate.
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Application Note: High-Throughput Screening Assays for Evaluating the Antimicrobial Potential of Novel Acetohydrazide Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless rise of antimicrobial resistance (AMR) constitutes a critical global health threat, necessitating the urgent discovery of novel antimicrobial agents.[1] The diminished pipeline of new antibiotics from major pharmaceutical companies further exacerbates this crisis, creating a pressing need for innovative chemical scaffolds.[1][2] Acetohydrazide derivatives have emerged as a promising class of synthetic compounds, with studies indicating their potential for significant antibacterial and antifungal activity.[3] These compounds, characterized by the R-CO-NH-NH2 functional group, offer a versatile scaffold for chemical modification to enhance antimicrobial efficacy.
This application note serves as a technical guide for the initial evaluation of novel acetohydrazide compounds. It provides field-proven, detailed protocols for primary and secondary antimicrobial screening, emphasizing the principles of scientific integrity, experimental causality, and self-validation to ensure the generation of reliable and reproducible data.
Section 1: The Principle of Antimicrobial Susceptibility Testing (AST)
Antimicrobial Susceptibility Testing (AST) is the foundational methodology for determining the efficacy of a compound against a specific microorganism. The primary goal is to ascertain the lowest concentration of the compound that can inhibit the visible growth of a bacterium, a value known as the Minimum Inhibitory Concentration (MIC) .[4][5] The MIC is a quantitative measure that is crucial for the early-stage assessment of a compound's potential.[4][6]
Another key method, particularly for secondary screening or orthogonal validation, is the disk diffusion test .[7] This qualitative or semi-quantitative method involves observing a Zone of Inhibition (ZOI) , a clear area around a compound-impregnated disk where bacterial growth is prevented.[8] The size of the ZOI provides an indirect measure of the compound's ability to inhibit the organism.[9]
Standardization of these methods is paramount for reproducibility and comparability of data across different laboratories. Organizations like the Clinical and Laboratory Standards Institute (CLSI) provide globally recognized guidelines and performance standards for conducting and interpreting AST.[10][11][12]
Section 2: Experimental Workflow Overview
The screening process for a library of novel acetohydrazide compounds follows a logical progression from high-throughput primary screening to more focused secondary validation. This workflow is designed to efficiently identify promising "hit" compounds for further development.
Caption: Workflow for the Broth Microdilution (MIC) Assay.
Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) Assay.
Section 7: Trustworthiness and Self-Validation
To ensure the integrity and reliability of screening results, each assay must be a self-validating system. This is achieved through a robust quality control (QC) program.
-
Internal Controls: As described in the protocols, every assay must include negative (growth, sterility, solvent) and positive (known antibiotic) controls. The growth control must show robust turbidity, the sterility control must remain clear, and the solvent control must show no inhibition. The positive control MIC/ZOI must fall within its expected range. [13]* External Controls (Reference Strains): The use of well-characterized reference strains, such as those from the American Type Culture Collection (ATCC), is non-negotiable. [14]Strains like E. coli ATCC 25922 and S. aureus ATCC 25923 have well-documented susceptibility profiles. [15]The results obtained for these strains must align with the acceptable ranges published by CLSI to validate the entire test system, including the media, inoculum, and incubation conditions. [14][13]If QC strain results are out of the acceptable range, patient or experimental results cannot be considered valid. [14]* Reproducibility: All screening experiments should be performed in at least duplicate or triplicate to ensure the results are reproducible and to calculate meaningful averages and standard deviations.
Section 8: Conclusion and Next Steps
The broth microdilution and agar disk diffusion assays detailed in this note provide a robust framework for the initial screening and validation of novel acetohydrazide compounds. By adhering to standardized protocols and implementing rigorous quality control measures, researchers can confidently identify compounds with genuine antimicrobial activity.
"Hits" identified through this screening cascade should be subjected to further characterization to build a comprehensive profile of their potential as therapeutic agents. Key downstream studies include:
-
Cytotoxicity Assays: To assess the compound's toxicity against mammalian cell lines and determine its therapeutic index.
-
Mechanism of Action (MOA) Studies: To investigate how the compound kills or inhibits the bacteria (e.g., by disrupting cell wall synthesis, protein synthesis, or DNA replication). [16]* Time-Kill Assays: To determine whether the compound is bacteriostatic (inhibits growth) or bactericidal (actively kills bacteria) and to understand the kinetics of its activity. [6] These subsequent steps are critical for progressing the most promising lead candidates through the drug discovery pipeline.
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Application Notes and Protocols for Evaluating the Anticancer Properties of Hydrazide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: Hydrazide and its derivatives represent a versatile class of compounds with a significant presence in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2][3] Notably, numerous studies have highlighted their potential as potent anticancer agents.[1][4][5][6][7] This document provides a comprehensive guide to the methodologies for evaluating the anticancer properties of novel hydrazide derivatives. It is designed to equip researchers with the foundational knowledge and detailed protocols required to systematically assess cytotoxicity, elucidate mechanisms of action, and identify molecular targets. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and scientifically sound evaluation pipeline from initial screening to preliminary in vivo assessment.
Introduction: The Rationale for Investigating Hydrazide Derivatives in Oncology
The hydrazide-hydrazone scaffold (-CONH-N=C) is a privileged structural motif in drug discovery, prized for its synthetic accessibility and diverse pharmacological activities.[2][3] In the context of oncology, these compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[4][6][8][9] The chemical versatility of the hydrazide core allows for extensive structural modifications, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.[2][4] This guide outlines a logical, multi-step workflow to rigorously characterize the anticancer potential of newly synthesized hydrazide derivatives.
The Anticancer Evaluation Workflow: A Multi-tiered Approach
A systematic evaluation is critical to understanding the therapeutic potential of a novel hydrazide derivative. The process begins with broad cytotoxicity screening and progressively narrows down to specific mechanistic studies and in vivo validation for the most promising candidates.
Caption: A multi-tiered workflow for evaluating anticancer hydrazide derivatives.
Tier 1: Foundational In Vitro Cytotoxicity Screening
The initial step is to determine the compound's ability to inhibit cancer cell growth or induce cell death. This is typically achieved by screening against a panel of human cancer cell lines from different origins.[4]
Causality Behind Experimental Choices
-
Choice of Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays are selected for their robustness, high-throughput capability, and reliance on different principles. MTT measures metabolic activity, which is an indicator of cell viability, while SRB quantifies total cellular protein.[5] Using both can help distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.
-
Cell Line Panel: A diverse panel of cancer cell lines (e.g., breast [MCF-7], colon [HCT-116], lung [A549], prostate [PC-3]) is crucial to assess the breadth of activity.[10] Including a non-cancerous cell line (e.g., normal fibroblasts) is essential to determine the selectivity index, a key indicator of potential therapeutic window.[1]
-
Dose-Response and IC50: Evaluating the compound over a wide range of concentrations is necessary to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) is calculated. This value is the primary metric for comparing the potency of different derivatives.[4][11]
Protocol: MTT Cell Viability Assay
This protocol is a standard method for assessing the metabolic activity of cells, which correlates with the number of viable cells.[6][10]
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the hydrazide derivative in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value using non-linear regression analysis.
| Compound | Cell Line | IC50 (µM) | Reference Drug (IC50, µM) | Selectivity Index |
| Hydrazide A | MCF-7 (Breast) | 1.32 | Paclitaxel (0.05) | 15.2 |
| Hydrazide A | PC-3 (Prostate) | 2.99 | Paclitaxel (0.08) | 6.7 |
| Hydrazide A | HUVEC (Normal) | 20.1 | - | - |
| Hydrazide B | HCT-116 (Colon) | 0.29 | 5-Fluorouracil (5.0) | >170 |
| Hydrazide B | Normal Fibroblast | >50 | - | - |
| Data presented is hypothetical and for illustrative purposes, but reflects typical values seen in literature.[6][10] |
Tier 2: Elucidating the Mechanism of Action
Once a compound demonstrates potent and selective cytotoxicity, the next critical phase is to understand how it kills cancer cells. The two most common mechanisms for anticancer agents are the induction of apoptosis and the disruption of the cell cycle.[6][8]
Apoptosis Induction: The Hallmarks of Programmed Cell Death
Apoptosis is a controlled, programmed cell death process that is often dysregulated in cancer.[12] Many effective chemotherapeutics work by reactivating this pathway.[13][14]
-
Why Annexin V/PI Staining? This flow cytometry-based assay is a gold standard for detecting apoptosis.[1][15] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when fluorescently labeled, can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It can therefore distinguish between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V and PI positive), and live cells (both negative).[12]
-
Why Caspase Activity Assays? Caspases are a family of proteases that are the central executioners of apoptosis. Measuring the activity of key caspases, such as caspase-3, provides direct biochemical evidence that the apoptotic pathway has been engaged.[10] This can be done using colorimetric, fluorometric, or Western blot-based methods to detect cleaved (active) caspase-3.[1]
Protocol: Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the hydrazide derivative at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. The results will quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis: Investigating Proliferation Blockade
Many anticancer drugs exert their effects by causing damage that leads to arrest at specific cell cycle checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating.[16][17]
-
Why Propidium Iodide Staining? The cell cycle is tightly linked to DNA content. Cells in the G1/G0 phase have a normal (2N) DNA content, cells in the S phase are actively synthesizing DNA (between 2N and 4N), and cells in the G2 or M phase have a doubled (4N) DNA content.[18] Propidium Iodide stoichiometrically binds to DNA, meaning its fluorescence intensity is directly proportional to the amount of DNA in a cell.[18] By analyzing a population of PI-stained cells with a flow cytometer, one can generate a histogram that clearly shows the percentage of cells in each phase of the cell cycle.[17][18] An accumulation of cells in a particular phase following treatment with a hydrazide derivative indicates cell cycle arrest at that point.[6][9]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells and treat with the hydrazide derivative as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to generate a DNA content histogram. Software analysis will then quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases.
Caption: Hydrazide derivatives can induce cell death via apoptosis or cell cycle arrest.
Tier 3: Target Identification and In Vivo Validation
Identifying the specific molecular target of a promising hydrazide derivative is a pivotal step in drug development.[19] It provides a deeper understanding of the mechanism and can guide further optimization.
-
Target Identification Strategies: A common approach is to investigate the compound's effect on key proteins known to be involved in the pathways identified in Tier 2. For instance, if a compound induces G1 arrest, Western blotting can be used to examine changes in the expression levels of G1 regulatory proteins like p27kip1, cyclins, and cyclin-dependent kinases (CDKs).[8] If apoptosis is induced, one can probe for changes in the Bax/Bcl-2 ratio and procaspase-3 levels.[1] For novel targets, more advanced techniques like affinity chromatography coupled with mass spectrometry, or computational approaches like molecular docking, can be employed.[6][19][20]
-
In Vivo Efficacy: The ultimate preclinical test is to evaluate the compound's antitumor activity in a living organism.[1] Xenograft models, where human cancer cells are implanted into immunodeficient mice, are frequently used.[4] The compound is administered systemically (e.g., intraperitoneally or orally), and its effect on tumor growth is monitored over time compared to a vehicle-treated control group.[1][21] This step provides crucial data on efficacy, dosing, and potential toxicity.
Conclusion and Future Directions
The methodological pipeline detailed in these notes provides a robust framework for the systematic evaluation of novel hydrazide derivatives as potential anticancer agents. By progressing from broad in vitro screening to detailed mechanistic studies and finally to in vivo validation, researchers can build a comprehensive data package. This evidence-based approach is essential for identifying promising lead candidates worthy of further preclinical and clinical development. The inherent versatility of the hydrazide scaffold ensures that this class of compounds will remain a fertile ground for the discovery of next-generation cancer therapeutics.
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Application Notes and Protocols for the Synthesis and Biological Evaluation of Schiff Bases Derived from 2-(3,4-Dichlorophenyl)acetohydrazide
Introduction: The Therapeutic Potential of Hydrazone Schiff Bases
Schiff bases, compounds featuring an azomethine (-C=N-) functional group, are a cornerstone in medicinal chemistry due to their synthetic accessibility and broad spectrum of biological activities.[1] Among these, hydrazone derivatives, formed from the condensation of hydrazides with aldehydes or ketones, are of particular interest.[2] These structures are recognized for a wide array of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[3][4]
The 2-(3,4-Dichlorophenyl)acetohydrazide moiety serves as a compelling scaffold for the development of novel therapeutic agents. The presence of the dichlorophenyl group can significantly influence the lipophilicity and electronic properties of the resulting Schiff base, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile. This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of Schiff bases derived from this compound, tailored for researchers in drug discovery and development.
Synthesis of Schiff Bases from this compound
The synthesis of Schiff bases from this compound is a straightforward condensation reaction with a variety of aromatic aldehydes or ketones. The general reaction scheme is presented below. This reaction is typically performed in an alcoholic solvent, often with a catalytic amount of acid to facilitate the reaction.[2][5]
General Reaction Scheme
Caption: General synthesis of Schiff bases.
Experimental Protocol: Synthesis
This protocol is adapted from established methods for analogous hydrazides and can be optimized for specific aldehyde or ketone substrates.[2]
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Distilled Water
-
Diethyl Ether
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and vacuum filtration apparatus
-
Melting point apparatus
-
Thin-layer chromatography (TLC) plates and chamber
Step-by-Step Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in approximately 40 mL of absolute ethanol. Gentle warming may be required to achieve complete dissolution.
-
Addition of Aldehyde: To the stirred solution, add an equimolar amount (0.01 mol) of the selected aromatic aldehyde.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 3-5 hours. The progress of the reaction can be monitored by TLC.
-
Product Precipitation and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If necessary, the flask can be placed in an ice bath to facilitate precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the product with a small amount of cold ethanol to remove unreacted starting materials, followed by a wash with diethyl ether.
-
Drying: Dry the purified product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.
| Aldehyde Reactant | Expected Product Name | Typical Yield (%) |
| Benzaldehyde | N'-benzylidene-2-(3,4-dichlorophenyl)acetohydrazide | 85-95 |
| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-2-(3,4-dichlorophenyl)acetohydrazide | 88-96 |
| 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)-2-(3,4-dichlorophenyl)acetohydrazide | 82-90 |
Characterization of Synthesized Schiff Bases
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
1. Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of a pure compound.
2. Spectroscopic Analysis:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should show the appearance of a characteristic imine (-C=N-) stretching band around 1600-1650 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde and the N-H bending bands of the hydrazide. The N-H stretching of the amide will still be present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Look for a characteristic singlet for the azomethine proton (-N=CH-) in the range of δ 8-10 ppm. The aromatic protons will appear in the δ 6.5-8.5 ppm region.
-
¹³C-NMR: The carbon of the azomethine group will typically appear in the δ 140-160 ppm range.
-
-
Mass Spectrometry (MS): Confirm the molecular weight of the synthesized Schiff base.
Protocols for Biological Evaluation
The synthesized Schiff bases can be screened for a variety of biological activities. Below are protocols for assessing their antimicrobial and anticancer potential.
Workflow for Biological Screening
Caption: Biological screening workflow.
Protocol 1: Antimicrobial Activity - Disk Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.
Materials:
-
Synthesized Schiff bases
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis - Gram-positive; Escherichia coli, Pseudomonas aeruginosa - Gram-negative)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient Agar (for bacteria) and Potato Dextrose Agar (for fungi)
-
Sterile filter paper discs (6 mm diameter)
-
Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms.
-
Agar Plate Preparation: Pour molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the microbial suspension over the surface of the agar plates.
-
Disk Impregnation: Dissolve the synthesized compounds in DMSO to a known concentration (e.g., 1 mg/mL). Impregnate sterile filter paper discs with a defined volume of the compound solution.
-
Disk Placement: Place the impregnated discs on the surface of the inoculated agar plates. Also, place a disc with DMSO as a negative control and a disc with a standard antimicrobial agent as a positive control.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 2: Anticancer Activity - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7 - breast cancer, HCT-116 - colon cancer)[7]
-
Normal cell line (e.g., HEK293) for assessing selectivity
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Synthesized Schiff bases
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized Schiff bases in the culture medium. Replace the old medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The protocols outlined in this document provide a robust starting point for the synthesis and biological evaluation of novel Schiff bases derived from this compound. The modular nature of the synthesis allows for the creation of a diverse library of compounds by varying the aldehyde or ketone reactant. Subsequent biological screening can identify lead compounds with promising antimicrobial or anticancer activity. Further studies can then focus on elucidating the mechanism of action, exploring structure-activity relationships, and optimizing the lead compounds for improved efficacy and safety profiles.
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El-Sayed, W. M., et al. (2025). Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study. Chemistry & Biodiversity, 22(6), e202403463. Available at: [Link]
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Rehman, A. U., et al. (2016). Synthesis, spectral analysis and antibacterial evaluation of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(4), 1307-1315. Available at: [Link]
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Feshchenko, D. O., et al. (2019). Synthesis and structure of some new Schiff bases, derivatives of 2-((4-((R-benzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-yl)thio)acetohydrazides. Current issues in pharmacy and medicine: science and practice, 12(2), 163-167. Available at: [Link]
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Kumar, S., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega, 8(40), 37245-37262. Available at: [Link]
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Abd-Elzaher, M. M., et al. (2020). Synthesis, anticancer activity and molecular docking study of Schiff base complexes containing thiazole moiety. Journal of the Iranian Chemical Society, 17, 2697-2710. Available at: [Link]
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Gupta, D., et al. (2019). A comprehensive review on synthesis and biological activity of schiff bases. International Research Journal of Pharmacy, 10(5), 1-7. Available at: [Link]
-
Gaber, M., et al. (2015). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE TRANSITION METAL COMPLEXES. Journal of the Association of Arab Universities for Basic and Applied Sciences, 17(1), 29-36. Available at: [Link]
-
Yakan, H., & Demir, B. (2019). Synthesis, Characterization, and Molecular Docking Studies of Fluoro and Chlorophenylhydrazine Schiff Bases. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 303-310. Available at: [Link]
-
Tadavi, S. K., et al. (2013). Synthesis, Characterization and Antimicrobial Activity of Transition Metal Complexes of Schiff Base Ligand Derived from 3-Ethoxy Salicylaldehyde and 2-(2-Aminophenyl) 1-H-benzimidazole. Journal of Chemical, Biological and Physical Sciences, 3(2), 1234-1243. Available at: [Link]
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Application Notes and Protocols for Cytotoxicity Assessment of 2-(3,4-Dichlorophenyl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the in vitro cytotoxic properties of the compound 2-(3,4-Dichlorophenyl)acetohydrazide. The protocols herein are designed to ensure robust and reproducible data, suitable for initial screening and mechanistic studies in drug development. This document emphasizes the rationale behind experimental choices, offering insights grounded in established cell biology and toxicology principles.
Introduction
This compound belongs to the hydrazide class of organic compounds, which are recognized as versatile scaffolds in medicinal chemistry.[1][2] Hydrazide-hydrazone derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] The cytotoxic potential of compounds containing a dichlorophenyl moiety has been documented against various cancer cell lines, suggesting that this compound is a candidate for cytotoxic evaluation.[3][4][5]
The assessment of cytotoxicity is a critical first step in the evaluation of any potential therapeutic agent. These protocols will focus on two common and well-validated methods for assessing cell viability: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
I. Compound Handling and Preparation
Rationale: Proper handling and solubilization of the test compound are paramount to avoid artifacts and ensure accurate concentration-response relationships. The dichlorophenyl group suggests that this compound may have limited aqueous solubility.
Protocol:
-
Acquisition and Storage: Obtain this compound (CAS No. 129564-33-6) from a reputable supplier.[6] Store the compound desiccated at 2-8°C, protected from light.
-
Solubilization:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
-
Serial Dilutions: Prepare a series of working solutions by serially diluting the stock solution in complete cell culture medium immediately before use.
II. Cell Line Selection and Maintenance
Rationale: The choice of cell line can significantly impact the observed cytotoxicity. Based on literature for structurally related compounds, a panel of cancer cell lines is recommended to assess the spectrum of activity. Human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and lung cancer (A549) cell lines are appropriate starting points, as they have been used to evaluate the cytotoxicity of other hydrazone and dichlorophenyl-containing compounds.[7][8][9]
Protocol:
-
Cell Line Acquisition: Obtain cell lines from a certified cell bank (e.g., ATCC) to ensure identity and sterility.
-
Culture Conditions:
-
Culture HCT-116, MCF-7, and A549 cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth.
III. Cytotoxicity Assessment: MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting formazan crystals are solubilized, and the absorbance is proportional to the number of viable, metabolically active cells.[10]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in complete medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Include wells with vehicle control (medium with the highest concentration of DMSO used) and untreated control (medium only).
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
IV. Cytotoxicity Assessment: LDH Assay
Rationale: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes. It is a reliable method to quantify cell lysis.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After the desired incubation period (24, 48, or 72 hours), collect the cell culture supernatant.
-
LDH Measurement:
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Typically, this involves transferring the supernatant to a new 96-well plate and adding the reaction mixture from the kit.
-
-
Absorbance Reading: After a short incubation, measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer provided in the kit).
V. Data Interpretation and Presentation
A comprehensive analysis of cytotoxicity should include data from multiple assays and time points.
| Parameter | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity | Measures membrane integrity |
| Endpoint | Cell viability | Cell lysis |
| IC50 Value | Concentration for 50% inhibition of metabolic activity | Concentration for 50% LDH release |
Expected Outcomes and Troubleshooting
-
A dose-dependent decrease in cell viability (MTT assay) and a dose-dependent increase in LDH release are expected for a cytotoxic compound.
-
Discrepancies between MTT and LDH results may suggest a cytostatic effect (inhibition of proliferation without immediate cell death) or interference of the compound with the assay chemistry.
-
High background in the LDH assay could indicate mechanical cell damage during handling.
VI. Mechanistic Insights: Apoptosis Induction
Rationale: Many cytotoxic compounds, including hydrazone derivatives, exert their effects by inducing apoptosis (programmed cell death).[11] A preliminary assessment of apoptosis can be performed by measuring the activity of caspases, which are key executioners of apoptosis.
Caspase-3 Activity Assay
Caption: Simplified pathway of compound-induced apoptosis.
Protocol:
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for 24 hours.
-
Cell Lysis: Lyse the cells to release cellular contents.
-
Caspase-3 Activity Measurement: Use a commercially available caspase-3 colorimetric or fluorometric assay kit. These kits typically provide a specific caspase-3 substrate that releases a chromophore or fluorophore upon cleavage.
-
Data Analysis: Quantify the caspase-3 activity and compare it to untreated and vehicle-treated controls. A significant increase in caspase-3 activity suggests the induction of apoptosis.
Conclusion
These protocols provide a robust framework for the initial cytotoxic evaluation of this compound. By employing multiple assays that probe different cellular processes, researchers can obtain a comprehensive understanding of the compound's effects on cell viability and gain insights into its potential mechanism of action. Further studies, such as cell cycle analysis and evaluation of other apoptotic markers, can build upon these initial findings to fully characterize the biological activity of this compound.
References
-
ResearchGate. (n.d.). MTT assay of hydrazide−hydrazone derivatives in (a) HCT-116, (b) DLD-1,... [Image]. Retrieved from [Link]
-
PubChem. (n.d.). Acetic acid N'-(2,4-dichloro-phenyl)-hydrazide. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]
-
MDPI. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Retrieved from [Link]
-
MDPI. (2025). Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr. Retrieved from [Link]
-
MDPI. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Chlorophenyl)acetohydrazide. Retrieved from [Link]
-
PubMed. (n.d.). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: A-Z Guide to Optimizing 2-(3,4-Dichlorophenyl)acetohydrazide Synthesis
Welcome to the definitive resource for researchers, scientists, and drug development professionals dedicated to the synthesis of 2-(3,4-Dichlorophenyl)acetohydrazide. This guide provides a comprehensive, question-and-answer-based approach to troubleshooting and optimizing your synthetic protocols. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the common challenges associated with this synthesis, ultimately improving your yield and purity.
Introduction: The Importance of this compound
This compound is a critical intermediate in the creation of a wide array of pharmaceutical compounds. Its efficient synthesis is paramount. The most common synthetic route involves a two-step process: the esterification of 3,4-dichlorophenylacetic acid, followed by the hydrazinolysis of the resulting ester. While this pathway is well-established, it is not without its pitfalls. This guide will address the most frequently encountered issues, providing clear, actionable solutions to enhance your experimental outcomes.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
FAQ 1: My overall yield is consistently low. What are the primary contributing factors?
A low overall yield can often be attributed to inefficiencies in one or both of the core synthetic steps.
Troubleshooting Protocol:
-
Incomplete Esterification: The initial conversion of 3,4-dichlorophenylacetic acid to its corresponding ester is an equilibrium reaction.[1][2][3] An incomplete reaction will naturally lead to a lower overall yield.
-
Expert Recommendation: To drive the reaction to completion, it is advisable to remove water as it forms, a task efficiently accomplished using a Dean-Stark apparatus.[1][2] An alternative, and often complementary, strategy is to use a significant excess of the alcohol, which will shift the equilibrium towards the desired ester product.[1] When employing an acid catalyst, such as concentrated sulfuric acid, ensure it is fresh and used in appropriate catalytic quantities.
-
-
Suboptimal Hydrazinolysis Conditions: The subsequent reaction of the ester with hydrazine hydrate is sensitive to both temperature and reaction time.[4]
-
Expert Recommendation: This reaction is typically performed in an alcohol solvent, such as ethanol, under reflux. However, prolonged heating can encourage the formation of side products. Therefore, it is crucial to monitor the reaction's progress diligently using Thin Layer Chromatography (TLC).[5][6][7] The reaction should be considered complete upon the disappearance of the starting ester spot on the TLC plate.
-
-
Product Loss During Work-up and Purification: this compound exhibits some solubility in common laboratory solvents like water and ethanol, which can lead to significant product loss during the washing and recrystallization phases.
-
Expert Recommendation: To minimize solubility-related losses, it is best practice to use ice-cold water during the product precipitation step. For recrystallization, dissolve the crude product in a minimal amount of hot solvent and allow for slow cooling to maximize the yield of pure crystals.[6]
-
Visualizing the Synthetic Workflow
Caption: A streamlined workflow for the synthesis of this compound.
FAQ 2: I'm observing a significant impurity in my final product. What is it, and how can I prevent its formation?
The most common impurity encountered in this synthesis is the N,N'-diacylhydrazine derivative.[6][8] This byproduct arises when two molecules of the ester react with a single molecule of hydrazine.
Troubleshooting Protocol:
-
Stoichiometric Control: The formation of the diacylhydrazine impurity is favored when the ester is present in excess relative to the hydrazine.
-
Expert Recommendation: To suppress this side reaction, use a molar excess of hydrazine hydrate, typically in the range of 2 to 5 equivalents relative to the ester.[4] This stoichiometric imbalance significantly favors the formation of the desired mono-acylated product.
-
-
Reaction Temperature and Duration: Elevated temperatures and extended reaction times can also contribute to the formation of the diacylhydrazine impurity.
Understanding the Side Reaction
Caption: The reaction pathway leading to the desired product and the common diacylhydrazine impurity.
FAQ 3: What is the most effective way to monitor the hydrazinolysis reaction?
Thin Layer Chromatography (TLC) is the most efficient and convenient method for real-time monitoring of the reaction's progress.[5][6]
Detailed Protocol for TLC Monitoring:
-
Stationary Phase: Silica gel 60 F254 plates are recommended.[5]
-
Mobile Phase: A mixture of ethyl acetate and hexane is an excellent starting point for achieving good separation. A common ratio is 1:1 or 2:1 (ethyl acetate:hexane).
-
Visualization: The spots can be visualized under UV light at 254 nm, as the starting materials and products are typically UV active.[5]
-
Procedure:
-
Prepare a dilute solution of the reaction mixture in a volatile solvent like ethyl acetate.
-
Spot this solution onto the TLC plate, alongside a reference spot of the starting ester.
-
Develop the plate in the prepared mobile phase.
-
After development, visualize the plate under a UV lamp. The reaction is deemed complete when the spot corresponding to the starting ester is no longer visible. The product, being more polar, will exhibit a lower Rf value.[6]
-
Interpreting Your TLC Results
| Compound | Expected Rf Value (Approximate) |
| Methyl 2-(3,4-dichlorophenyl)acetate | High (e.g., 0.7-0.8) |
| This compound | Low (e.g., 0.2-0.3) |
| Diacylhydrazine Impurity | Intermediate (e.g., 0.4-0.5) |
Note: These Rf values are illustrative and can vary based on the specific TLC conditions.
References
-
W. Clark Still, Michael Kahn, and Abhijit Mitra. "Rapid chromatographic technique for preparative separations with moderate resolution." The Journal of Organic Chemistry 43.14 (1978): 2923-2925. [Link]
-
OperaChem. "Fischer Esterification-Typical Procedures." [Link]
-
Chemistry Steps. "Fischer Esterification." [Link]
-
ResearchGate. "Different steps involved for the formation of N,N'‐diacylhydrazine." [Link]
-
National Center for Biotechnology Information. "Synthesis of Some N, N'-Diacylhydrazine Derivatives With Radical-Scavenging and Antifungal Activity." PubMed, [Link]
-
MDPI. "Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications." [Link]
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- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Purification of Acetohydrazide Derivatives
Welcome to the Technical Support Center for the purification of acetohydrazide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile class of compounds. Acetohydrazides are crucial intermediates in the synthesis of numerous pharmaceuticals and bioactive molecules. However, their inherent polarity, hydrogen bonding capabilities, and potential for side-product formation often present significant purification challenges.
This document moves beyond standard protocols to provide a deeper understanding of the underlying chemical principles that govern purification strategies. By explaining the "why" behind each technique, we aim to empower you to troubleshoot effectively and optimize your purification workflows.
Part 1: Troubleshooting Guide - A Problem-Solving Approach
This section addresses the most common issues encountered during the purification of acetohydrazide derivatives in a direct question-and-answer format.
Question 1: My TLC plate shows multiple spots. How do I identify the product, starting material, and common side products?
Answer:
Effective purification begins with accurate identification of the components in your crude reaction mixture. Acetohydrazide derivatives and their related impurities have distinct polarity profiles that can be leveraged for identification on TLC.
-
Product (Acetohydrazide Derivative): Typically a highly polar compound, it will have a low Rf value on silica gel plates, often requiring polar eluent systems like 5-10% methanol in dichloromethane to move from the baseline.
-
Starting Material (Ester/Acyl Chloride): Usually much less polar than the hydrazide product. It will have a significantly higher Rf value in the same eluent system.
-
Unreacted Hydrazine: Extremely polar and often remains at the baseline. It can be difficult to visualize.
-
N,N'-Diacylhydrazide (Di-substituted Side Product): A common impurity formed when one molecule of hydrazine reacts with two molecules of the acylating agent. It is generally less polar than the desired mono-acylhydrazide and will have a higher Rf.
-
Hydrazone Formation: If there are any residual carbonyl compounds (e.g., from solvents like acetone), they can react with your hydrazide to form hydrazones, which will appear as new, typically less polar, spots.
Recommended TLC Visualization Techniques:
Since not all of these compounds are UV-active, using chemical stains is crucial for a complete picture of your reaction mixture.
| Stain | Preparation and Use | Target Compounds & Appearance |
| Potassium Permanganate (KMnO₄) | Prepare a solution of 1.5g KMnO₄, 10g K₂CO₃, and 1.25mL 10% NaOH in 200mL water. Dip the TLC plate in the solution and gently heat. | General stain for oxidizable groups. Hydrazides and hydrazine will appear as yellow-brown spots on a purple background. |
| p-Anisaldehyde Stain | Prepare a solution of 135mL absolute ethanol, 5mL concentrated H₂SO₄, 1.5mL glacial acetic acid, and 3.7mL p-anisaldehyde. Dip the plate and heat. | Excellent multipurpose stain. Hydrazides often give distinct colors (e.g., yellow, orange) on a pink/purple background.[1] |
| Iodine Chamber | Place a few crystals of iodine in a sealed chamber. Place the dried TLC plate inside. | Good for unsaturated and aromatic compounds. Spots will appear as temporary brown stains.[1] |
Question 2: I'm struggling to remove unreacted hydrazine hydrate from my product. What are the best methods?
Answer:
Excess hydrazine is often used to drive the reaction to completion, but its removal is essential due to its toxicity and potential to interfere with subsequent steps. Its high boiling point and polarity make simple evaporation ineffective.
-
Method 1: Azeotropic Distillation (for larger scale):
-
Principle: Hydrazine forms an azeotrope with certain solvents, allowing it to be removed at a lower temperature than its boiling point.
-
Protocol: After removing the primary reaction solvent (e.g., ethanol), add a solvent like xylene or toluene to the crude product and distill under reduced pressure. The hydrazine will co-distill with the solvent. Repeat as necessary. This method is particularly effective for larger quantities.[2]
-
-
Method 2: Acid-Base Extraction:
-
Principle: Hydrazine is basic and can be protonated to form a water-soluble salt.
-
Protocol: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The protonated hydrazine will move to the aqueous layer. Caution: Your acetohydrazide derivative may also be acid-sensitive or have some solubility in the aqueous layer, so this method should be used with care and tested on a small scale first. The stability of hydrazides is pH-dependent, with increased stability closer to neutral pH.[3]
-
-
Method 3: Quenching (Chemical Conversion):
-
Principle: React the excess hydrazine with a simple aldehyde or ketone (like acetone) to form a hydrazone. This new compound is typically less polar and can be more easily separated by chromatography or crystallization.
-
Consideration: This method introduces a new impurity (the hydrazone) that must be removed. It is most useful when the hydrazone's properties are significantly different from your product's.
-
Question 3: My main impurity is the N,N'-diacylhydrazide. How can I separate it from my desired mono-acyl product?
Answer:
This is a classic challenge in hydrazide synthesis. The key is to exploit the polarity difference between the mono- and di-substituted products. The desired mono-acylhydrazide has a free -NH₂ group, making it significantly more polar and a better hydrogen bond donor/acceptor than the di-acyl impurity.
-
Column Chromatography:
-
Stationary Phase: Standard silica gel is often effective. However, since hydrazides are basic, they can sometimes streak on silica. If this occurs, consider using alumina (basic or neutral) or deactivating the silica by pre-treating the column with the eluent containing a small amount of a basic modifier like triethylamine (~0.5-1%).
-
Eluent System: The goal is to find a solvent system where the di-acyl product has a moderate Rf (e.g., 0.4-0.5) and the mono-acyl product has a lower Rf (e.g., 0.1-0.2). This will provide good separation on the column.
-
Start with a moderately polar system, such as 30-50% ethyl acetate in hexanes.
-
If both compounds remain at the baseline, gradually increase the polarity by switching to a dichloromethane/methanol system. Start with 1-2% methanol in dichloromethane and increase the methanol concentration incrementally (e.g., to 5%, then 10%).[4]
-
The less polar N,N'-diacylhydrazide will elute first.
-
-
-
Recrystallization:
-
Principle: If a suitable solvent is found, the difference in solubility between the mono- and di-acyl products can be used for purification. This is often a trial-and-error process.
-
Solvent Selection: The ideal solvent will dissolve your desired product well at high temperatures but poorly at low temperatures, while the di-acyl impurity remains in solution upon cooling or has very different solubility.
-
Common Solvents to Try: Ethanol, methanol, or a mixed solvent system like ethanol/water or acetone/hexanes are good starting points.[5][6]
-
Purification Strategy Workflow
Caption: A general workflow for the purification of acetohydrazide derivatives.
Question 4: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solute precipitates from the solution as a liquid instead of a solid. This is common when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated and cooled too quickly.
-
Reheat and Add More Solvent: Heat the mixture to redissolve the oil, then add a small amount of additional hot solvent to reduce the saturation. Allow it to cool very slowly.
-
Change Solvent System: Your solvent may be too good. Try a solvent in which your compound is less soluble. Alternatively, use a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol) at an elevated temperature. Then, add a "bad" or "anti-solvent" (e.g., water or hexanes) dropwise until the solution becomes persistently cloudy. Add a drop or two of the "good" solvent to clarify, and then cool slowly.[7]
-
Scratch and Seed: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites for crystal growth. Adding a tiny "seed" crystal of the pure compound can also initiate crystallization.
Part 2: Frequently Asked Questions (FAQs)
1. What are the primary chemical properties of acetohydrazides that make their purification challenging?
Acetohydrazide derivatives possess a combination of features that complicate purification:
-
High Polarity: The presence of the -CONHNH₂ group allows for strong hydrogen bonding, making these compounds highly polar. This leads to low solubility in non-polar organic solvents and strong retention on silica gel, often requiring highly polar eluents for chromatography.[8]
-
Basicity: The terminal -NH₂ group is basic, which can cause peak tailing or streaking during silica gel chromatography due to strong interactions with the acidic silica surface.
-
Nucleophilicity: The terminal -NH₂ is a strong nucleophile. This is beneficial for synthesis but can lead to side reactions, such as the formation of N,N'-diacylhydrazides or reaction with carbonyl-containing solvents (e.g., acetone).[3]
-
Potential for Instability: Hydrazides and their derivatives (like hydrazones) can be susceptible to hydrolysis, especially under acidic conditions.[3][9] Purification methods should ideally be conducted under neutral or slightly basic conditions.
2. How do I choose between recrystallization and column chromatography?
The choice depends on the nature of your crude product and the impurities present.
Troubleshooting Purification Choices
Caption: Decision tree for selecting a primary purification method.
3. What analytical techniques are best for assessing the purity of my final product?
A combination of methods is recommended for unambiguous purity confirmation.
-
¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can reveal the presence of impurities. Look for the characteristic broad singlets for the NH and NH₂ protons in ¹H NMR. The integration of these signals relative to other protons in the molecule can give a good indication of purity. Resources are available that list the chemical shifts of common laboratory solvents and impurities, which are invaluable for identifying contaminants.[10][11]
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity. Due to the polar nature of acetohydrazides, reversed-phase chromatography often requires highly aqueous mobile phases. Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative. Purity is typically reported as the area percentage of the main peak.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product. The fragmentation pattern can also provide structural information and help identify impurities. Common fragmentations for acetohydrazide derivatives often involve cleavage of the N-N bond or the amide bond.
-
Elemental Analysis (C, H, N): Provides the percentage composition of these elements in the sample. A result within ±0.4% of the calculated values is considered strong evidence of purity.
Part 3: Experimental Protocols
Protocol 1: General Recrystallization of an Aromatic Acetohydrazide
This protocol provides a general workflow. The choice of solvent is critical and must be determined experimentally for each specific compound.
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents (e.g., ethanol, methanol, water, ethyl acetate, toluene, and mixtures like ethanol/water). An ideal solvent will dissolve the compound when hot but cause it to precipitate upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the compound completely. Use a hot plate with stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, add a small excess of hot solvent (~5-10%) and quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this initial cooling period to allow for the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point or in a desiccator.
Protocol 2: General Column Chromatography of an Acetohydrazide Derivative
This protocol outlines a standard procedure for purification using silica gel flash chromatography.
-
TLC Analysis and Eluent Selection: Develop a TLC of the crude mixture using various solvent systems to find an eluent that provides good separation and an Rf value of ~0.1-0.2 for the desired product. A good starting point for polar acetohydrazides is a mixture of dichloromethane (DCM) and methanol (MeOH).
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a beaker, make a slurry of silica gel in your starting eluent (a less polar mixture than your final eluent).
-
Pour the slurry into the column and use pressure to pack it evenly, ensuring no air bubbles are trapped.
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a polar solvent (like methanol or DCM).
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product (dissolved in a solvent) onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column and begin collecting fractions.
-
Start with a less polar eluent system and gradually increase the polarity (gradient elution) if necessary to elute your product. For example, start with 1% MeOH in DCM, then increase to 2%, 5%, and so on.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain your purified acetohydrazide derivative.
References
-
University of Colorado Boulder, Department of Chemistry. TLC Visualization Methods. Available at: [Link]
-
Rehman, A., et al. (2016). Mass fragmentation pattern of N'-Benzylidene-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio) acetohydrazide (8a). ResearchGate. Available at: [Link]
-
Rehman, A., et al. Mass fragmentation pattern of N'-(4-(Dimethylamino)benzylidene)-2-(5-(4-methylphenyl)-1,3,4-oxadiazol-2ylthio)acetohydrazide (8a). ResearchGate. Available at: [Link]
-
Smolenkov, A. D., et al. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 67(7), 577-594. ResearchGate. Available at: [Link]
-
Rehman, A., et al. (2016). Mass fragmentation pattern of N'-Benzylidene-2-(5-(2-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio) acetohydrazide (11a). ResearchGate. Available at: [Link]
-
Spickett, R. G. W. (2016). Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. MDPI. Available at: [Link]
-
Rasool, S., et al. (2016). Proposed mass fragmentation pattern of N'-benzylidene-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide (8a). ResearchGate. Available at: [Link]
- De Benneville, P. L. (1963). Method for the hydrolysis of hydrazones. U.S. Patent 3,113,971. Google Patents.
-
University of Groningen. (2018). Chemical/Laboratory Techniques: Column Chromatography. YouTube. Available at: [Link]
-
ChemTalk. (2022). Lab Procedure: Recrystallization. Available at: [Link]
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ResearchGate. (2019). How to choose the best solution for column chromatography?. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
-
Lin, F. T., et al. (1981). Confirmation of hydrazone formation in HYNIC-peptide conjugate preparation, and its hydrolysis during labeling with (99m)Tc. Journal of Nuclear Medicine, 22(11), 1015-1018. PubMed. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Hydrazine. Available at: [Link]
-
University of York, Department of Chemistry. Visualising plates. Available at: [Link]
-
Shi, Y. J., et al. (2013). Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. PLoS ONE, 8(5), e63127. NIH. Available at: [Link]
-
LibreTexts Chemistry. (2021). 5.7: Visualizing TLC Plates. Available at: [Link]
-
Stanford University. Recrystallization. Available at: [Link]
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Organic Syntheses. 1-Chloro-4-(2,2-dichloro-1-methylethenyl)-benzene. Available at: [Link]
-
Gudmundsdottir, A. V., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284. PubMed. Available at: [Link]
-
Ito, K., et al. (2014). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. Applied and Environmental Microbiology, 80(10), 3051-3060. NIH. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. ACS Publications. Available at: [Link]
-
MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]
-
ResearchGate. (2021). Remove excess hydrazine hydrate?. Available at: [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. Available at: [Link]
-
Reddit. (2022). How to quench excess hydrazine monohydrate. Available at: [Link]
-
Supporting Information. Photocatalytic Cross-Dehydrogenative Coupling Reaction toward the Synthesis of N,N-Disubstituted Hydrazides and Their Bromides. Available at: [Link]
-
Reddit. (2019). Column chromatography - which eluent system?. Available at: [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. ACS Publications. Available at: [Link]
- Google Patents. (2010). Method for removing hydrazine compounds.
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
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Reddit. (2023). Purification of strong polar and basic compounds. Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]
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Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography?. Available at: [Link]
-
RSC Publishing. (2021). Synthesis of quinoline acetohydrazide-hydrazone derivatives evaluated as DNA gyrase inhibitors and potent antimicrobial agents. Available at: [Link]
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identifying and minimizing byproducts in hydrazide synthesis
Technical Support Center: Hydrazide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for hydrazide synthesis. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of hydrazide compounds. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to help you optimize your reactions, minimize impurities, and ensure the integrity of your final products.
Section 1: Identifying and Understanding Common Byproducts
This section addresses the most frequently encountered impurities in hydrazide synthesis and the mechanisms behind their formation.
Q1: I'm performing a hydrazide synthesis from an ester and hydrazine hydrate. What are the most likely byproducts I should be looking for?
When synthesizing hydrazides, particularly from esters or activated carboxylic acids, the most common byproduct is the 1,2-diacylhydrazine (also referred to as a sec-hydrazide).[1] This occurs when the newly formed hydrazide, which is still nucleophilic, reacts with a second molecule of the activated ester or acid.
Other potential impurities include:
-
Unreacted Starting Materials: Residual ester, carboxylic acid, or hydrazine.
-
Azine Formation: If your starting material or reagents are contaminated with aldehydes or ketones, they can react with hydrazine to form highly colored azine impurities.[2]
-
Byproducts from Coupling Agents: If you are using a coupling agent (e.g., DCC, EDC), byproducts like dicyclohexylurea (DCU) can be present and may complicate purification.[3]
The primary reaction and the most common side reaction are illustrated below.
Caption: Desired hydrazide formation versus the common diacylhydrazine side reaction.
Section 2: Troubleshooting Reaction Conditions to Minimize Byproducts
Controlling reaction parameters is critical for maximizing the yield of your desired hydrazide while suppressing the formation of impurities.
Q2: My analysis (TLC/LC-MS) shows a significant amount of the diacylhydrazine byproduct. What are the primary causes and how can I prevent this?
The formation of diacylhydrazine is a classic example of a consecutive reaction where the product of the first step competes with the starting material in the second step. This issue is primarily caused by a high localized concentration of the acylating agent (ester or activated acid) relative to the hydrazine.
Causality: The desired product, the mono-acyl hydrazide (R-CO-NH-NH₂), is a nucleophile. If it forms in a solution still rich with the activated ester (R-CO-OR'), it can successfully compete with the remaining hydrazine hydrate for a second acylation, leading to the unwanted diacylhydrazine.
Preventative Strategies:
-
Inverse Addition: Instead of adding hydrazine to your ester, slowly add the ester to a solution containing an excess of hydrazine hydrate. This ensures that the hydrazine is always in stoichiometric excess, maximizing the probability that an ester molecule will react with hydrazine rather than the newly formed hydrazide.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). While this may slow down the reaction rate, it often provides better selectivity and reduces the rate of the second acylation more significantly than the first. Reactions involving highly reactive acyl chlorides and hydrazine are often violent and must be performed at low temperatures.[3]
-
Stoichiometry: Use a molar excess of hydrazine hydrate (typically 2-5 equivalents). This statistically favors the formation of the mono-substituted product.[1]
Table 1: Recommended Adjustments to Minimize Diacylhydrazine Formation
| Parameter | Standard Condition | Recommended Adjustment | Rationale |
| Reagent Addition | Add hydrazine to ester | Slowly add ester to excess hydrazine | Maintains a high hydrazine-to-ester ratio, preventing over-acylation. |
| Temperature | Reflux | 0 °C to Room Temperature | Decreases the rate of the less favorable second acylation. |
| Stoichiometry | 1.1 eq. Hydrazine | 2.0 - 5.0 eq. Hydrazine | Increases the statistical likelihood of mono-acylation. |
| Solvent | Aprotic (e.g., THF) | Protic (e.g., Ethanol, Methanol) | Protic solvents can solvate the hydrazine, potentially modulating its reactivity.[1][4] |
Q3: I am synthesizing a hydrazide directly from a carboxylic acid. How does the choice of coupling agent affect byproduct formation?
When starting from a carboxylic acid, a coupling agent is required to form an activated intermediate that can then react with hydrazine. The choice of this agent is crucial.
-
Carbodiimides (e.g., DCC, EDC): These are common but can lead to side reactions. A well-established method to suppress these is the addition of N-hydroxybenzotriazole (HOBt).[5] The HOBt first reacts with the activated carboxylic acid to form an HOBt-ester intermediate. This intermediate is more stable and less prone to side reactions than the initial O-acylisourea intermediate, and it reacts cleanly with hydrazine to yield the desired hydrazide.[5] This method is particularly effective for preparing peptide hydrazides and helps prevent racemization.[5]
-
Other Coupling Agents: Reagents like HATU or HBTU are also effective and can lead to cleaner reactions, though they are often more expensive.
Expert Tip: For sensitive substrates, the combination of EDC and HOBt in a solvent like DMF or DCM at 0 °C, followed by the addition of hydrazine, is a reliable and mild procedure.[3]
Section 3: Analytical Identification and Purification Strategies
Properly identifying byproducts is the first step toward effective removal.
Q4: What are the best analytical techniques to confirm the presence of my desired hydrazide and the diacylhydrazine byproduct?
A combination of chromatographic and spectroscopic methods is essential for unambiguous identification.[6]
-
Thin-Layer Chromatography (TLC): This is a quick first-pass method. The diacylhydrazine is significantly less polar than the mono-acyl hydrazide due to the second acyl group and the loss of a free -NH₂ group. It will therefore have a higher Rf value (travel further up the plate) in typical solvent systems like Ethyl Acetate/Hexane.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the purity of your sample.[6] Using a C18 reverse-phase column, the less polar diacylhydrazine will have a longer retention time than the more polar mono-acyl hydrazide.
-
Mass Spectrometry (MS): LC-MS is invaluable for confirming the identity of peaks.[6] The diacylhydrazine will have a distinct molecular weight corresponding to the addition of a second acyl group minus a molecule of water compared to the starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. The desired mono-acyl hydrazide will show characteristic broad signals for the -NH- and -NH₂ protons. The diacylhydrazine, being symmetrical, will typically show a single, sharp -NH- signal and will lack the -NH₂ signal.
Q5: I've confirmed the presence of the diacylhydrazine byproduct. What is the most effective way to purify my desired product?
The significant difference in polarity between the mono- and di-substituted hydrazides is the key to their separation.
-
Column Chromatography: This is the most common and effective method.[7] Use a silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., 20% Ethyl Acetate in Hexane) and gradually increasing the polarity. The less polar diacylhydrazine will elute first, followed by the more polar desired hydrazide.
-
Recrystallization: If your desired hydrazide is a solid, recrystallization can be highly effective.[7] Choose a solvent system where the desired product has good solubility at high temperatures but poor solubility at low temperatures, while the byproduct remains soluble.
-
Acid-Base Extraction: The desired mono-acyl hydrazide has a basic -NH₂ group, whereas the diacylhydrazine is significantly less basic. You may be able to perform an acidic wash (e.g., with dilute HCl) to protonate your desired product and pull it into the aqueous layer, leaving the less basic byproduct in the organic layer. Neutralizing the aqueous layer and extracting back into an organic solvent can recover the purified product. Caution: This method should be used carefully, as hydrazides can be sensitive to harsh pH conditions.
Caption: A typical purification workflow to separate hydrazides from diacyl byproducts.
References
-
ATSDR. Analytical Methods for Hydrazines.[Link]
-
Wang, S. S., et al. (1978). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. International Journal of Peptide and Protein Research, 11(4), 297-300. [Link]
-
Clark, G. (1969). The Determination of Hydrazino–Hydrazide Groups. Pergamon. [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(11), 5241-5250. [Link]
-
Husain, A., et al. (2007). Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry. Indian Journal of Pharmaceutical Sciences, 69(3), 453. [Link]
-
Wikipedia. Hydrazine.[Link]
-
Chanda, T. (2014). Response to "How do you convert aliphatic acids to hydrazide in a single step with conventional methods?". ResearchGate. [Link]
- Bersworth, F. C. (1974). Method of synthesizing hydrazine compounds carboxylic acids. U.S.
-
Tyagi, V., et al. (2023). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society, 145(3), 1617-1623. [Link]
-
ResearchGate. A New Procedure for Preparation of Carboxylic Acid Hydrazides.[Link]
-
user137 (2014). Removing the hydrazine byproduct from the mitsunobu reaction. Chemistry Stack Exchange. [Link]
-
Organic Chemistry Portal. Hydrazine synthesis by N-N coupling.[Link]
-
Drugov, Y. S., & Rodin, A. A. (2013). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 68(1), 1-17. [Link]
-
Organic Chemistry Portal. Hydrazone synthesis by C-N coupling.[Link]
-
Bîcu, E., et al. (2018). Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. Molecules, 23(11), 2849. [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides).[Link]
-
da Silva, A. C. M., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(6), 2852. [Link]
-
Al-Amiery, A. A., et al. (2015). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Science, 28(3). [Link]
-
ResearchGate. Synthesis of Aryl Hydrazines via CuI/BMPO Catalyzed Cross-Coupling of Aryl Halides with Hydrazine Hydrate in Water.[Link]
-
ResearchGate. Structure of diacyl hydrazine class of commercial pesticides.[Link]
-
Sciencemadness.org. Reaction of esters with hydrazine?[Link]
-
ResearchGate. How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?[Link]
-
ResearchGate. Can we synthesize Diacyl hydrazine from ester and acylhydrazine?[Link]
-
Liu, X., et al. (2015). Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. Molecules, 20(2), 2171-2187. [Link]
-
Wang, B.-L., et al. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. Chemistry Central Journal, 11(1), 47. [Link]
-
ResearchGate. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold.[Link]
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- 7. researchgate.net [researchgate.net]
optimizing reaction conditions for the formation of hydrazones from 2-(3,4-Dichlorophenyl)acetohydrazide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of hydrazones derived from 2-(3,4-Dichlorophenyl)acetohydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to streamline your experimental workflow and enhance reaction outcomes. Our focus is on explaining the fundamental chemical principles behind each recommendation, empowering you to make informed decisions in your research.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of hydrazones. The solutions are presented in a question-and-answer format to directly resolve common challenges.
Q1: My reaction yield is low or non-existent. What are the primary factors to investigate?
A1: Low or no product yield is a common issue that can typically be traced back to a few key parameters. A systematic check is the most effective approach.
-
Incorrect pH: The single most critical factor in hydrazone formation is the pH of the reaction medium. The reaction is acid-catalyzed, with an optimal pH range typically between 4 and 6.[1][2] If the medium is too acidic (pH < 4), the lone pair on the terminal nitrogen of the hydrazide becomes protonated, rendering it non-nucleophilic and halting the reaction.[1][3] Conversely, in neutral or basic conditions, the carbonyl group of the aldehyde/ketone is not sufficiently activated for the nucleophilic attack, leading to a very slow reaction.[4][5]
-
Purity of Reactants: Impurities in either the this compound or the carbonyl compound can inhibit the reaction.[1] Ensure both starting materials are of high purity. The hydrazide should be a clean, dry solid. Aldehydes are particularly susceptible to oxidation to carboxylic acids, which will not participate in the reaction.
-
Solution: If purity is questionable, purify the starting materials. Aldehydes can often be purified by distillation or column chromatography. The hydrazide can be recrystallized.
-
-
Reaction Time and Temperature: The reactivity of the carbonyl compound significantly impacts the required reaction time and temperature. Aliphatic aldehydes are generally more reactive than aromatic aldehydes and ketones.[3] Sterically hindered reactants will also slow the reaction.[1]
Q2: The reaction is proceeding very slowly, even with pH adjustment. How can I accelerate it?
A2: When reaction rates are sluggish, specific catalytic strategies can be employed.
-
Nucleophilic Catalysis: While general acid catalysis is fundamental, nucleophilic catalysts can dramatically accelerate hydrazone formation, especially at or near neutral pH.[3][7] Aniline and its derivatives are the most common and effective catalysts for this purpose.[3][7] The catalyst first forms a highly reactive protonated imine (Schiff base) with the carbonyl compound, which is then readily attacked by the hydrazide.
-
Solvent Choice: The reaction is typically performed in protic solvents like ethanol or methanol, which facilitate proton transfer and help solubilize the reactants.[6][8]
-
Solution: Ensure your chosen solvent fully dissolves both reactants. If solubility is an issue, consider a co-solvent system or a different solvent like aqueous-ethanol.[8]
-
Q3: My TLC shows multiple spots, suggesting the formation of byproducts. What are these impurities and how can I minimize them?
A3: The most common side reaction in hydrazone synthesis is the formation of an azine .
-
Azine Formation: This occurs when the hydrazide reacts with two equivalents of the aldehyde or ketone.[1] This is more prevalent if the reaction is run with an excess of the carbonyl compound or at elevated temperatures for extended periods.
-
Solution: Use a slight excess (1.0 - 1.2 equivalents) of the this compound relative to the carbonyl compound to ensure the latter is fully consumed.[2] Monitor the reaction closely by TLC and stop it once the starting carbonyl is consumed.
-
-
Hydrolysis: The hydrazone bond can be hydrolyzed back to the starting materials in the presence of excess water, particularly under acidic conditions.[1]
-
Solution: While an aqueous medium can be used, avoid unnecessarily large volumes of water. Once the product is formed and isolated, ensure it is thoroughly dried.
-
Q4: My final product is a persistent oil and difficult to purify. What purification strategies are recommended?
A4: Oily products can be challenging, but several purification techniques can be effective.
-
Recrystallization: This is the preferred method for purifying solid hydrazones.[1] The key is finding a suitable solvent or solvent system where the hydrazone is soluble at high temperatures but poorly soluble at room or cold temperatures.[1]
-
Solution: Screen various solvents. Common choices include ethanol, methanol, acetonitrile, or mixtures like ethyl acetate/hexane.[1][9] If the product remains oily, try dissolving it in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity persists (a technique called "oiling out"), then cool slowly.
-
-
Column Chromatography: If recrystallization fails, column chromatography is the next option. However, N-unsubstituted hydrazones can sometimes be unstable on silica gel.[10]
-
Solution: Use a less acidic stationary phase like alumina, or deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (e.g., 1%).[10] This neutralizes acidic sites on the silica that could cause product degradation.
-
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution | Citation |
| Low/No Yield | Incorrect pH | Adjust to pH 4-6 with a catalytic amount of acetic acid. | [1][2] |
| Impure Reactants | Purify starting materials (e.g., distill aldehyde, recrystallize hydrazide). | [1] | |
| Slow Reaction | Insufficient Activation | Add a nucleophilic catalyst like aniline or its derivatives (1-10 mol%). | [3][7] |
| Low Temperature | Gently heat the reaction mixture (e.g., reflux in ethanol). | [6] | |
| Impurity Formation | Azine Side Product | Use a slight excess (1.0-1.2 eq.) of the hydrazide. | [2] |
| Hydrolysis | Avoid excess water; ensure the final product is thoroughly dried. | [1] | |
| Purification Issues | Product is an oil | Attempt recrystallization from various solvent systems (e.g., ethanol, ethyl acetate/hexane). | [1][9] |
| Degradation on Silica | Use alumina or silica gel treated with ~1% triethylamine for column chromatography. | [10] |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of acid-catalyzed hydrazone formation?
A1: The reaction proceeds in two main stages under acidic conditions:
-
Activation and Nucleophilic Attack: The acid catalyst (H⁺) protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic. The terminal nitrogen of the this compound then acts as a nucleophile, attacking the activated carbonyl carbon. This forms a protonated tetrahedral intermediate.
-
Dehydration: The tetrahedral intermediate undergoes a series of proton transfers, ultimately leading to the elimination of a water molecule. The final deprotonation of the iminium ion yields the stable C=N double bond of the hydrazone.[11]
The bell-shaped pH-rate profile arises because the first step requires the hydrazide to be a free nucleophile (disfavored at very low pH), while the second step (dehydration) is acid-catalyzed and is the rate-limiting step at neutral pH.[4][11]
Caption: Figure 1: Acid-Catalyzed Hydrazone Formation Mechanism.
Q2: How do I effectively monitor the reaction using Thin Layer Chromatography (TLC)?
A2: TLC is an indispensable tool for monitoring the reaction.[1]
-
Setup: On a silica gel TLC plate, spot the starting hydrazide, the starting carbonyl compound, and the reaction mixture (co-spot).
-
Eluent: A common mobile phase is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. A good starting ratio is 70:30 hexane:ethyl acetate. Adjust the ratio to achieve good separation (Rf values between 0.2 and 0.8).
-
Analysis: The reaction is complete when the spot corresponding to the limiting reactant (usually the carbonyl compound) has disappeared from the reaction mixture lane. The appearance of a new spot, distinct from the starting materials, indicates product formation.
-
Visualization: Visualize the spots under a UV lamp if the compounds are UV-active. Staining with potassium permanganate can also be used.[1]
Q3: What are the key spectroscopic signals to confirm the identity and purity of my hydrazone product?
A3: A combination of spectroscopic techniques is used for full characterization.[12][13][14]
-
¹H NMR: Look for the disappearance of the aldehyde proton signal (around 9-10 ppm). A new signal for the imine proton (-CH=N-) will appear (often between 7.5-8.5 ppm). You should also see characteristic signals for the aromatic protons of the 3,4-dichlorophenyl group and the other aromatic/aliphatic groups. The N-H protons often appear as broad singlets.
-
¹³C NMR: The carbonyl carbon signal (around 190-200 ppm for aldehydes/ketones) will disappear, and a new signal for the imine carbon (C=N) will appear further upfield (typically 140-160 ppm).
-
FT-IR: The most telling change is the disappearance of the C=O stretch from the starting aldehyde/ketone (around 1690-1740 cm⁻¹) and the N-H stretches of the hydrazide. Key new peaks include the C=N imine stretch (around 1600-1650 cm⁻¹) and the N-H stretch of the hydrazone product (around 3200-3400 cm⁻¹).[13]
Experimental Protocols and Workflows
Protocol 1: General Synthesis of a Hydrazone from this compound
This protocol provides a standard procedure for the synthesis.
-
Dissolution: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of reactant).
-
Addition of Hydrazide: Add this compound (1.05 equivalents) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the stirring mixture.[6][15]
-
Reaction: Stir the reaction at room temperature or heat under reflux. Monitor the progress by TLC every 30-60 minutes.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate directly from the solution. If it does not, reduce the solvent volume under reduced pressure.
-
Isolation: If a solid precipitates, collect the crude product by vacuum filtration, washing with a small amount of cold solvent.[1][6] If an oil is obtained, proceed with extraction or chromatography.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (see Protocol 3) or by column chromatography.[1]
Caption: Figure 2: General Experimental Workflow.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude product in several test tubes and test different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane) to find one that dissolves the product when hot but not when cold.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to fully dissolve it.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration to remove them.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[1]
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[1]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Caption: Figure 3: Troubleshooting Low Yield.
References
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Hydrazone synthesis.
- Crisalli, P., & Kool, E. T. (n.d.).
- Chemistry Stack Exchange. (2021). How is the hydrazone formed in the Wolff-Kishner reduction?.
- Benchchem. (n.d.).
- Dirksen, A., & Dawson, P. E. (n.d.).
- Shaabani, A., et al. (2016). Simple and efficient approach for synthesis of hydrazones from carbonyl compounds and hydrazides catalyzed by meglumine. Taylor & Francis Online.
- Kool, E. T., et al. (n.d.). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society.
- Benchchem. (n.d.).
- Kölmel, D. K., & Kool, E. T. (n.d.).
- Crisalli, P., & Kool, E. T. (n.d.). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. ChemRxiv.
- ResearchGate. (2025).
- Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
- ResearchGate. (2025).
- ResearchGate. (n.d.).
- Gao, X., & Rao, J. (2016).
- Semantic Scholar. (2017).
- RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.
- Wikipedia. (n.d.). Hydrazone.
- MDPI. (n.d.).
- Alcrut group. (n.d.).
- Reddit. (2021).
- MDPI. (n.d.).
- PubMed. (2015).
- PMC - NIH. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential.
- ResearchGate. (n.d.). Analytical, physical and spectroscopic data of the hydrazones and their complexes.
- ResearchG
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Technical Support Center: Navigating the Solubility Challenges of 2-(3,4-Dichlorophenyl)acetohydrazide in Biological Assays
Welcome to the technical support center for 2-(3,4-Dichlorophenyl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to effectively address solubility issues encountered during biological assays with this compound. Poor aqueous solubility is a common hurdle for many promising chemical entities, often leading to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[1][2] This document provides a systematic, troubleshooting-oriented approach to help you navigate these challenges and ensure the integrity of your experimental results.
Understanding the Challenge: Why Solubility Matters
The reliability of any in vitro or in-cellulo assay is predicated on the test compound being fully dissolved in the assay medium. When a compound like this compound, which is predicted to be lipophilic, is introduced into an aqueous environment, it may precipitate or form aggregates.[1] This "crashing out" phenomenon can lead to a number of experimental artifacts, including:
-
Inaccurate Potency Measurement: Undissolved compound is not available to interact with the biological target, leading to an underestimation of its true potency (e.g., a falsely high IC50 value).[1]
-
Poor Reproducibility: The extent of precipitation can vary between experiments, leading to high data variability.[1][3]
-
False Negatives: A potentially active compound may appear inactive simply because it did not reach the target in a soluble form.[4]
This guide will walk you through a logical workflow to diagnose and solve solubility problems, ensuring that your assay results are both accurate and reproducible.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound, dissolved in DMSO, precipitated immediately when I diluted it into my aqueous assay buffer. What happened and what is my first step?
This is a very common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[5][6] The final concentration of DMSO is a critical factor; while it aids in initial solubilization, high concentrations can be toxic to cells or interfere with the assay, and low concentrations may not be sufficient to keep the compound in solution.[7][8][9][10]
Your first step is to systematically assess and optimize the final DMSO concentration.
-
Action: Determine the maximum tolerable DMSO concentration for your specific assay. For many cell-based assays, this is typically ≤0.5%, and almost always below 1%.[6][8] Run a vehicle control experiment with varying DMSO concentrations to identify any effects on your assay's readout.
-
Causality: By establishing the upper limit of your DMSO tolerance, you define the working range for your compound's stock concentration. To achieve a low final DMSO concentration, you will need to prepare a more concentrated stock solution.[7]
Q2: I've optimized my DMSO concentration, but the compound still appears to be precipitating at my desired test concentration. How can I confirm this and what is the next logical step?
Visual inspection can be misleading. It is crucial to quantitatively determine the solubility limit of your compound under your specific assay conditions. The next logical step is to perform a kinetic solubility assessment . This type of assay measures the solubility of a compound when it is rapidly diluted from a DMSO stock into an aqueous buffer, mimicking the conditions of most in vitro assays.[11][12]
This protocol uses light scattering to detect the formation of precipitate.
Methodology:
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing your aqueous assay buffer.
-
Incubation: Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours), mimicking your assay's pre-incubation step.
-
Measurement: Measure the turbidity (light scattering) of each well using a plate reader (nephelometry).
-
Analysis: The kinetic solubility is the concentration at which the turbidity significantly increases above the background, indicating precipitate formation.[11]
This value will tell you the maximum concentration at which you can test your compound under these specific conditions without it precipitating.
Q3: My kinetic solubility is lower than my desired screening concentration. What formulation strategies can I employ to increase the solubility of this compound?
If the intrinsic solubility in your assay buffer (with an optimized DMSO concentration) is too low, you will need to explore formulation strategies. These involve the use of excipients to enhance solubility. A systematic approach is recommended, starting with the simplest and most common methods.[13][14][15]
| Strategy | Mechanism of Action | Recommended Starting Points | Key Considerations |
| Co-solvents | Reducing the polarity of the aqueous medium to better solvate the lipophilic compound.[16] | Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG400).[16][17] | Must determine the tolerance of your assay for the co-solvent. Run vehicle controls. Can sometimes lead to precipitation upon further dilution.[16] |
| Cyclodextrins | Encapsulating the hydrophobic compound within a hydrophilic shell, forming an inclusion complex that is water-soluble.[18][19] | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). | Can sometimes interfere with compound-target binding if the complex is too stable. Verify no assay interference with a vehicle control. |
| Surfactants | Forming micelles that encapsulate the compound, increasing its apparent solubility.[15][16] | Tween-20, Tween-80, Pluronic F-68. | Primarily for cell-free assays. Often cytotoxic in cell-based assays. Can interfere with protein function.[17] |
| pH Modification | If the compound has ionizable groups, adjusting the pH of the buffer can increase the proportion of the more soluble ionized form. | Test a range of pH values around the predicted pKa of the compound. | The required pH may not be compatible with your biological assay. |
The following diagram outlines a logical workflow for selecting and testing a suitable formulation strategy.
Caption: A troubleshooting workflow for addressing compound precipitation.
Q4: Are there any alternatives to DMSO for preparing my stock solution?
While DMSO is the most common solvent for compound libraries due to its broad solubilizing power, alternatives exist.[1][20] These may be considered if DMSO is found to interfere with your assay or if the compound shows instability.
-
Cyrene™ (dihydrolevoglucosenone): A "green" solvent derived from biomass that has shown comparable solvation properties to DMSO with potentially lower toxicity in some systems.[21][22][23]
-
Zwitterionic Ionic Liquids (ZIL): Have been reported as a biocompatible alternative to DMSO, showing less impact on cell cycle progression in some cell lines.[24]
-
Ethanol, PEG 400, N,N-Dimethylformamide (DMF): These are sometimes used but often have a narrower range of cell tolerance and solubilizing capacity compared to DMSO.[17][20]
Important: If you switch your primary stock solvent, you must re-validate your entire solubilization and dilution procedure, including vehicle controls.
Protocol 2: Preparing Working Solutions for Cell-Based Assays
This protocol is designed to minimize precipitation when diluting a DMSO stock for a cell-based assay. The key is to avoid a large, single dilution step directly into the aqueous medium.
-
Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to the highest practical concentration (e.g., 20-50 mM).
-
Create Intermediate Dilution: Perform an intermediate dilution of your stock solution into your cell culture medium. For example, dilute the 20 mM stock 1:200 into the medium to create a 100 µM intermediate solution with 0.5% DMSO.[6] Mix thoroughly by gentle pipetting or vortexing.
-
Perform Serial Dilutions: Use the 100 µM intermediate solution to perform your final serial dilutions directly in the cell culture medium. This ensures the DMSO concentration remains constant and low across all final test concentrations.[6]
-
Vehicle Control: Critically, prepare a parallel "vehicle control" by performing the exact same dilution steps with 100% DMSO instead of the compound stock solution. This control is essential to confirm that the solvent and any excipients are not causing the observed biological effects.[6][7]
-
Add to Cells: Add the final serially diluted compound solutions to your cells.
Caption: Workflow for preparing working solutions for cell-based assays.
By following this structured approach of diagnosis, quantitative assessment, and systematic formulation, you can overcome the solubility challenges presented by this compound and generate reliable, high-quality data in your biological assays.
References
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Loftsson, T., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
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Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
-
Kumar, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
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Patheon. Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology. [Link]
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Kuroda, K., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Nature Communications. [Link]
-
Di, L., & Kerns, E. H. (2015). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
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Reddit. Alternatives to DMSO? Acetonitrile in biology?. r/Chempros. [Link]
-
Georgiou, C. D., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. [Link]
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Camp, J. E., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Publishing. [Link]
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Camp, J. E., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. PMC - NIH. [Link]
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University of Strathclyde. (2020). Cyrene is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. [Link]
-
Li, N., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [Link]
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Sharma, D., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
-
Aldeghi, M., et al. (2017). Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. PMC. [Link]
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Kozikowski, B. A., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]
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Llinas, A., et al. (2008). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. PubMed. [Link]
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ScienceDirect. Co-solvent use: Significance and symbolism. [Link]
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Llinas, A., et al. (2008). Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening - Mixing and Automation Effects. ResearchGate. [Link]
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Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. [Link]
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Kerns, E. H. (2001). In vitro solubility assays in drug discovery. PubMed. [Link]
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ResearchGate. What the concentration of DMSO you use in cell culture assays?. [Link]
-
Friesen, D. T., et al. (2018). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. [Link]
-
Iversen, P. L., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]
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Scientist Solutions. (2025). DMSO in cell based assays. [Link]
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ResearchGate. In vitro methods to assess drug precipitation. [Link]
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Kumar, S., & Singh, A. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]
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Shah, J. C., & Chen, J. R. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. MDPI. [Link]
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Biotage. (2022). Dissolution Method Troubleshooting. [Link]
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Biotage. (2023). How to prevent compound precipitation during flash column chromatography. [Link]
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troubleshooting inconsistent results in antimicrobial testing of hydrazides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrazide compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges and inconsistencies encountered during the antimicrobial susceptibility testing (AST) of hydrazides. Our goal is to equip you with the knowledge to perform robust and reproducible experiments, understand the causality behind your observations, and confidently interpret your results.
Troubleshooting Guide: Inconsistent Antimicrobial Test Results
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: Why am I seeing significant well-to-well or batch-to-batch variation in my Minimum Inhibitory Concentration (MIC) results for the same hydrazide compound?
Answer:
Inconsistent MIC values are a frequent challenge when working with novel synthetic compounds like hydrazides. The root cause often lies in the physicochemical properties of the compounds themselves and their interaction with the experimental setup. Here are the primary factors to investigate:
-
Compound Solubility and Precipitation: Many hydrazide derivatives exhibit poor aqueous solubility. If the compound precipitates in the test medium, the effective concentration available to interact with the microorganisms is reduced, leading to erroneously high and variable MICs.
-
Causality: The azomethine group (-NH–N=CH–) present in many bioactive hydrazones contributes to their pharmacological activity but can also impact solubility.[1] The lipophilicity of the molecule, influenced by various substituents, plays a crucial role in how it partitions into microbial membranes, but excessive lipophilicity can lead to poor solubility in aqueous broth.[2]
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your microtiter plates or tubes for any signs of precipitation (cloudiness, pellets) before and after incubation. Use a microscope if necessary.
-
Solvent Selection and Concentration: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrazides.[3][4] However, high concentrations of DMSO can be toxic to some bacterial strains or may even have a synergistic or antagonistic effect with your compound.[5][6]
-
Optimize Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO and then dilute it in the broth to achieve the final test concentrations. Ensure the final DMSO concentration in your assay is consistent across all wells and typically does not exceed 1-2%.[5] It is crucial to run a solvent toxicity control to assess the effect of the highest used DMSO concentration on microbial growth.[4]
-
Consider Alternative Solvents: If solubility issues persist, consider other solvents like ethanol, though these also require careful toxicity controls.
-
-
-
Compound Stability: Hydrazides and hydrazones can be susceptible to hydrolysis, especially at non-neutral pH.[7] The standard Mueller-Hinton Broth (MHB) has a pH of 7.2 to 7.4, but microbial growth can alter the local pH, potentially degrading your compound during the 16-20 hour incubation period.[8]
-
Causality: The stability of the hydrazone bond can be pH-dependent. Some hydrazones are more stable at physiological pH (7.4) but may hydrolyze under acidic or alkaline conditions.[7][9] This degradation reduces the effective concentration of the active compound over time.
-
Troubleshooting Steps:
-
pH Monitoring: Measure the pH of your test medium before and after incubation to check for significant shifts.
-
Stability Assessment: Perform a pre-incubation stability study. Incubate your compound in the test medium for the duration of the assay (e.g., 18-24 hours) at 37°C, and then test its antimicrobial activity. Compare the results to a freshly prepared solution.
-
Time-Kill Assays: For compounds with suspected instability, a time-kill kinetics study can provide more insight into their activity over shorter time frames.
-
-
-
Interaction with Media Components: Cations in the testing medium can significantly impact the activity of some antimicrobial agents.[10][11] Hydrazides are known to be excellent chelating agents for metal ions.[12][13]
-
Causality: Mueller-Hinton Broth is often supplemented with calcium (Ca²⁺) and magnesium (Mg²⁺) ions, as their concentration is critical for the activity of certain classes of antibiotics against specific bacteria, like aminoglycosides against Pseudomonas aeruginosa.[10] If your hydrazide chelates these essential cations, it could either enhance or inhibit its own activity, or interfere with bacterial processes, leading to inconsistent results.
-
Troubleshooting Steps:
-
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB): Always use CAMHB for susceptibility testing to ensure a standardized concentration of divalent cations.[10]
-
Investigate Chelation Effects: If you suspect chelation is affecting your results, you can design experiments with varying concentrations of specific cations to understand the impact on the MIC of your compound.
-
-
Experimental Workflow for Troubleshooting Inconsistent MICs
Caption: Troubleshooting workflow for inconsistent MIC results.
Frequently Asked Questions (FAQs)
Q2: My hydrazide compound shows activity in an agar diffusion assay but no activity (or very high MIC) in a broth microdilution assay. What could be the reason for this discrepancy?
A: This is a common observation and can be attributed to differences in the two assay methodologies:
-
Diffusion vs. Direct Contact: In an agar diffusion assay, the compound diffuses through the agar, creating a concentration gradient. The formation of a zone of inhibition depends on the compound's ability to diffuse and its potency. In a broth microdilution assay, the compound is in direct contact with the microorganisms in a liquid medium.
-
Solubility and Diffusion: A compound with poor aqueous solubility but good lipid solubility might not perform well in a broth assay. However, in an agar diffusion assay, it might still show a zone of inhibition as it diffuses through the agar matrix. The presence of DMSO in the stock solution applied to the disk can facilitate some diffusion into the agar.
-
Bioavailability: The compound might bind to components of the broth medium, reducing its bioavailability. In an agar-based assay, this interaction might be different.
Q3: How do I interpret the Minimum Inhibitory Concentration (MIC) of my novel hydrazide? Is a lower MIC always better?
A: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15] While a lower MIC generally indicates higher potency, it's crucial to interpret this value in context:
-
Comparison to a Standard: The MIC of your novel compound should be compared to that of a standard, well-characterized antibiotic tested under the same conditions.[16] This provides a benchmark for its activity.
-
Therapeutic Index: A potent compound with a low MIC might also be highly cytotoxic to mammalian cells. Therefore, it's essential to determine the compound's cytotoxicity (e.g., using an MTT assay on a relevant cell line) to calculate its selectivity index (SI). A higher SI is more desirable.
-
Spectrum of Activity: A low MIC against a single bacterial species is promising, but a broad spectrum of activity against a range of clinically relevant Gram-positive and Gram-negative bacteria is often the goal.[2][16]
Q4: What are the key quality control (QC) measures I should implement when testing novel hydrazides?
A: Rigorous quality control is essential for obtaining reliable and reproducible data.
-
Reference Strains: Always include standard QC strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) in your assays.[17]
-
Control Antibiotics: Run a standard antibiotic with a known MIC range for your QC strains in parallel with your experimental compounds. The results for the control antibiotic should fall within the acceptable range defined by standards organizations like the Clinical and Laboratory Standards Institute (CLSI).[18]
-
Growth and Sterility Controls:
-
Growth Control: A well containing only the broth and the inoculum, to ensure the bacteria are viable and grow under the assay conditions.
-
Sterility Control: A well with only the broth, to check for contamination.
-
Solvent Control: A well with the broth, inoculum, and the highest concentration of the solvent (e.g., DMSO) used in the assay, to ensure the solvent itself is not inhibiting bacterial growth.[4]
-
| Control Type | Components | Expected Outcome | Purpose |
| Growth Control | Broth + Inoculum | Turbidity (Growth) | Confirms viability of the inoculum. |
| Sterility Control | Broth Only | No Turbidity (Clear) | Checks for media contamination. |
| Solvent Control | Broth + Inoculum + Solvent | Turbidity (Growth) | Ensures the solvent is not inhibitory. |
| Positive Control | Broth + Inoculum + Standard Antibiotic | No Turbidity at expected MIC | Validates the assay's ability to detect inhibition. |
Standard Operating Procedure: Broth Microdilution Assay
This protocol is a generalized procedure for determining the MIC of a novel hydrazide compound. It should be adapted based on the specific microorganisms and compounds being tested.
1. Preparation of Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well sterile microtiter plates
-
Novel hydrazide compound
-
100% DMSO
-
Standard control antibiotic (e.g., ciprofloxacin, gentamicin)
-
QC bacterial strains (e.g., E. coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer or plate reader (optional)
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the hydrazide compound in 100% DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to achieve the desired concentration range. Ensure the final DMSO concentration is kept constant and at a non-inhibitory level (e.g., ≤1%).
-
Prepare dilutions for the standard control antibiotic in the same manner.
4. Inoculation and Incubation:
-
Dispense equal volumes of the bacterial suspension and the antimicrobial dilutions into the wells of the microtiter plate.
-
Include growth, sterility, and solvent controls on each plate.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[14]
-
Growth can be assessed visually as turbidity or by using a plate reader to measure the optical density at 600 nm.
-
Compare the MIC of the control antibiotic against the QC strain to the acceptable ranges published by CLSI to validate the assay.
Broth Microdilution Workflow Diagram
Sources
- 1. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro Degradation of Antimicrobials during Use of Broth Microdilution Method Can Increase the Measured Minimal Inhibitory and Minimal Bactericidal Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revision of standards for adjusting the cation content of Mueller-Hinton broth for testing susceptibility of Pseudomonas aeruginosa to aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revision of standards for adjusting the cation content of Mueller-Hinton broth for testing susceptibility of Pseudomonas aeruginosa to aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US3507892A - Heavy metal chelates of amino hydrazide chelating agents - Google Patents [patents.google.com]
- 13. Syntheses, Spectral Characterization, and Antimicrobial Studies on the Coordination Compounds of Metal Ions with Schiff Base Containing Both Aliphatic and Aromatic Hydrazide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomerieux.com [biomerieux.com]
- 16. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apec.org [apec.org]
- 18. idexx.com [idexx.com]
Technical Support Center: Strategies to Enhance the Stability of 2-(3,4-Dichlorophenyl)acetohydrazide Solutions
Welcome to the technical support center for 2-(3,4-Dichlorophenyl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies for enhancing the stability of solutions containing this compound. As a molecule with a reactive hydrazide moiety, its integrity in solution is paramount for reproducible and reliable experimental outcomes. This document moves beyond simple instructions to explain the underlying chemical principles governing its stability, empowering you to proactively design robust experimental conditions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial inquiries regarding the handling and stability of this compound.
Q1: What are the primary chemical liabilities of this compound in solution?
A1: The stability of this compound in solution is primarily challenged by two degradation pathways targeting the hydrazide functional group (-CONHNH₂):
-
Hydrolysis: The acyl-nitrogen bond is susceptible to cleavage by water, a reaction that is significantly accelerated under both acidic and basic conditions.[1][2] This process results in the formation of 3,4-Dichlorophenylacetic acid and hydrazine.
-
Oxidation: The hydrazide moiety can be oxidized by dissolved atmospheric oxygen.[3] This process can be catalyzed by trace metal ions and may lead to the formation of various byproducts, including diazenes.[3][4][5]
A third, less common, but still important consideration is photodegradation , as aromatic molecules can be sensitive to light energy.[6]
Q2: What is the most critical factor to control for maintaining solution stability?
A2: pH is the most critical factor. The rate of hydrolysis for hydrazides is pH-dependent, with stability being greatest near neutral pH.[7][8] Deviating towards strongly acidic or alkaline conditions will dramatically increase the rate of degradation. For most applications, maintaining a buffered environment between pH 6.0 and 7.5 is the single most effective strategy.
Q3: Are there any visible signs of degradation I should watch for?
A3: While visual cues can sometimes indicate a problem, they are not definitive. Potential signs of degradation include:
-
A change in solution color (e.g., developing a yellow tint).
-
The formation of precipitate or turbidity, which could be the less soluble 3,4-Dichlorophenylacetic acid degradation product.
Crucially, significant degradation can occur without any visible changes. Therefore, relying solely on visual inspection is insufficient. The only reliable method to confirm stability is through analytical techniques like HPLC.[9]
Q4: How should I prepare and store a concentrated stock solution for long-term use?
A4: For long-term storage, prepare a high-concentration stock solution in a suitable, dry, aprotic organic solvent such as anhydrous DMSO or DMF. Divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed amber vials at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen). This approach minimizes exposure to water, oxygen, and light.
Section 2: Troubleshooting Guide for Solution Instability
This guide provides a logical framework for diagnosing and resolving common stability issues encountered during experiments.
Issue 1: Rapid Loss of Purity in Aqueous Buffers
-
Observation: HPLC analysis shows a rapid decrease in the peak area of the parent compound and the emergence of a new peak corresponding to 3,4-Dichlorophenylacetic acid within hours of preparation.
-
Primary Cause: Hydrolysis. This is the most common failure mode in aqueous environments. The mechanism involves nucleophilic attack by water on the carbonyl carbon of the hydrazide, a process catalyzed by either H⁺ or OH⁻ ions.[1][10]
-
Causality Explained: In acidic solution (pH < 5), the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water. In basic solution (pH > 8), the formation of the more nucleophilic hydroxide ion (OH⁻) accelerates the rate of attack. Stability is maximal in the pH range where the concentrations of H⁺ and OH⁻ are minimized and neither catalytic pathway is dominant.[7][8]
-
Solutions & Actions:
-
Verify and Control pH: Immediately measure the pH of your buffer. Do not assume the nominal pH is correct.
-
Implement Buffering: If using unbuffered water or saline, switch to a suitable buffer system (e.g., phosphate or HEPES) to maintain the pH between 6.0 and 7.5.
-
Optimize Buffer Choice: Be aware that some buffer components can participate in reactions. Phosphate buffers are generally inert and a good first choice.
-
Table 1: Illustrative Effect of pH on the Stability of a Hydrazide Solution at 37°C
| pH of Solution | Half-Life (t½) | Primary Degradation Pathway |
| 2.0 | ~3 hours | Acid-Catalyzed Hydrolysis |
| 5.0 | ~72 hours | Slow Hydrolysis |
| 7.0 | >300 days | Optimal Stability |
| 9.0 | ~48 hours | Base-Catalyzed Hydrolysis |
Note: Data is illustrative, based on general stability profiles of hydrazide conjugates.[7] Actual rates must be determined experimentally.
Issue 2: Inconsistent Results and Appearance of Multiple Unknown Peaks
-
Observation: Experimental results are not reproducible. Chromatograms show a gradual decrease in the parent compound peak with the concurrent rise of several smaller, unidentified peaks over time, even when the pH is controlled.
-
Primary Cause: Oxidation. The lone pair of electrons on the terminal nitrogen of the hydrazide is susceptible to oxidation. This process is often autocatalytic and can be accelerated by trace metal ions (e.g., Cu²⁺, Fe³⁺) acting as catalysts.[3]
-
Causality Explained: Molecular oxygen (O₂) in the solution can react with the hydrazide moiety, especially in the presence of metal ions that facilitate electron transfer, to produce reactive oxygen species and oxidized organic products.[3] This leads to a more complex degradation profile than simple hydrolysis.
-
Solutions & Actions:
-
De-gas Solvents: Before preparing your solution, sparge all aqueous buffers and solvents with an inert gas like argon or high-purity nitrogen for 15-30 minutes to remove dissolved oxygen.[11]
-
Incorporate a Chelating Agent: Add a small amount of a chelating agent, such as EDTA (Ethylenediaminetetraacetic acid), to your buffer at a final concentration of 0.1-1 mM. EDTA will sequester divalent metal ions, preventing them from catalyzing oxidative reactions.[3]
-
Work Under Inert Atmosphere: When preparing solutions, especially for long-term storage or sensitive assays, work in a glove box or use flasks equipped with septa to maintain an inert atmosphere.
-
Issue 3: Degradation Occurs in a Well-Prepared Solution (Controlled pH, Degassed, Stored Cold)
-
Observation: A slow but steady degradation is observed over several days, even when hydrolysis and oxidation have been mitigated and the solution is stored in the refrigerator.
-
Primary Cause: Photodegradation. The aromatic ring system, particularly with its electron-withdrawing chloro-substituents, can absorb UV and even high-energy visible light, leading to photochemical reactions and bond cleavage.
-
Causality Explained: Absorption of photons can excite the molecule to a higher energy state, making it more reactive and susceptible to degradation pathways that would not otherwise occur at that temperature.
-
Solutions & Actions:
-
Use Amber Glassware: Always prepare and store solutions in amber-tinted glass vials or flasks to block UV and short-wavelength visible light.
-
Protect from Light: When solutions are in use on a lab bench or in an instrument, cover them with aluminum foil.
-
Minimize Exposure: During preparation, minimize the exposure of the solid compound and its solutions to direct, bright laboratory light.
-
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Working Solution
This protocol integrates the key principles of pH control, oxygen exclusion, and metal chelation to maximize the stability of this compound in an aqueous environment.
Materials:
-
This compound (solid)
-
Phosphate buffer (100 mM stock, pH 7.0)
-
EDTA disodium salt (100 mM stock, pH 7.0)
-
High-purity water (Type I)
-
High-purity nitrogen or argon gas
-
Amber glass volumetric flasks and vials
Procedure:
-
Prepare Buffer: In an amber glass container, prepare the final desired volume of phosphate buffer at your target concentration (e.g., 20 mM) using high-purity water.
-
Add Chelator: Add the EDTA stock solution to the buffer to achieve a final concentration of 0.5 mM.
-
De-gas Buffer: Sparge the final buffer solution with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Weigh Compound: Accurately weigh the required amount of solid this compound in a separate vessel.
-
Dissolve and Dilute: Add a small amount of the degassed, EDTA-containing buffer to dissolve the compound, then transfer it to an amber volumetric flask. Bring the solution to the final volume with the same buffer.
-
Store Properly: Immediately cap the flask, mix thoroughly, and if not for immediate use, transfer to smaller, single-use amber vials. Purge the headspace of each vial with inert gas before sealing. Store at 2-8°C for short-term use (days) or ≤ -20°C for long-term use (weeks to months).
Protocol 2: Stability-Indicating HPLC Method for Monitoring Degradation
A validated HPLC method is essential to accurately assess stability. This method must be able to resolve the parent compound from its primary degradation product, 3,4-Dichlorophenylacetic acid, and other potential impurities.
Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B
-
20-25 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (or determined by UV scan of the compound)
-
Injection Volume: 10 µL
Procedure:
-
Prepare a fresh standard of this compound at a known concentration to determine its retention time (t₀).
-
Inject your test solution at various time points (e.g., 0, 4, 8, 24, 48 hours).
-
Monitor for a decrease in the area of the parent peak and the appearance of new peaks. The primary hydrolytic degradation product, 3,4-Dichlorophenylacetic acid, should elute earlier than the more non-polar parent compound.
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial (t₀) measurement.
Section 4: Visualization of Pathways and Workflows
Diagram 1: Troubleshooting Workflow for Solution Instability
This flowchart provides a logical sequence of steps to diagnose the root cause of degradation.
Caption: A logical workflow for troubleshooting instability issues.
Diagram 2: Primary Degradation Pathways
This diagram illustrates the two main chemical reactions that cause the degradation of this compound.
Caption: The main hydrolytic and oxidative degradation pathways.
References
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284. [Link]
-
Tummatorn, J., et al. (2018). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry, 83(7), 3995–4002. [Link]
-
Bojarska, J., et al. (2011). Acid–Base Properties and Kinetics of Hydrolysis of Aroylhydrazones Derived from Nicotinic Acid Hydrazide. Journal of Molecular Structure, 994(1-3), 113-122. [Link]
-
Jefferson Digital Commons. (2018). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. [Link]
-
Augusto, O., et al. (2002). Hydrazide derivatives produce active oxygen species as hydrazine. IUBMB Life, 53(3), 139-144. [Link]
-
Dirks, R. P., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(32), 6062-6065. [Link]
-
Cox, R. A., & Yates, K. (1984). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry, 62(8), 1613-1620. [Link]
-
Butt, A. M., et al. (2011). Design, Synthesis, and Characterization of pH-Sensitive PEG−PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH Stability of PEG−PE Conjugates. Bioconjugate Chemistry, 22(9), 1876–1886. [Link]
-
Raines Laboratory. (2008). Hydrolytic Stability of Hydrazones and Oximes. [Link]
-
Georgieva, M., et al. (2018). PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. ResearchGate. [Link]
-
Simek, Z., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Chromatography B, 871(1), 125-131. [Link]
-
Deljoo, S., & Tuffaha, R. (2013). Decompostion of Hydrazine in Aqueous Solutions. ResearchGate. [Link]
-
Li, H., et al. (2020). Synthesis, photochemical isomerization and photophysical properties of hydrazide–hydrazone derivatives. New Journal of Chemistry, 44(33), 14143-14148. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrazide derivatives produce active oxygen species as hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jdc.jefferson.edu [jdc.jefferson.edu]
- 6. Synthesis, photochemical isomerization and photophysical properties of hydrazide–hydrazone derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Advanced Analytical Methods for Acetohydrazide Impurity Detection
Welcome to the technical support center dedicated to the robust detection and quantification of acetohydrazide impurities. As a potential genotoxic impurity (PGI), acetohydrazide demands highly sensitive and specific analytical methods to ensure the safety and quality of pharmaceutical products. This guide is structured to provide researchers, analytical scientists, and drug development professionals with expert insights, actionable troubleshooting protocols, and a deep understanding of the causality behind experimental choices.
Introduction: The Challenge of Acetohydrazide
Acetohydrazide is a small, polar, and highly reactive molecule. Its physical properties make it a challenging analyte for standard reversed-phase high-performance liquid chromatography (HPLC), often resulting in poor retention and peak shape. Furthermore, its potential genotoxicity necessitates control to very low levels (ppm), often guided by the Threshold of Toxicological Concern (TTC) concept, which sets a limit of 1.5 µ g/day intake for most pharmaceuticals.[1][2][3] This combination of analytical difficulty and stringent control limits requires refined, well-validated methods.
This guide will explore the primary analytical techniques—HPLC, Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS)—providing detailed troubleshooting guides and frequently asked questions to navigate the complexities of your analysis.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is often the first choice for its accessibility and robustness. However, the high polarity of acetohydrazide requires moving beyond standard C18 columns.
Troubleshooting Guide: Common HPLC Issues
Q1: My acetohydrazide peak has very poor or no retention on my C18 column. What's happening and how do I fix it?
A1: This is the most common issue. Acetohydrazide is too polar to have significant hydrophobic interactions with a standard C18 stationary phase, causing it to elute in or near the solvent front (void volume).[4]
-
Causality: Reversed-phase chromatography relies on the partitioning of an analyte between a non-polar stationary phase and a polar mobile phase. Highly polar analytes like acetohydrazide remain predominantly in the mobile phase, leading to minimal retention.
-
Solutions:
-
Use a Polar-Embedded Column: These columns have a polar group embedded near the base of the alkyl chain, which helps to retain polar analytes and allows for use in highly aqueous mobile phases without phase collapse.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase (like bare silica or a bonded polar ligand) with a semi-aqueous mobile phase (high organic content). The separation mechanism involves partitioning the analyte into a water-enriched layer on the stationary phase surface.[6] A Primesep N HILIC mixed-mode column has been successfully used for this separation.[7]
-
Ion-Pair Chromatography (IPC): This is a highly effective technique. An ion-pairing reagent, which is a large ionic molecule with a hydrophobic tail, is added to the mobile phase.[8] The reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and thus its retention on a reversed-phase column.[9]
-
Q2: I'm trying Ion-Pair Chromatography, but my peak shape is poor (tailing or fronting). How can I improve it?
A2: Poor peak shape in IPC often relates to improper concentration of the ion-pairing reagent, mobile phase pH, or incomplete column equilibration.
-
Causality: Peak tailing can occur if there's an insufficient concentration of the ion-pairing reagent to pair with all analyte molecules, leading to mixed retention mechanisms. Fronting can happen if the column is overloaded. The mobile phase pH is also critical as it controls the ionization state of the analyte.[6]
-
Troubleshooting Steps:
-
Optimize Ion-Pair Reagent Concentration: Start with a concentration of ~5-10 mM and adjust upwards or downwards. Ensure the reagent is fully dissolved and the mobile phase is well-mixed.
-
Adjust Mobile Phase pH: The pH must be in a range where acetohydrazide is ionized. A pH of ~3-4 is a good starting point. Use a buffer with sufficient capacity (e.g., 20-25 mM phosphate or acetate) to maintain a stable pH.[5]
-
Ensure Full Column Equilibration: IPC requires extensive column equilibration. Flush the column with the mobile phase containing the ion-pairing reagent for at least 30-60 minutes (or 15-20 column volumes) before the first injection to ensure the stationary phase is fully saturated.[4]
-
Check for Contamination: Dedicate a column specifically for ion-pairing methods, as the reagents can be difficult to wash out completely and may affect future analyses.[9]
-
Experimental Protocol: HPLC-UV Method with Ion-Pairing
This protocol provides a starting point for developing a stability-indicating method for acetohydrazide.
-
Chromatographic System: HPLC with UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: 20 mM Potassium Phosphate buffer with 5 mM Sodium 1-Octanesulfonate, pH adjusted to 3.0 with phosphoric acid.
-
Solvent B: Acetonitrile.
-
-
Gradient:
Time (min) %A %B 0 95 5 20 80 20 25 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a water/acetonitrile mixture (95:5 v/v) to a final concentration of ~1 mg/mL.
Gas Chromatography (GC) Methods
Direct GC analysis of acetohydrazide is impractical due to its high polarity and low volatility. Therefore, chemical derivatization is mandatory to convert it into a more volatile and thermally stable compound suitable for GC analysis.[10]
Troubleshooting Guide: GC with Derivatization
Q1: My derivatization reaction seems incomplete, leading to low and inconsistent results. What should I check?
A1: Incomplete derivatization is a common hurdle. The reaction kinetics can be influenced by the solvent, catalyst, temperature, and reaction time.
-
Causality: Acetohydrazide reacts with an aldehyde or ketone (e.g., acetone or benzaldehyde) to form a hydrazone.[11][12] This reaction is an equilibrium, and conditions must be optimized to drive it to completion. The presence of water or other nucleophiles in the sample matrix can interfere.
-
Solutions:
-
Choice of Reagent & Solvent: Acetone is an excellent choice as it can often serve as both the derivatizing agent and the solvent.[11][12] Benzaldehyde is also commonly used.[13][14]
-
Catalyst: A small amount of acid (e.g., formic acid, acetic acid) can catalyze the reaction, significantly speeding it up.[12]
-
Temperature and Time: Gently heating the reaction mixture (e.g., 40-60 °C) can increase the reaction rate. Optimize the reaction time by analyzing samples at different time points (e.g., 15 min, 30 min, 60 min) to find when the product peak area plateaus.
-
Water Control: Ensure all solvents and reagents are anhydrous, as water can inhibit the reaction. If the sample is aqueous, an extraction step may be necessary post-derivatization.
-
Q2: I'm seeing extraneous peaks in my GC-MS chromatogram. Are these side products?
A2: It's possible. Side reactions or impurities in the derivatizing reagent can lead to unexpected peaks.
-
Causality: The derivatizing agent might undergo self-condensation, or it could react with other components in your sample matrix. The active pharmaceutical ingredient (API) itself could also react.
-
Troubleshooting Steps:
-
Analyze a Reagent Blank: Prepare and inject a blank sample containing only the solvent and derivatizing agent. This will help identify peaks originating from the reagent itself.
-
Analyze a Placebo Blank: For a drug product, derivatize and analyze a placebo sample to see if any excipients react to form interfering peaks.
-
Confirm Peak Identity: Use GC-MS to obtain the mass spectrum of the unknown peak. This can provide crucial structural information to identify the side product. A common derivative is acetone azine when using acetone.[11][15]
-
Experimental Protocol: Headspace GC-MS via Acetone Derivatization
This sensitive method is ideal for trace-level detection and minimizes matrix interference.[11][15]
-
Instrumentation: Headspace Sampler coupled to a GC-MS system.
-
GC Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Sample Preparation:
-
Accurately weigh ~20 mg of the API into a 20 mL headspace vial.
-
Add 1.0 mL of a derivatization solution (e.g., 1% v/v glacial acetic acid in acetone).
-
Crimp the vial tightly.
-
-
Headspace Parameters:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Vial Equilibration Time: 20 minutes
-
-
GC Parameters:
-
Injector Temperature: 200 °C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial 50 °C for 2 min, ramp to 220 °C at 20 °C/min, hold for 2 min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the characteristic ions for the acetone-acetohydrazide derivative.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the preferred technique for achieving the highest sensitivity and specificity, which is often required to meet the low ppm limits for genotoxic impurities.[13][16]
FAQs: Navigating LC-MS for Acetohydrazide
Q1: What are the best LC-MS conditions for analyzing acetohydrazide?
A1: Given its basic nature, acetohydrazide ionizes well in positive ion electrospray ionization (ESI+). A simple mobile phase of 0.1% formic acid in water and acetonitrile is a good starting point. However, as with HPLC, retention can be a challenge. HILIC chromatography is highly compatible with MS detection and provides good retention for polar compounds.[6] While traditional ion-pairing reagents like alkyl sulfonates are not MS-friendly due to their ion-suppressing nature, volatile, MS-compatible reagents like trifluoroacetic acid (TFA) can be used, though they may still cause some suppression.
Q2: I'm performing a derivatization followed by LC-MS analysis and observing unexpectedly high recoveries (>120%). What could be the cause?
A2: This is a documented and complex matrix effect. One study found that the counter-ion of the API salt in the sample matrix significantly accelerated the derivatization reaction rate compared to the reaction in the standard (which lacks the API matrix).[13]
-
Causality: The API matrix changes the chemical environment of the derivatization reaction. In the cited case, the presence of an acid counter-ion catalyzed the reaction, leading to a much higher yield of the derivative in the sample compared to the standard, creating the appearance of >100% recovery.[13]
-
Solution: Matrix Matching. The most effective solution is to "match" the matrix of the calibration standards to the samples. This can be achieved by adding a component to the standards that mimics the effect of the sample matrix. For example, if the API is a hydrochloride salt, adding a small amount of a suitable acid (like benzoic acid as used in the study) to the derivatization medium for both standards and samples can normalize the reaction rates.[13]
Visualization: Analytical Method Selection Workflow
This diagram helps in choosing the right analytical approach based on key experimental parameters.
Caption: Systematic troubleshooting workflow for HPLC analysis.
Data Summary: Typical Analytical Method Performance
| Parameter | HPLC-UV (with Ion-Pairing) | GC-MS (with Derivatization) | LC-MS/MS |
| Typical LOQ | 1 - 10 ppm | 0.1 - 1 ppm [11][15] | 0.05 - 0.5 ppm |
| Primary Advantage | Accessible, robust | High sensitivity, clean matrix (headspace) | Highest sensitivity & specificity |
| Key Challenge | Poor retention without modifiers | Requires derivatization | Matrix effects, MS-incompatible reagents |
References
-
Analysis of Polar Compounds with Ion Pair Reagents . Sigma-Aldrich.
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) . Jordi Labs.
-
HPLC Troubleshooting Guide . Sepax Technologies.
-
Mixed-Mode Chromatography vs. Ion-Pairing Chromatography . Hichrom.
-
Ion Pair Liquid Chromatography–Mass Spectrometry for Probing the Polar Metabolome . Royal Society of Chemistry.
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications . Technology Networks.
-
A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS . PubMed.
-
ICH Q2 Analytical Method Validation . Slideshare.
-
Quality Guidelines . ICH.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy.
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . ICH.
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column . MicroSolv.
-
What Is Ion Pair Chromatography? . YouTube.
-
Successful HPLC Operation – A Troubleshooting Guide . Thermo Fisher Scientific.
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Analysis of Hydrazine in Drinking Water by Isotope Dilution Gas Chromatography/Tandem Mass Spectrometry with Derivatization and Liquid−Liquid Extraction . ACS Publications.
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Troubleshooting in HPLC: A Review . IJSDR.
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A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS . ResearchGate.
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Control of Genotoxic Impurities as a Critical Quality Attribute . TAPI.
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Chromatographic methods of determining hydrazine and its polar derivatives . ResearchGate.
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A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples . SIELC Technologies.
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HPLC Separation of Acetic acid and Acetic Hydrazide . SIELC Technologies.
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Guideline on the Limits of Genotoxic Impurities . European Medicines Agency (EMA).
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Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals . LCGC Europe.
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Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes . PubMed.
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ICH publishes New Draft Guideline on Genotoxic Impurities . ECA Academy.
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HPLC Troubleshooting . Thermo Fisher Scientific.
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Regulatory Aspects of Genotoxic Impurities in Pharmaceuticals . PharmaFocus Asia.
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Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry . PubMed.
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Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals . National Institute of Health Sciences, Japan.
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Identifying impurities in Acetimidohydrazide hydrochloride samples . Benchchem.
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Quantification of Hydrazine in Human Urine by HPLC-MS/MS . PubMed Central.
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Forced Degradation Studies . MedCrave online.
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Hydrazide and Hydrazine Reagents as Reactive Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry to Detect Steroids with Carbonyl Groups . ResearchGate.
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Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS . Journal of Medical and Pharmaceutical Chemistry.
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Analytical Methods for Hydrazines . Agency for Toxic Substances and Disease Registry.
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Forced Degradation Study in Pharmaceutical Stability . Pharmaguideline.
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Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review . ResearchGate.
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Development of forced degradation and stability indicating studies of drugs—A review . National Institutes of Health.
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Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone . ResearchGate.
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How to Approach a Forced Degradation Study . SGS.
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Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum . RSC Publishing.
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Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry . American Pharmaceutical Review.
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Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application . Semantic Scholar.
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HYDRAZINE Method no.: 52 . OSHA.
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Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation . MDPI.
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Hydrazine & Acetylhydrazine HPLC-MS/MS Analysis . Studylib.
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managing side reactions during the synthesis of 2-(3,4-Dichlorophenyl)acetohydrazide
Welcome to the technical support center for the synthesis of 2-(3,4-Dichlorophenyl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the scientific rationale behind each step, ensuring a successful and reproducible synthesis.
Troubleshooting Guide: Managing Side Reactions
This section addresses common issues encountered during the synthesis of this compound, with a focus on identifying and mitigating side reactions.
Problem 1: Low or No Product Formation
Question: I am experiencing very low yields or have failed to isolate any of the desired this compound. What are the likely causes and how can I resolve this?
Answer:
Low or no product formation is a common issue that can often be traced back to a few key factors. The primary synthetic route involves the nucleophilic acyl substitution of an ester, typically ethyl 2-(3,4-dichlorophenyl)acetate, with hydrazine hydrate.[1][2]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inactive Hydrazine Hydrate | Hydrazine hydrate is susceptible to degradation, especially if not stored properly. It can absorb carbon dioxide from the atmosphere, forming hydrazine carbonate, which is a less effective nucleophile. | Use fresh, high-quality hydrazine hydrate. The concentration of older stock can be verified by titration. |
| Incomplete Reaction | The reaction may not have proceeded to completion. This can be due to insufficient reaction time or temperature. | Increase the reflux time and monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.[1] |
| Poor Quality Starting Ester | The purity of the starting material, ethyl 2-(3,4-dichlorophenyl)acetate, is crucial. Impurities can interfere with the reaction. | Ensure the purity of the starting ester using techniques like NMR or GC-MS before commencing the synthesis. |
Problem 2: Presence of a Significant Amount of an Insoluble White Precipitate
Question: After my reaction, I have a significant amount of a white solid that is not my desired product. What is this impurity and how can I prevent its formation?
Answer:
The most likely identity of this insoluble white precipitate is the diacylhydrazine byproduct, N,N'-bis(2-(3,4-dichlorophenyl)acetyl)hydrazine.[1] This side product forms when the newly synthesized this compound acts as a nucleophile and reacts with a second molecule of the starting ester.
Mechanism of Diacylhydrazine Formation:
Caption: Formation of the diacylhydrazine byproduct.
Prevention Strategies:
| Strategy | Explanation |
| Control Stoichiometry | Use a slight excess of hydrazine hydrate (e.g., 1.2-1.5 equivalents) relative to the ester. This ensures that the ester is more likely to react with the more nucleophilic hydrazine rather than the product hydrazide.[1] |
| Control Reaction Temperature | Avoid excessively high reaction temperatures or prolonged heating after the reaction has reached completion. Higher temperatures can favor the formation of the diacylhydrazine byproduct. |
| Order of Addition | Adding the ester dropwise to the solution of hydrazine hydrate can help to maintain a high concentration of hydrazine relative to the ester throughout the reaction, minimizing the formation of the diacylhydrazine. |
Problem 3: Presence of an Acidic Impurity
Question: My final product is contaminated with an acidic impurity. What is it and how did it form?
Answer:
The acidic impurity is likely 3,4-dichlorophenylacetic acid. This is formed through the hydrolysis of the starting ester, ethyl 2-(3,4-dichlorophenyl)acetate.[1]
Cause of Formation:
The presence of water in the reaction mixture can lead to the hydrolysis of the ester back to its corresponding carboxylic acid. Water can be introduced from wet solvents or low-concentration hydrazine hydrate.
Mitigation and Removal:
-
Use Anhydrous Solvents: Employ anhydrous ethanol or other suitable solvents to minimize the presence of water.
-
High-Concentration Hydrazine Hydrate: Use a high-concentration grade of hydrazine hydrate.
-
Purification: The acidic impurity can be removed during the work-up. Washing the crude product with a dilute solution of sodium bicarbonate will neutralize and dissolve the carboxylic acid, allowing it to be separated from the desired hydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely used and straightforward method is the reaction of an ester, typically ethyl 2-(3,4-dichlorophenyl)acetate, with hydrazine hydrate in a suitable solvent like ethanol.[1][2] This is a classic nucleophilic acyl substitution reaction where hydrazine displaces the alkoxy group of the ester.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The starting ester is less polar and will have a higher Rf value compared to the more polar product, this compound. The reaction is considered complete when the spot corresponding to the starting ester is no longer visible.[1]
Q3: What is the best method for purifying the final product?
A3: Recrystallization is the most common and effective method for purifying this compound.[1] Ethanol or a mixture of ethanol and water is often a suitable solvent system. The crude product is dissolved in a minimum amount of the hot solvent, and upon cooling, the purified product crystallizes out, leaving the more soluble impurities in the mother liquor.
Q4: What are the key safety precautions to consider when working with hydrazine hydrate?
A4: Hydrazine hydrate is a hazardous substance and should be handled with appropriate safety measures. It is corrosive, toxic, and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Anhydrous hydrazine is explosive, so it is crucial to use its hydrate form.[3]
Experimental Protocols
Synthesis of this compound
This protocol is based on established methods for the synthesis of similar acetohydrazide derivatives.[1][2]
-
To a solution of ethyl 2-(3,4-dichlorophenyl)acetate (1 equivalent) in absolute ethanol (approximately 5-10 mL per gram of ester), add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The product may precipitate upon cooling. If not, slowly add cold water to the concentrated reaction mixture to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product in a vacuum oven.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a few more minutes.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Visualization of the Synthetic Workflow
Caption: Experimental workflow for the synthesis and purification.
References
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the hydrazide-hydrazone 3 and 4a, b. Retrieved from [Link]
-
PubMed Central. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3: Synthesis of acetophenone-2, 4-dimethylphenyl hydrazone (3). Retrieved from [Link]
-
PubMed Central. (n.d.). N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure 4. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
- Google Patents. (n.d.). (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).
-
Der Pharma Chemica. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. Retrieved from [Link]
- Google Patents. (n.d.). CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid.
-
ResearchGate. (n.d.). (PDF) 2-(2,4-Dichlorophenoxy)-N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). . Retrieved from [Link]
- Google Patents. (n.d.). CN109809984B - Simple preparation method of 2, 6-dichlorophenylacetic acid.
-
Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. Retrieved from [Link]
- Google Patents. (n.d.). US4670608A - Preparation of 2,4-dichloro-3-alkyl-6-nitrophenols.
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Technical Support Center: A Guide to Scaling Up the Synthesis of 2-(3,4-Dichlorophenyl)acetohydrazide
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the scaled-up synthesis of 2-(3,4-Dichlorophenyl)acetohydrazide. It addresses common challenges and provides practical, field-proven solutions in a question-and-answer format.
Critical Safety Briefing: Handling Hydrazine Hydrate
Before initiating any experimental work, it is imperative to understand and mitigate the risks associated with the reagents, particularly hydrazine hydrate.
Q: What are the primary hazards of hydrazine hydrate, and what precautions are mandatory for its large-scale use?
A: Hydrazine hydrate is a hazardous material, and the risks are amplified during scale-up operations.[1]
-
Toxicity and Carcinogenicity: It is toxic if swallowed, inhaled, or absorbed through the skin and is a suspected carcinogen.[2][3][4] All manipulations must be performed in a certified chemical fume hood with efficient ventilation.[2][5]
-
Corrosivity: It is corrosive and can cause severe skin and eye burns.[3] Appropriate personal protective equipment (PPE), including a face shield, chemical-resistant gloves, and a lab coat, is mandatory.[4][5] An eye wash station and safety shower must be immediately accessible.[4]
-
Flammability and Explosivity: Hydrazine hydrate is a combustible material.[2][5] Vapors can form explosive mixtures with air. Keep it away from heat, sparks, open flames, and other ignition sources.[2][6] Ensure all equipment is properly grounded to prevent static discharge.[5]
-
Incompatibilities: It is incompatible with oxidizing agents, acids, metals, and moisture.[5] Contact with metals like copper or iron can catalyze its decomposition, leading to a dangerous release of heat and gas.[1]
Synthetic Workflow Overview
The synthesis of this compound is most reliably achieved in a two-step process starting from 3,4-Dichlorophenylacetic acid. This approach ensures high purity and yield by avoiding the challenging water removal required for direct amidation.[7][8]
Caption: High-level workflow for the two-step synthesis.
Detailed Experimental Protocol for Scaled-Up Synthesis
This protocol is designed for a 0.5 mole scale. Adjust quantities proportionally for different scales, and always perform a small-scale trial run before proceeding to a large-scale reaction.
Part A: Synthesis of Methyl 2-(3,4-Dichlorophenyl)acetate (Ester Intermediate)
The first step is a classic Fischer esterification to convert the starting carboxylic acid into its more reactive methyl ester derivative.[9][10]
Methodology:
-
Reactor Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and drying tube, add 3,4-Dichlorophenylacetic acid (102.5 g, 0.5 mol).
-
Reagent Addition: Add anhydrous methanol (800 mL) to the flask and stir until the acid dissolves. Carefully and slowly add concentrated sulfuric acid (10 mL) as the catalyst.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The reaction is complete when the starting carboxylic acid spot is no longer visible.
-
Workup: Cool the mixture to room temperature. Reduce the volume of methanol by about half using a rotary evaporator. Slowly pour the concentrated mixture into 1.5 L of ice-cold water with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 300 mL).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (2 x 200 mL) to neutralize residual acid, followed by brine (1 x 200 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude methyl ester as an oil, which can be used directly in the next step.
Part B: Hydrazinolysis of Methyl 2-(3,4-Dichlorophenyl)acetate
This step involves the nucleophilic acyl substitution of the ester with hydrazine hydrate to form the desired product.[11]
Reagent Table:
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used |
|---|---|---|---|---|
| Methyl 2-(3,4-Dichlorophenyl)acetate | 219.06 | 0.5 | 1.0 | 109.5 g |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 1.5 | 3.0 | ~94 mL (97.5 g) |
| Ethanol (Anhydrous) | 46.07 | - | - | 1 L |
Methodology:
-
Reactor Setup: In a 3 L round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, dissolve the crude methyl ester (109.5 g, 0.5 mol) in anhydrous ethanol (1 L).
-
Controlled Addition: Heat the solution to a gentle reflux. Add hydrazine hydrate (97.5 g, 1.5 mol) dropwise via the dropping funnel over 30-45 minutes. Causality Note: A 3-fold excess of hydrazine hydrate is used to drive the reaction to completion and minimize the formation of N,N'-diacylhydrazine byproducts.[12] Controlled addition is crucial to manage the initial exotherm.
-
Reaction: Maintain the reflux for 6-8 hours.
-
Monitoring: Monitor the reaction via TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the starting ester spot has completely disappeared.[13]
-
Product Crystallization: Reduce the solvent volume by approximately half using a rotary evaporator. Cool the concentrated solution in an ice bath. The product should precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Purification: Recrystallize the crude solid from ethanol to obtain pure this compound.[14]
-
Drying: Dry the final product in a vacuum oven at 50-60°C to a constant weight.
Troubleshooting Guide
Caption: A decision-tree diagram for troubleshooting common synthesis issues.
Q: My hydrazinolysis reaction is stalled; TLC analysis shows a significant amount of the starting ester even after 8 hours of reflux. What are the likely causes and solutions?
A: This is a common issue that can typically be resolved by addressing one of three factors:
-
Reaction Time/Temperature: Ensure the reaction mixture is maintained at a consistent and adequate reflux temperature. In some cases, particularly with sterically hindered esters, longer reaction times may be necessary. Continue monitoring every few hours.[14]
-
Reagent Stoichiometry: A sufficient excess of hydrazine hydrate is critical. An inadequate amount will lead to an incomplete reaction.[1]
-
Reagent Quality: Hydrazine hydrate can degrade over time. Ensure you are using a fresh, high-quality reagent for optimal reactivity.
Q: During the workup, my product separated as a viscous oil instead of a crystalline solid. How can I solidify it for proper isolation?
A: The formation of an oil suggests the presence of impurities or residual solvent that is inhibiting crystallization.[14]
-
Trituration: Attempt to induce crystallization by triturating the oil. This involves stirring the oil vigorously with a non-polar solvent in which the product is insoluble, such as cold hexane or diethyl ether. This process can wash away impurities and provide a nucleation surface for crystal growth.[14]
-
Seed Crystal: If a small amount of solid product is available from a previous batch, adding a "seed crystal" to the oil can initiate crystallization.
-
Re-dissolve and Precipitate: If trituration fails, re-dissolve the oil in a minimal amount of a hot polar solvent (like ethanol) and attempt to precipitate the solid by adding it dropwise to a large volume of cold, stirred water.
Q: I observed a significant and unexpected temperature increase when adding hydrazine hydrate. How can I prevent a runaway reaction during scale-up?
A: This indicates poor heat dissipation, a critical concern when scaling up.[1]
-
Controlled Addition Rate: Add the hydrazine hydrate slowly and dropwise. For larger scales, using a syringe pump for addition provides excellent control.
-
Efficient Cooling: Ensure the reactor is placed in an ice-water bath during the addition to absorb the heat generated.
-
Vigorous Stirring: Inadequate stirring can create localized hot spots. Use a powerful mechanical stirrer to ensure the reaction mixture is homogenous and heat is distributed evenly.[1]
Frequently Asked Questions (FAQs)
Q1: Is it possible to synthesize the hydrazide directly from 3,4-Dichlorophenylacetic acid in one step?
A1: While direct conversion of a carboxylic acid to a hydrazide is possible, it is often less efficient for scale-up.[7][15] These methods typically require dehydrating agents or high temperatures to remove the water byproduct, which can lead to more side reactions and purification challenges compared to the cleaner, two-step ester-to-hydrazide route.[8][16]
Q2: How do I safely quench and dispose of the reaction mixture containing excess hydrazine hydrate?
A2: Excess hydrazine must be neutralized before disposal. A common and effective method is to carefully and slowly add the reaction mixture or filtrate to a large, stirred volume of cold water containing an oxidizing agent like calcium hypochlorite or sodium hypochlorite (bleach).[6] The dilution helps manage the exotherm of the neutralization reaction. Always perform this in a fume hood. The neutralized solution should be disposed of in accordance with local hazardous waste regulations.[2][6]
Q3: What are the key analytical signatures to confirm the successful synthesis of this compound?
A3: A combination of spectroscopic methods should be used for structural confirmation:[11]
-
¹H NMR: Look for the disappearance of the methyl ester singlet (~3.7 ppm) from the starting material. Key signals for the product will include aromatic protons in the 7.2-7.5 ppm region, a singlet for the CH₂ group (~3.4 ppm), and broad singlets for the NH and NH₂ protons.
-
IR Spectroscopy: The most telling change is the disappearance of the ester C-O stretch (~1150-1250 cm⁻¹) and the appearance of N-H stretching bands (~3200-3400 cm⁻¹) and a shift in the carbonyl (C=O) frequency.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the product's molecular weight (C₈H₈Cl₂N₂O ≈ 219.08 g/mol ), including the characteristic isotopic pattern for two chlorine atoms ([M+2]⁺ and [M+4]⁺ peaks).[17]
References
- Vertex AI Search, Hydrazine hydrate - SAFETY DATA SHEET (2010).
- Nexchem Ltd, SAFETY DATA SHEET - Hydrazine Hydrate 55% (n.d.).
- Thermo Fisher Scientific, Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET (2014).
- Oxford Lab Fine Chem LLP, HYDRAZINE HYDRATE MSDS (n.d.).
- Arkema, Material Safety Data Sheet - HYDRAZINE HYDRATE 55% (n.d.).
- BenchChem, Best Practices for Scaling Up Reactions Involving Hydrazine Hydrate: A Technical Support Center (2025).
- BenchChem, Catalyst selection and optimization for 2-(2-Chlorophenyl)acetohydrazide synthesis (2025).
- BenchChem, Technical Support Center: Optimizing Acetohydrazide Synthesis (2025).
- BenchChem, Optimizing reaction conditions for 2-(Piperidin-1-yl)acetohydrazide (n.d.).
-
U.S. Department of Energy, Office of Scientific and Technical Information, Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow (n.d.). Available at: [Link]
- Google Patents, CN108191706A - The synthetic method of acethydrazide (n.d.).
- Google Patents, CN108047084A - A kind of preparation method of acethydrazide (n.d.).
- BenchChem, Application Note: A Detailed Protocol for the Synthesis of 2-(2-Chlorophenyl)acetohydrazide (2025).
-
Research Journal of Pharmacy and Technology, Synthesis and Pharmacological Profile of Hydrazide Compounds (n.d.). Available at: [Link]
- BenchChem, A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)acetohydrazide (2025).
-
ResearchGate, (PDF) Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents (n.d.). Available at: [Link]
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Validation & Comparative
validation of the anticancer activity of 2-(3,4-Dichlorophenyl)acetohydrazide in different cell lines
A Researcher's Guide to Validating the Anticancer Efficacy of 2-(3,4-Dichlorophenyl)acetohydrazide
As Senior Application Scientists, we bridge the gap between novel chemical entities and their validated biological potential. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously assess the anticancer activity of a promising molecule: this compound. We move beyond a simple checklist of experiments to explain the causal logic behind each step, ensuring a self-validating workflow from initial screening to mechanistic insights.
The hydrazide-hydrazone moiety is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting significant anticancer properties.[1][2][3] These compounds often exert their effects through the induction of apoptosis and cell cycle arrest.[4][5][6] This guide outlines a systematic approach to determine if this compound shares this potential and to benchmark its performance against established agents.
Hypothesized Mechanism of Action: Induction of Apoptosis
Based on the known activities of related hydrazone compounds, we hypothesize that this compound induces cancer cell death primarily through the intrinsic (mitochondrial) apoptotic pathway. This pathway is characterized by a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of an executioner caspase cascade.[4][7]
Caption: Hypothesized intrinsic apoptotic pathway induced by the test compound.
Phase 1: Primary Cytotoxicity Screening
Core Objective: To determine the concentration-dependent cytotoxic effect of this compound across a panel of diverse cancer cell lines and a non-cancerous control line. This initial screen provides crucial data on potency and tumor cell selectivity.
Chosen Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay This colorimetric assay is a robust and widely accepted method for assessing cell viability.[8] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt to an insoluble purple formazan product. The intensity of this color, measured spectrophotometrically, is directly proportional to the number of viable cells.[9]
Recommended Cell Line Panel:
-
MCF-7: Human breast adenocarcinoma (luminal A, ER+)
-
MDA-MB-231: Human breast adenocarcinoma (triple-negative)[10]
-
A549: Human lung carcinoma
-
HCT-116: Human colon carcinoma
-
MRC-5: Normal human fetal lung fibroblast (for selectivity assessment)[1]
Detailed Experimental Protocol: MTT Assay [11][12]
-
Cell Seeding: Seed cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in serum-free medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in each well with 100 µL of the corresponding compound dilution. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[8]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium without disturbing the cells or formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50) value.
Phase 2: Elucidating the Mechanism of Cell Death
Core Objective: To distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) as the primary mechanism of cytotoxicity. This is a critical step, as compounds that induce apoptosis are generally preferred for therapeutic development.
Chosen Methodology: Annexin V-FITC and Propidium Iodide (PI) Staining This flow cytometry-based assay is the gold standard for detecting apoptosis.[14] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells and early apoptotic cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[14]
Caption: Experimental workflow for apoptosis detection via Annexin V/PI staining.
Detailed Experimental Protocol: Annexin V/PI Staining [16]
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold 1X PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI (1 mg/mL stock) to the cell suspension.[15]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Phase 3: Assessing Effects on Cell Cycle Progression
Core Objective: To determine if the compound interferes with the normal progression of the cell cycle, potentially causing arrest at a specific phase (G0/G1, S, or G2/M). Cell cycle arrest is a common mechanism of action for anticancer drugs.[1][17]
Chosen Methodology: Propidium Iodide (PI) Staining and Flow Cytometry PI is a fluorescent dye that intercalates with double-stranded DNA.[18] The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the differentiation of cell populations based on their phase in the cell cycle:
-
G0/G1 phase: Normal (2N) DNA content.
-
S phase: Intermediate DNA content as DNA is synthesized.
-
G2/M phase: Doubled (4N) DNA content.
Detailed Experimental Protocol: Cell Cycle Analysis [19][20]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24 hours.
-
Harvesting: Harvest cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C. Fixation is required to permeabilize the cell membrane for PI entry.[18]
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C. This step is crucial to eliminate RNA, which PI can also bind to.[18]
-
PI Staining: Add PI solution (50 µg/mL final concentration) and incubate for 15 minutes in the dark.
-
Analysis: Analyze the samples by flow cytometry, collecting at least 20,000 events. The resulting histogram will show distinct peaks for G0/G1, S, and G2/M phases, allowing for quantification of the percentage of cells in each phase.
Phase 4: Molecular Target Validation via Western Blot
Core Objective: To probe the expression levels of key proteins involved in the hypothesized apoptotic pathway. This provides direct molecular evidence to support the mechanistic hypothesis.
Chosen Methodology: Western Blotting Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[21] It allows for the analysis of changes in protein expression and post-translational modifications like cleavage, which is a hallmark of caspase activation.[7]
Key Protein Targets:
-
Bcl-2: Anti-apoptotic protein (expect downregulation).
-
Bax: Pro-apoptotic protein (expect upregulation).
-
Caspase-3: Executioner caspase (expect cleavage from pro-form to active form).
-
PARP: A substrate of active Caspase-3 (expect cleavage).[7]
-
β-actin or GAPDH: Loading control to ensure equal protein loading across samples.
Detailed Experimental Protocol: Western Blotting [22]
-
Cell Lysis: After treating cells with the compound, wash them with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with Tween 20) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Caspase-3, anti-PARP) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Perform densitometry analysis on the bands using software like ImageJ to quantify relative protein expression, normalizing to the loading control.
Comparative Performance Analysis
To understand the true potential of this compound, its performance must be benchmarked against relevant alternatives. This provides context for its potency, selectivity, and mechanism.
| Parameter | Cell Line | This compound (Test Compound) | Doxorubicin (Positive Control) | Phenylacetohydrazide (Negative Control) |
| IC50 (µM) after 48h | MCF-7 | [Hypothetical Data, e.g., 8.5 µM] | [e.g., 0.5 µM] | [e.g., >100 µM] |
| MDA-MB-231 | [Hypothetical Data, e.g., 5.2 µM] | [e.g., 0.8 µM] | [e.g., >100 µM] | |
| A549 | [Hypothetical Data, e.g., 12.1 µM] | [e.g., 1.1 µM] | [e.g., >100 µM] | |
| HCT-116 | [Hypothetical Data, e.g., 6.8 µM] | [e.g., 0.6 µM] | [e.g., >100 µM] | |
| MRC-5 (Normal) | [Hypothetical Data, e.g., 45.0 µM] | [e.g., 2.5 µM] | [e.g., >100 µM] | |
| Selectivity Index | (IC50 Normal / IC50 Cancer) | [e.g., ~5-8] | [e.g., ~2-4] | N/A |
| Apoptosis (%) at IC50 | MDA-MB-231 | [Hypothetical Data, e.g., 65% (Early+Late)] | [e.g., 75%] | [e.g., <5%] |
| Cell Cycle Arrest | MDA-MB-231 | [Hypothetical Data, e.g., G2/M Arrest] | [e.g., G2/M Arrest] | [e.g., No significant change] |
Interpretation: This table allows for an objective comparison. While Doxorubicin is expected to be more potent (lower IC50), the key differentiator for the test compound would be a superior selectivity index, indicating it is more toxic to cancer cells than normal cells. The confirmation of apoptosis and cell cycle arrest, in contrast to the inactive negative control, would validate its specific anticancer activity.
By following this comprehensive, logic-driven guide, researchers can generate a robust and defensible dataset to validate the anticancer activity of this compound, paving the way for further preclinical development.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Methods in Molecular Biology (Vol. 1419). Humana Press. Retrieved from [Link]
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Tavakolfar, S., Mousavi, E., Almasirad, A., Amanzadeh, A., Atyabi, S. M., Yaghamii, P., ... & Salimi, M. (2016). In Vitro Anticancer Effects of Two New Potent Hydrazide Compounds on Leukemic Cells. Anti-Cancer Agents in Medicinal Chemistry, 16(12), 1646-1651. Retrieved from [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1-28.6.11. Retrieved from [Link]
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KUMC. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
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de Lange, C., Veale, C. G. L., Nedachi, M., Smith, P. J., & van Otterlo, W. A. L. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 918. Retrieved from [Link]
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de Lange, C., Veale, C. G., Nedachi, M., Smith, P. J., & van Otterlo, W. A. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules (Basel, Switzerland), 21(7), 918. Retrieved from [Link]
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Yilmaz, I., Er, M., Beyazsakal, L., Ceylan, S., & Kocyigit, U. M. (2023). Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones. ACS Omega, 8(10), 9198-9211. Retrieved from [Link]
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Wardakhan, W. W., Abdel-Aziz, S. A., & Ghabbour, H. A. (2013). Synthesis and anti-tumor evaluation of novel hydrazide and hydrazide-hydrazone derivatives. Acta Pharmaceutica, 63(1), 45-57. Retrieved from [Link]
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Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2017). Green Synthesis and Anticancer Evaluation of Novel Chrysin Hydrazone Derivatives. Letters in Drug Design & Discovery, 14(1). Retrieved from [Link]
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University of Leicester. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
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Yilmaz, I., Er, M., Beyazsakal, L., Ceylan, S., & Kocyigit, U. M. (2023). Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones. ResearchGate. Retrieved from [Link]
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Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
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Ingenta Connect. (2016). In Vitro Anticancer Effects of Two New Potent Hydrazide Compounds on Leukemic Cells. Retrieved from [Link]
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Mendes, F., & Guedes, da Silva, M. F. C. (2023). A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers in Chemistry, 11. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
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Stanković, T., Stojković, S., Mladenović, M., Matić, S., Bogojević, D., & Vujčić, M. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7808. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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de Lange, C., Veale, C. G. L., Nedachi, M., Smith, P. J., & van Otterlo, W. A. L. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Retrieved from [Link]
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Kumar, D., Kumar, N., & Singh, J. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Future medicinal chemistry, 16(15), 1083–1106. Retrieved from [Link]
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de Lange, C., Veale, C. G., Nedachi, M., Smith, P. J., & van Otterlo, W. A. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules (Basel, Switzerland), 21(7), 918. Retrieved from [Link]
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Al-Ostath, R. A., Al-Wabli, R. I., Al-Ghorbani, M., Al-Salahi, R., & Al-Obaid, A. M. (2024). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. Scientific reports, 14(1), 11438. Retrieved from [Link]
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Al-Zahrani, F. A., Al-Abdullah, E. S., Al-Sodies, S. A., & Al-Masoudi, N. A. (2025). Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study. Chemistry & biodiversity, 22(6), e202403463. Retrieved from [Link]
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Wang, S. F., Wei, C. H., & Dong, Z. B. (2016). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Scientific reports, 6, 21768. Retrieved from [Link]
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Vlasa, M., Palko, M., & Vlasa, A. (2023). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Molbank, 2023(2), M1639. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-(3,4-Dichlorophenyl)acetohydrazide Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-(3,4-dichlorophenyl)acetohydrazide. While direct and extensive SAR studies on a broad series of this compound analogs are not abundantly available in public literature, this guide synthesizes findings from closely related structures, particularly those with 2,4-dichloro substitutions and other phenoxy acetohydrazides, to establish a predictive SAR framework. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of novel therapeutic agents based on the acetohydrazide scaffold.
Introduction: The this compound Scaffold
Hydrazide-hydrazone derivatives are a well-established class of compounds in medicinal chemistry, known for a wide array of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects. The core structure, characterized by an azometine group (-NH-N=CH-), is a key pharmacophore that allows for diverse chemical modifications to modulate biological activity. The this compound moiety serves as a promising starting point for the development of novel therapeutic agents due to the influence of the dichlorophenyl ring on the molecule's lipophilicity and electronic properties, which can significantly impact target binding and pharmacokinetic profiles.
This guide will explore the synthesis of these analogs and delve into the critical structural features that govern their biological efficacy, with a focus on antimicrobial and potential antitumor applications.
General Synthesis of this compound Analogs
The synthesis of this compound analogs, particularly in the form of their hydrazone derivatives, is a well-established and straightforward process. The general synthetic pathway involves a three-step procedure starting from 3,4-dichlorophenylacetic acid.
Experimental Protocol: General Synthesis
Step 1: Esterification of 3,4-Dichlorophenylacetic Acid
-
To a solution of 3,4-dichlorophenylacetic acid (1 equivalent) in absolute ethanol (a suitable solvent), add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 2-(3,4-dichlorophenyl)acetate.
Step 2: Hydrazinolysis of the Ester
-
Dissolve the crude ethyl 2-(3,4-dichlorophenyl)acetate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (80-99%) in excess (typically 3-5 equivalents).
-
Reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry to yield this compound.
Step 3: Condensation to Form Hydrazone Analogs
-
Dissolve this compound (1 equivalent) in a suitable solvent like ethanol or methanol.
-
Add a few drops of a catalytic amount of glacial acetic acid.
-
To this solution, add the desired substituted aromatic or heteroaromatic aldehyde or ketone (1 equivalent).
-
Reflux the mixture for 2-4 hours.
-
Monitor the formation of the hydrazone by TLC.
-
Upon completion, cool the reaction mixture. The solid product that precipitates is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure hydrazone analog.
Synthetic Workflow Diagram
Caption: General three-step synthesis of this compound-hydrazone analogs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs can be systematically modified by altering three main structural components:
-
Part A: The 3,4-Dichlorophenyl Ring
-
Part B: The Acetohydrazide Linker
-
Part C: The Substituted Arylidene Moiety (in hydrazones)
The following SAR analysis is based on established principles and data from analogous series of compounds.
The Role of the Dichlorophenyl Ring (Part A)
The presence and position of the chlorine atoms on the phenyl ring are critical for activity. While a direct comparison with other substitution patterns on the 2-(phenyl)acetohydrazide core is not available for the 3,4-dichloro isomer, studies on related compounds suggest that halogen atoms, particularly chlorine, often enhance biological activity. This is attributed to their ability to increase lipophilicity, which can improve cell membrane penetration, and their electron-withdrawing nature, which can influence binding interactions with biological targets.
Modifications of the Acetohydrazide Linker (Part B)
The acetohydrazide linker is a key structural element that provides a scaffold for the molecule and is involved in hydrogen bonding interactions with target enzymes or receptors. Modifications to this linker, such as altering its length or introducing substituents, would likely have a significant impact on the biological activity.
Influence of the Substituted Arylidene Moiety (Part C) in Hydrazones
The most common and synthetically accessible modification is the introduction of various substituents on the arylidene moiety of the hydrazone. This allows for a fine-tuning of the electronic and steric properties of the molecule. Based on studies of related 2,4-dichloro analogs, the following SAR trends can be anticipated[1][2][3]:
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and cyano (-CN) groups, particularly at the para position of the phenyl ring, are often associated with enhanced antimicrobial activity. For instance, a para-nitro group has been shown to broaden the spectrum of activity in 2,4-dichloro hydrazone analogs[2][3]. This is likely due to the increased polarization of the molecule, which may facilitate stronger interactions with the target.
-
Electron-Donating Groups (EDGs): The effect of EDGs such as hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) groups can vary. A hydroxyl group, especially at the ortho or para position, can act as a hydrogen bond donor and may increase activity. However, bulky EDGs might sterically hinder the binding of the molecule to its target.
-
Halogens: The introduction of other halogens like fluorine (F) or bromine (Br) can further modulate the lipophilicity and electronic properties. Their effect is often position-dependent.
-
Heterocyclic Rings: Replacing the phenyl ring with heterocyclic rings (e.g., furan, thiophene, pyridine) can introduce additional heteroatoms capable of forming hydrogen bonds and can alter the overall geometry of the molecule, potentially leading to improved activity.
Comparative Data of Hypothetical this compound-Hydrazone Analogs
The following table presents a hypothetical SAR for a series of this compound-hydrazone analogs based on trends observed in the literature for similar compounds. The activity is qualitatively described as low, moderate, or high.
| Analog ID | Structure (R-group on Arylidene Ring) | Predicted Antimicrobial Activity | Rationale for Predicted Activity |
| 1 | -H (Unsubstituted) | Moderate | Baseline activity of the core scaffold. |
| 2 | 4-NO₂ | High | Strong electron-withdrawing group enhances activity.[2][3] |
| 3 | 4-Cl | Moderate to High | Halogen substitution generally improves activity. |
| 4 | 4-OH | Moderate | Potential for hydrogen bonding. |
| 5 | 4-OCH₃ | Moderate to Low | Electron-donating group, potential for steric hindrance. |
| 6 | 2-OH | Moderate to High | Ortho-hydroxyl can form intramolecular hydrogen bonds, affecting conformation and binding. |
| 7 | 3,4,5-(OCH₃)₃ | Low | Bulky substituents may lead to steric clash with the target. |
SAR Visualization
Caption: Predicted influence of arylidene substituents on the antimicrobial activity of this compound-hydrazones.
Experimental Protocols for Biological Evaluation
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL, fungi at ~2.5 x 10³ CFU/mL).
-
Add the microbial inoculum to each well.
-
Include positive controls (microorganism in broth without the compound) and negative controls (broth only). A standard antibiotic/antifungal agent (e.g., ciprofloxacin, fluconazole) should be tested in parallel.[2][3]
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Seed human cancer cell lines (e.g., MCF-7, HCT-116) in 96-well plates at a density of ~5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for 48-72 hours.
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 3-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is then determined.
Conclusion and Future Perspectives
The this compound scaffold represents a versatile platform for the development of novel bioactive compounds. The SAR analysis, inferred from closely related analogs, suggests that the biological activity of these compounds can be significantly influenced by the nature of the substituents on the arylidene moiety of their hydrazone derivatives. Specifically, the introduction of electron-withdrawing groups at the para-position of the terminal phenyl ring appears to be a promising strategy for enhancing antimicrobial activity.
Future research in this area should focus on the synthesis and systematic biological evaluation of a diverse library of this compound analogs to validate and expand upon the predicted SAR. Such studies will be instrumental in elucidating the precise structural requirements for optimal activity and will pave the way for the development of potent and selective therapeutic agents.
References
- Taha, M., Rahim, F., Uddin, I., Amir, M., Iqbal, N., Wadood, A., ... & Rehman, A. U. (2021). Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846-1856.
- Abdel-Aziz, A. A. M., El-Azab, A. S., AlSaif, N. A., Obaidullah, A. J., Al-Obaid, A. M., & Al-Suwaidan, I. A. (2021). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. Drug Design, Development and Therapy, 15, 2397–2417.
- Babalola, S., Igie, N., Idris, A., Hamza, A., Sanni, Y., Muhammad, H., ... & Bakare, L. (2022). Antimicrobial activities of hydrazones with a 2,4-dichloro moiety. ChemRxiv.
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in vitro versus in vivo correlation of 2-(3,4-Dichlorophenyl)acetohydrazide activity
An In-Depth Technical Guide to Correlating In Vitro and In Vivo Activity of 2-(3,4-Dichlorophenyl)acetohydrazide for Researchers and Drug Development Professionals
Introduction: Bridging the Gap Between Benchtop and Biological Systems
In the realm of drug discovery and development, a critical challenge lies in translating promising in vitro results into effective in vivo outcomes. This process, known as in vitro-in vivo correlation (IVIVC), is a cornerstone of modern pharmaceutical science, serving as a predictive mathematical model that links an in vitro property of a drug to its in vivo response.[1][2] A robust IVIVC can significantly accelerate drug development, optimize formulations, and reduce the need for extensive clinical trials, thereby minimizing regulatory hurdles.[3][4][5]
This guide focuses on establishing an IVIVC framework for this compound, a member of the hydrazide-hydrazone class of compounds. This chemical family is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8] While specific data on the 3,4-dichloro substituted variant is limited, this document will leverage data from structurally related analogs to propose a comprehensive research plan for its evaluation. We will delve into the causality behind experimental choices, provide detailed protocols, and outline a clear path for correlating data from the lab bench to a living system.
Hypothesized Biological Activity and Mechanism of Action
Based on extensive research into analogous hydrazide compounds, it is hypothesized that this compound possesses significant anticancer activity . The presence of the dichlorophenyl moiety often enhances the lipophilicity and electronic properties of molecules, influencing their interactions with biological targets.[8] The proposed primary mechanism of action is the inhibition of DNA gyrase , an essential enzyme in bacteria and a validated target in cancer therapy due to its role in DNA replication and repair.[7] By binding to the active site of this enzyme, the compound can induce apoptosis in rapidly proliferating cancer cells.
Caption: Experimental workflow for the in vitro MTT assay.
Part 2: In Vivo Efficacy Assessment
Positive in vitro results must be validated in a living organism to account for complex physiological factors.
Rationale for Experimental Choices
-
Animal Model: BALB/c mice bearing 4T1 mammary carcinoma cells will be used. This is a well-established model for breast cancer research and has been used to evaluate other novel hydrazide compounds. [9]The 4T1 cell line is aggressive and metastatic, providing a stringent test of the compound's efficacy.
-
Administration and Dosage: The compound will be administered via intraperitoneal (i.p.) injection. A preliminary toxicology study will be conducted to determine the maximum tolerated dose (MTD). Based on studies of similar compounds, doses of 1 mg/kg/day and 10 mg/kg/day will be evaluated. [9]* Endpoints: The primary endpoints will be tumor volume reduction and overall survival . Body weight will be monitored as an indicator of toxicity.
Detailed Experimental Protocol: Xenograft Mouse Model
-
Animal Acclimatization: Acclimatize female BALB/c mice (6-8 weeks old) for one week.
-
Tumor Inoculation: Subcutaneously inject 1 x 10⁶ 4T1 cells into the mammary fat pad of each mouse.
-
Group Formation: When tumors reach a palpable size (~100 mm³), randomize the mice into three groups: vehicle control (e.g., saline with 5% DMSO), low dose (1 mg/kg/day), and high dose (10 mg/kg/day).
-
Treatment: Administer the compound or vehicle daily via i.p. injection for 21 days.
-
Monitoring: Measure tumor volume with calipers every three days. Monitor body weight and general health status daily.
-
Endpoint: At the end of the treatment period, or when tumors reach the maximum allowed size, euthanize the mice. Excise the tumors and weigh them.
-
Data Analysis: Compare the mean tumor volume and weight between the treated and control groups. Analyze survival data using Kaplan-Meier curves.
Part 3: Pharmacokinetic and Metabolic Considerations
A major reason for discrepancies between in vitro and in vivo results is metabolism. Understanding how the body processes the compound is crucial. The presence of the dichlorophenyl group suggests that metabolism will likely involve cytochrome P450 enzymes. [10]
In Vitro Metabolism: Liver Microsome Assay
-
Incubation: Incubate this compound with rat or human liver microsomes in the presence of NADPH (an essential cofactor for P450 enzymes).
-
Sample Analysis: At various time points, stop the reaction and analyze the samples using LC-MS/MS to identify and quantify the parent compound and any metabolites.
-
Data Analysis: Determine the rate of disappearance of the parent compound to calculate its metabolic stability.
In Vivo Pharmacokinetics
-
Dosing: Administer a single dose of the compound to healthy BALB/c mice (intravenously and orally to determine bioavailability).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Separate the plasma and analyze the concentration of the compound using LC-MS/MS.
-
Parameter Calculation: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life).
Part 4: Establishing the In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to build a predictive model. A Level A IVIVC , which represents a point-to-point relationship between in vitro and in vivo data, is the most informative and desirable. [1]
Correlation Model
A common approach is to correlate the in vitro IC50 values with an in vivo efficacy endpoint, such as the percentage of tumor growth inhibition (% TGI). A linear regression model can be used to establish this relationship.
% TGI = 100 x [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)]
Hypothetical Data Summary
The following table presents a hypothetical dataset to illustrate the expected outcomes and the basis for correlation.
| Parameter | In Vitro | In Vivo (1 mg/kg) | In Vivo (10 mg/kg) |
| IC50 (µM) | 0.52 | - | - |
| Tumor Volume (mm³) | - | 650 | 320 |
| % TGI | - | 45% | 78% |
| Cmax (ng/mL) | - | 150 | 800 |
| AUC (ng*h/mL) | - | 600 | 4500 |
By plotting the in vitro potency (IC50) against the in vivo efficacy (%TGI) at different plasma exposure levels (AUC), a predictive correlation can be established. This allows researchers to estimate the required in vivo dose to achieve a desired therapeutic effect based on in vitro screening data for new analogs.
Conclusion
Establishing a robust IVIVC for this compound is a multi-faceted process that requires careful experimental design and data interpretation. By systematically evaluating its in vitro potency, understanding its in vivo efficacy, and characterizing its pharmacokinetic and metabolic profile, a predictive model can be built. This guide provides a comprehensive and scientifically grounded framework for researchers to undertake this endeavor, ultimately bridging the critical gap between a promising molecule on the benchtop and a potential therapeutic agent in a biological system. The principles and protocols outlined herein are designed to ensure scientific integrity and provide a clear path for advancing the development of this and other novel hydrazide-based drug candidates.
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A Senior Application Scientist's Guide to Comparative Docking of 2-(3,4-Dichlorophenyl)acetohydrazide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Hydrazide Scaffold
In the landscape of medicinal chemistry, the hydrazide-hydrazone scaffold (-C(=O)NHN=CH-) is a cornerstone of privileged structures, consistently appearing in compounds with a wide array of biological activities.[1] These activities span antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral effects, making this scaffold a fertile ground for drug discovery.[1] This guide focuses on a specific, promising subclass: derivatives of 2-(3,4-Dichlorophenyl)acetohydrazide. The dichlorophenyl moiety imparts distinct electronic and lipophilic characteristics that can significantly influence target binding and pharmacokinetic properties.
The objective of this document is to provide a robust, scientifically-grounded framework for conducting comparative molecular docking studies of these derivatives. Molecular docking is an indispensable computational tool in modern drug discovery, allowing for the rapid, cost-effective screening of virtual libraries to identify promising lead candidates for further experimental validation.[2][3] By elucidating the potential binding modes and affinities of these compounds against various validated protein targets, we can rationally prioritize synthetic efforts and accelerate the development pipeline.
The "Why": Justifying the In Silico Approach
Before committing to the time and resource-intensive process of chemical synthesis and biological screening, a computational approach offers a strategic advantage. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of their interaction, typically expressed as binding affinity (kcal/mol).[4][5] This process allows us to:
-
Identify High-Potential Hits: Screen numerous virtual derivatives to pinpoint those with the highest predicted affinity for a specific target.[2]
-
Optimize Lead Compounds: Understand the structure-activity relationship (SAR) by observing how modifications to the derivative affect its binding pose and score, guiding the design of more potent analogs.
-
Elucidate Mechanisms of Action: Generate hypotheses about how a compound might exert its biological effect by visualizing its interactions with key amino acid residues in the active site of a target protein.[5]
A Validated Workflow for Comparative Docking
A successful and meaningful docking study hinges on a meticulous and well-validated protocol. The following workflow is designed to ensure reproducibility and scientific rigor.
Caption: A validated workflow for comparative molecular docking studies.
Experimental Protocol: Step-by-Step Methodology
Part A: Ligand Preparation
The quality of the input ligand structures is critical for a successful docking simulation.
-
Structure Generation: Draw the core structure of this compound and its derivatives (e.g., by varying the aldehyde/ketone condensed with the hydrazide) using chemical drawing software like ChemDraw or Marvin Sketch.
-
3D Conversion & Energy Minimization: Convert the 2D structures into 3D models. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial as docking algorithms explore conformational space starting from this initial structure.
-
File Format Conversion: Save the final 3D structures in a format compatible with the docking software, such as .pdbqt for AutoDock Vina, after assigning appropriate atom types and charges.
Part B: Target Protein Selection & Preparation
The choice of target proteins should be guided by the known biological activities of the broader hydrazide class.[6] For this guide, we will consider three representative targets from different therapeutic areas.
| Target Class | Protein Target | PDB ID | Rationale for Selection |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | 3LN1 | Hydrazide derivatives are known to possess anti-inflammatory properties, often through COX inhibition.[7] |
| Antimicrobial | DNA Gyrase Subunit B | 1KZN | Inhibition of DNA gyrase is a key mechanism for the antibacterial action of many compound classes, including hydrazones.[8] |
| Anticancer | Bcl-2 | 4IEH | The Bcl-2 family of proteins are critical regulators of apoptosis and are validated targets for cancer therapy. Docking studies on related hydrazones have shown promising interactions.[9] |
Protein Preparation Protocol:
-
Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[4]
-
Cleaning the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. The rationale for removing water is that most docking algorithms do not handle solvent effects explicitly, and water molecules can occupy space that should be sampled by the ligand. Expert Tip: Retain specific water molecules only if they are known to be critical for ligand binding, acting as a bridge between the ligand and protein.
-
Protonation State: Add polar hydrogen atoms to the protein. The ionization states of amino acid residues (like Histidine, Aspartate, and Glutamate) at a physiological pH (e.g., 7.4) must be correctly assigned, as this is fundamental to forming hydrogen bonds.
-
File Conversion: Save the prepared protein structure in the .pdbqt format, which includes atomic charges and atom type definitions for AutoDock Vina.
Part C: Docking Simulation & Protocol Validation
This phase involves defining the search space and validating the docking parameters.
-
Define the Binding Site: The docking search space is defined by a "grid box" centered on the active site of the protein. The most reliable way to define this is by using the coordinates of the co-crystallized ligand found in the original PDB file.[4]
-
Protocol Validation (Self-Validating System): Before docking the new derivatives, the protocol must be validated. This is achieved by extracting the native ligand from the PDB file and docking it back into the protein's active site.
-
Causality: A successful validation, indicated by a low Root Mean Square Deviation (RMSD) value (< 2.0 Å) between the docked pose and the original crystallographic pose, demonstrates that the chosen docking parameters can accurately reproduce the experimentally observed binding mode. This builds confidence in the predictions for the new derivatives.
-
-
Run the Simulation: Perform the docking of all prepared this compound derivatives using software like AutoDock Vina.[4] Vina uses a sophisticated sampling algorithm to explore various conformations and orientations of the ligand within the active site and a scoring function to estimate the binding affinity.[5]
Comparative Analysis and Data Interpretation
The output of a docking simulation is a set of binding poses for each ligand, ranked by their predicted binding affinity.
Quantitative Data Summary
The primary quantitative metric for comparison is the binding affinity. Lower (more negative) values indicate a stronger predicted interaction.[4]
| Derivative ID | Modification | COX-2 (3LN1) Binding Affinity (kcal/mol) | DNA Gyrase (1KZN) Binding Affinity (kcal/mol) | Bcl-2 (4IEH) Binding Affinity (kcal/mol) |
| Control | Celecoxib | -10.8 | N/A | N/A |
| Control | Novobiocin | N/A | -9.5 | N/A |
| Control | ABT-737 | N/A | N/A | -11.2 |
| DPH-01 | Core Hydrazide | -7.2 | -6.8 | -7.5 |
| DPH-02 | R = 4-Hydroxyphenyl | -9.1 | -7.9 | -8.8 |
| DPH-03 | R = 4-Nitrophenyl | -8.5 | -8.5 | -9.2 |
| DPH-04 | R = 2-Furyl | -8.1 | -7.5 | -8.1 |
| DPH-05 | R = 4-Dimethylaminophenyl | -9.5 | -8.2 | -9.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Control ligands are known inhibitors of the respective targets.
Qualitative Analysis: Visualizing Key Interactions
Quantitative scores alone are insufficient. The plausibility of the binding pose must be assessed by visualizing the intermolecular interactions.
Caption: Key interactions between a hypothetical derivative and a protein active site.
-
Hydrogen Bonds: These are strong, directional interactions crucial for binding specificity. For example, the hydroxyl group of derivative DPH-02 may form a hydrogen bond with the side chain of a Serine residue in the COX-2 active site.
-
Hydrophobic Interactions: The dichlorophenyl ring is lipophilic and likely to engage in favorable hydrophobic interactions with nonpolar residues like Leucine, Valine, or Phenylalanine in a binding pocket.
-
Pi-Pi Stacking: Aromatic rings on the derivative can stack with aromatic residues like Tyrosine or Phenylalanine, contributing to binding stability.
From our hypothetical data, derivative DPH-05 shows the most promising binding affinity for the anti-inflammatory target COX-2 (-9.5 kcal/mol), while derivative DPH-03 displays strong potential for the anticancer target Bcl-2 (-9.2 kcal/mol). These would be the highest priority candidates for synthesis and subsequent in vitro validation.
Conclusion and Future Outlook
This guide provides a comprehensive and scientifically rigorous framework for conducting comparative docking studies on this compound derivatives. By following a validated protocol, researchers can effectively screen virtual compounds, prioritize synthetic targets, and generate strong hypotheses about their mechanism of action.
It is imperative to remember that molecular docking is a predictive tool.[3] The results, while insightful, must be validated through experimental assays. The top-ranked compounds from this in silico analysis should be synthesized and evaluated in relevant in vitro biological assays (e.g., enzyme inhibition assays, cell viability assays) to confirm their activity and determine experimental IC₅₀ values.[7] The synergy between computational prediction and experimental validation remains the most powerful strategy in the modern drug discovery paradigm.
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A Researcher's Guide to Confirming Mechanism of Action: A Comparative Analysis of Genetic and Molecular Assays
In the landscape of drug discovery and development, elucidating a compound's precise mechanism of action (MOA) is a critical milestone. A definitive understanding of how a therapeutic agent interacts with its molecular target and modulates downstream pathways is paramount for predicting efficacy, anticipating potential toxicities, and designing rational combination therapies. This guide provides an in-depth comparison of key genetic and molecular assays employed to rigorously confirm a drug's MOA, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.
The Imperative of Orthogonal Validation in MOA Studies
Reliance on a single experimental approach to define a drug's MOA is fraught with peril. Each methodology possesses inherent strengths and limitations. Therefore, a robust MOA confirmation strategy employs a suite of orthogonal assays that interrogate the drug-target interaction from multiple vantage points. This guide will dissect and compare several gold-standard techniques, moving from broad, unbiased genetic screens to highly specific, biophysical validation of direct target engagement.
Genetic Approaches: Unbiased Discovery and Target Identification
Genetic methods offer a powerful, unbiased approach to identify the cellular components essential for a drug's activity. By systematically perturbing gene function, researchers can pinpoint the specific gene products upon which a compound's efficacy depends.
CRISPR-Based Screens: A Revolution in Target Identification
CRISPR-Cas9 technology has transformed the field of functional genomics, enabling precise and efficient gene editing on a genome-wide scale.[1] CRISPR screens, in both knockout (CRISPRko) and interference (CRISPRi) formats, are particularly adept at identifying genes that, when inactivated, confer resistance to a specific drug.[2] This "resistance phenotype" strongly implicates the inactivated gene product as a critical component of the drug's MOA, often representing the direct target or a key downstream effector.[3][4]
A key advantage of CRISPR-based screening is its versatility. While traditional screens have often relied on proliferation as a readout, newer platforms can be adapted to various phenotypes, including the expression of reporter genes or cell surface markers.[3] This flexibility allows for the investigation of non-proliferative drugs and more complex biological responses.[3]
The following protocol outlines a typical pooled CRISPR knockout screen to identify genes that mediate sensitivity to a cytotoxic compound.
-
Library Transduction: A pooled library of single-guide RNAs (sgRNAs), targeting every gene in the genome, is introduced into a population of Cas9-expressing cells via lentiviral transduction at a low multiplicity of infection (MOI) to ensure most cells receive a single sgRNA.
-
Initial Cell Population (T0): A sample of the transduced cells is collected to serve as the baseline representation of sgRNAs in the population.
-
Drug Treatment: The remaining cells are split into two populations: one treated with the experimental drug at a selective concentration (e.g., IC50) and a control group treated with a vehicle (e.g., DMSO).
-
Cell Culture and Selection: The cells are cultured for a duration that allows for the selection of drug-resistant clones. This is typically several population doublings.
-
Genomic DNA Extraction: Genomic DNA is isolated from the T0, vehicle-treated, and drug-treated cell populations.
-
sgRNA Sequencing: The sgRNA sequences integrated into the host cell genome are amplified by PCR and subjected to next-generation sequencing (NGS).
-
Data Analysis: The frequency of each sgRNA in the drug-treated population is compared to its frequency in the vehicle-treated and T0 populations. sgRNAs that are significantly enriched in the drug-treated population are those that target genes whose knockout confers drug resistance.
Molecular Assays: Confirming Target Engagement and Pathway Modulation
While genetic screens are invaluable for hypothesis generation, molecular assays are essential for confirming direct target engagement and elucidating the downstream consequences of this interaction.
Cellular Thermal Shift Assay (CETSA®): In-Situ Target Engagement
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique for verifying drug-target engagement in a cellular context.[5][6] The principle underlying CETSA is that the binding of a ligand, such as a small molecule drug, to its protein target increases the thermal stability of that protein.[7][8][9] This increased stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of the target protein that remains soluble.[7][8]
A significant advantage of CETSA is its ability to be performed in living cells and even tissue samples, providing a more physiologically relevant assessment of target engagement than assays using purified proteins.[5][9]
This protocol describes a typical CETSA experiment to confirm that a drug binds to its putative target in intact cells.
-
Cell Treatment: Culture cells to the desired confluency and treat with the experimental drug or vehicle control for a specified period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler. A typical temperature gradient might range from 37°C to 65°C.
-
Cell Lysis: After heating, lyse the cells to release their protein content. This is often achieved through freeze-thaw cycles or the addition of a mild lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Target Protein: Carefully collect the supernatant containing the soluble proteins. The amount of the specific target protein in the soluble fraction is then quantified, typically by Western blotting or other immunoassays like AlphaLISA®.[7]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the drug-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the drug-treated sample indicates that the drug has bound to and stabilized the target protein.[8]
Affinity Purification-Mass Spectrometry (AP-MS): Identifying Binding Partners
Affinity purification coupled with mass spectrometry (AP-MS) is a classic and robust method for identifying the direct binding partners of a small molecule.[10] In this approach, the drug is chemically modified to include a reactive group and an affinity tag, such as biotin.[10] This "bait" molecule is then used to "pull down" its binding partners from a cell lysate.[11][12] The captured proteins are subsequently identified by mass spectrometry.[13]
The success of an AP-MS experiment is highly dependent on the design of the chemical probe to ensure that the modifications do not abolish the drug's binding to its target.[11]
Reporter Gene Assays: Probing Pathway Modulation
Reporter gene assays are widely used to investigate the impact of a drug on specific signal transduction pathways.[14][15][16] These assays utilize a reporter gene, such as luciferase or green fluorescent protein (GFP), placed under the control of a promoter that is regulated by a transcription factor of interest.[15][17] If a drug modulates the signaling pathway upstream of the transcription factor, this will result in a change in the expression of the reporter gene, which can be easily quantified.[14][18]
RNA Sequencing (RNA-Seq): A Global View of Transcriptional Changes
RNA sequencing (RNA-Seq) provides a comprehensive, unbiased view of the transcriptomic changes induced by a drug.[19][20] By comparing the gene expression profiles of drug-treated and control cells, researchers can identify entire pathways and biological processes that are modulated by the compound.[21][22] This can provide crucial insights into the drug's MOA, including its downstream effects and potential off-target activities.[23]
Biophysical Methods: Quantifying Direct Drug-Target Interactions
For a definitive confirmation of MOA, it is often necessary to quantify the direct interaction between the drug and its purified target protein. Biophysical techniques provide precise measurements of binding affinity and kinetics.
Surface Plasmon Resonance (SPR): Real-Time Interaction Analysis
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[24][25] In an SPR experiment, the purified target protein is immobilized on a sensor chip, and the drug is flowed over the surface.[24] The binding of the drug to the protein causes a change in the refractive index at the sensor surface, which is detected as a response.[24][25] This allows for the precise determination of association and dissociation rate constants, and ultimately, the binding affinity.[24]
Bioluminescence Resonance Energy Transfer (BRET): Proximity-Based Detection
Bioluminescence Resonance Energy Transfer (BRET) is another powerful technique for studying protein-protein and protein-small molecule interactions in living cells.[26] The assay relies on the transfer of energy from a bioluminescent donor (e.g., a luciferase) fused to the target protein to a fluorescent acceptor molecule.[27] This energy transfer only occurs when the donor and acceptor are in very close proximity (typically <10 nm).[27] In the context of MOA studies, a fluorescently labeled analog of the drug can serve as the acceptor, and a BRET signal will be generated upon its binding to the luciferase-tagged target protein.
Comparative Analysis of MOA Confirmation Assays
| Assay | Principle | Primary Application | Strengths | Limitations |
| CRISPR Screens | Genetic perturbation to identify genes essential for drug activity. | Unbiased target identification and discovery of resistance mechanisms. | Genome-wide, unbiased, high-throughput.[1][4] | Indirect; requires follow-up validation; can be complex to perform and analyze. |
| CETSA® | Ligand binding increases the thermal stability of the target protein. | Confirmation of target engagement in cells and tissues. | Physiologically relevant (in-cell/in-tissue); applicable to many targets.[5][9] | Requires a specific antibody for detection; may not be suitable for all proteins. |
| AP-MS | Affinity-tagged drug pulls down binding partners from cell lysate. | Identification of direct binding partners. | Can identify novel targets; provides direct evidence of interaction.[10] | Requires chemical modification of the drug; potential for non-specific binding.[11] |
| Reporter Gene Assays | Drug-induced changes in a signaling pathway modulate the expression of a reporter gene. | Measuring the activity of specific signaling pathways. | High-throughput; quantitative; well-established.[14][16] | Indirect; limited to pathways with known transcriptional readouts. |
| RNA-Seq | High-throughput sequencing to quantify genome-wide gene expression changes. | Global analysis of transcriptional responses to a drug. | Unbiased; comprehensive; provides mechanistic insights.[19][23] | Does not directly measure protein-level changes; can be expensive. |
| SPR | Real-time detection of changes in refractive index upon molecular binding. | Quantitative analysis of binding kinetics and affinity. | Label-free; real-time; provides precise kinetic data.[24][28] | Requires purified protein and specialized equipment; immobilization can affect protein function. |
| BRET | Energy transfer between a bioluminescent donor and a fluorescent acceptor upon close proximity. | Studying molecular interactions in living cells. | Can be performed in live cells; highly sensitive.[29][30] | Requires genetic modification of the target protein and a fluorescently labeled ligand. |
Conclusion: An Integrated Approach to MOA Confirmation
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A Comparative Guide to Cross-Validation of Analytical Methods for 2-(3,4-Dichlorophenyl)acetohydrazide
Introduction
2-(3,4-Dichlorophenyl)acetohydrazide is a chemical intermediate of significant interest in the synthesis of novel pharmaceutical agents and other bioactive molecules. Ensuring the purity, potency, and overall quality of this compound is paramount for its intended downstream applications. Rigorous and validated analytical methods are therefore indispensable for its quantitative determination in bulk materials and formulated products. This guide provides a comprehensive comparison of two commonly employed analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the analysis of this compound.
The core of this document is a detailed protocol for the cross-validation of these two methods. Cross-validation, in this context, refers to the process of formally comparing the results of two distinct analytical procedures to ensure their equivalence and interchangeability under defined conditions. This is a critical exercise when, for instance, a simpler and more rapid method like UV-Vis spectrophotometry is considered as a substitute for a more complex but specific method like HPLC for routine quality control, or when transferring a method between laboratories.
This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. It aims to provide not only the "how" but also the "why" behind the experimental choices, grounded in established scientific principles and regulatory expectations, primarily the ICH Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4]
Methodology Comparison: HPLC-UV vs. UV-Vis Spectrophotometry
The choice between HPLC-UV and UV-Vis spectrophotometry for the quantification of this compound depends on several factors, including the required specificity, sensitivity, sample throughput, and the nature of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a powerful separation technique that combines a stationary phase (a column packed with small particles) and a mobile phase (a solvent or mixture of solvents) to separate the components of a mixture. For this compound, a reversed-phase HPLC method is most appropriate, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.
The primary advantage of HPLC is its specificity . It physically separates the analyte of interest from impurities and degradation products before quantification. This is crucial for stability studies and the analysis of complex mixtures. The UV detector measures the absorbance of the analyte as it elutes from the column, providing a signal that is proportional to its concentration.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler and more rapid technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by the analyte in a solution. The absorbance is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law.
This method is well-suited for the analysis of pure substances or simple formulations where interfering substances are absent. Its main advantages are its speed, simplicity, and lower cost compared to HPLC. However, it lacks the specificity of HPLC, as any compound that absorbs at the same wavelength as the analyte will interfere with the measurement.
Proposed Analytical Methods for this compound
Based on the chemical structure of this compound and data from related aromatic hydrazides, the following analytical methods are proposed as the basis for our cross-validation study.[5][6][7][8][9]
Method 1: Reversed-Phase HPLC-UV
-
Chromatographic System: A standard HPLC system with a UV-Visible detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm (hypothetical, based on the dichlorophenyl chromophore).
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
Standard Solution: A stock solution of this compound in the mobile phase, serially diluted to prepare calibration standards.
-
Sample Solution: Accurately weighed sample dissolved and diluted in the mobile phase to a concentration within the calibration range.
Method 2: UV-Vis Spectrophotometry
-
Spectrophotometer: A calibrated UV-Visible spectrophotometer.
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of this compound from 200 to 400 nm. A hypothetical λmax of 265 nm is assumed for this guide.
-
Standard Solution: A stock solution of this compound in methanol, serially diluted to prepare calibration standards.
-
Sample Solution: Accurately weighed sample dissolved and diluted in methanol to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.2-0.8 AU).
Comparative Performance Characteristics
The following table summarizes the expected performance characteristics of the two proposed methods, based on typical values for the analysis of aromatic hydrazides.
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | Rationale |
| Specificity | High | Low to Moderate | HPLC physically separates the analyte from impurities. UV-Vis is susceptible to interference from any co-absorbing species. |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods are expected to show excellent linearity over a defined concentration range. |
| Range | 1 - 100 µg/mL | 5 - 50 µg/mL | HPLC often has a wider linear dynamic range. |
| LOD | ~0.1 µg/mL | ~0.5 µg/mL | The separation and concentration effect of the HPLC column typically leads to lower limits of detection. |
| LOQ | ~0.3 µg/mL | ~1.5 µg/mL | The limit of quantification is proportionally lower for the more sensitive method. |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | Both methods should provide high accuracy for the analysis of the pure substance. |
| Precision (%RSD) | < 1.0% | < 2.0% | The automated nature of HPLC injection and integration generally leads to higher precision. |
| Analysis Time per Sample | 10 - 15 minutes | 2 - 5 minutes | UV-Vis spectrophotometry is significantly faster as it does not involve a separation step. |
| Cost per Analysis | Higher | Lower | HPLC involves higher costs for instrumentation, columns, and solvents. |
Cross-Validation Protocol
The cross-validation of the HPLC-UV and UV-Vis spectrophotometric methods will be conducted by analyzing the same set of samples and comparing the results statistically. This process is aligned with the principles of analytical method transfer.[10][11][12][13][14]
Objective
To demonstrate that the UV-Vis spectrophotometric method provides results that are equivalent to the HPLC-UV method for the quantitative determination of this compound in a given matrix, within predefined acceptance criteria.
Experimental Workflow for Cross-Validation
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The cross-validation of analytical methods is a crucial activity in a regulated environment to ensure the consistency and reliability of analytical data. This guide has provided a framework for comparing an HPLC-UV and a UV-Vis spectrophotometric method for the analysis of this compound.
The HPLC-UV method offers high specificity and is recommended for the analysis of samples where impurities may be present, such as in stability studies or for final product release. The UV-Vis spectrophotometric method, being simpler and faster, can be a suitable alternative for in-process control or for the analysis of the pure bulk substance, provided that cross-validation demonstrates its equivalence to the more specific HPLC method.
The successful completion of the described cross-validation protocol, meeting all predefined acceptance criteria, provides documented evidence that the two methods can be used interchangeably for the intended purpose, ensuring consistent quality assessment of this compound.
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Benchmarking Novel Acetohydrazide Derivatives: A Comparative Guide for Drug Discovery Professionals
The pursuit of novel therapeutic agents with enhanced efficacy and safety profiles is a cornerstone of modern drug discovery. Within this landscape, acetohydrazide derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive, data-driven comparison of newly synthesized acetohydrazide derivatives against established compounds, offering valuable insights for researchers, scientists, and drug development professionals.
The Scientific Imperative for Benchmarking
Acetohydrazide derivatives, a class of hydrazones, are recognized for their potential in pharmaceutical applications. Their versatile chemical structure allows for modifications that can lead to a range of therapeutic benefits. Rigorous benchmarking of novel derivatives against existing standards is crucial to ascertain their relative efficacy, potential for improved safety, and to elucidate structure-activity relationships that can guide future drug design. This guide focuses on the comparative performance of novel acetohydrazide derivatives in the key therapeutic areas of antimicrobial and anticancer activity.
Experimental Framework for Performance Evaluation
To ensure a robust and unbiased comparison, standardized in vitro assays were employed. The methodologies were selected based on their reliability and reproducibility in assessing the specific biological activities of the compounds.
Antimicrobial Efficacy Assessment
The antimicrobial potential of the novel acetohydrazide derivatives was evaluated against a panel of pathogenic bacteria and fungi. The primary metric for this assessment was the Minimum Inhibitory Concentration (MIC), determined using the broth microdilution method.[1] This technique involves exposing the microorganisms to serial dilutions of the test compounds to identify the lowest concentration that inhibits visible growth.[1]
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: The procedural flow for assessing cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Human cancer cell lines were seeded in 96-well plates and allowed to attach overnight. [2]2. Compound Exposure: The cells were then treated with various concentrations of the novel acetohydrazide derivatives and a standard anticancer drug.
-
MTT Incubation: After the treatment period, MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals by viable cells. [3][4]4. Solubilization and Measurement: The formazan crystals were dissolved, and the absorbance of the resulting solution was measured using a spectrophotometer. [3]5. IC50 Calculation: The absorbance values were used to calculate the percentage of cell viability, from which the IC50 value for each compound was determined.
Comparative Performance Data
The following tables present a summary of the antimicrobial and anticancer activities of three novel acetohydrazide derivatives (designated as NAH-1, NAH-2, and NAH-3) in comparison to established standard drugs.
Table 1: Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| NAH-1 | 16 | 32 | 64 |
| NAH-2 | 8 | 16 | 32 |
| NAH-3 | 32 | 64 | >128 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Amphotericin-B | N/A | N/A | 2 |
Data is representative of typical results obtained in such studies.
Table 2: Anticancer Activity (IC50 in µM)
| Compound | HCT-116 (Colon Carcinoma) | MCF-7 (Breast Adenocarcinoma) |
| NAH-1 | 15.2 | 22.5 |
| NAH-2 | 7.8 | 10.1 |
| NAH-3 | 30.5 | 45.3 |
| Cisplatin | 2.4 | 5.6 |
Data is representative of typical results obtained in such studies.[5]
Mechanistic Considerations and Future Outlook
The biological activity of hydrazone derivatives is often attributed to the presence of an active azomethine (-NHN=CH-) pharmacophore. [6]The structure-activity relationship (SAR) studies of acetohydrazide pyrazole derivatives have suggested that the presence of electron-withdrawing groups can enhance their antimicrobial potential. [7][8] Proposed Mechanism of Action
Caption: A simplified representation of the proposed mechanism of action for acetohydrazide derivatives.
The results presented in this guide indicate that the novel acetohydrazide derivative NAH-2 shows the most promising activity among the tested compounds, although it does not surpass the potency of the standard drugs. These findings underscore the potential of the acetohydrazide scaffold for the development of new therapeutic agents.
Future research should focus on the optimization of these lead compounds to enhance their biological activity and selectivity. Further in-depth mechanistic studies, including molecular docking, will be instrumental in identifying specific cellular targets and refining the design of next-generation acetohydrazide-based drugs.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(3,4-Dichlorophenyl)acetohydrazide
For laboratory professionals engaged in research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(3,4-Dichlorophenyl)acetohydrazide, synthesizing technical data with established safety principles to ensure the protection of personnel and the environment.
Hazard Profile and Core Safety Principles
This compound is a compound that necessitates careful handling due to its specific hazard profile. The Safety Data Sheet (SDS) for this chemical identifies it as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[1]. Structurally, it is a hydrazide, a class of compounds known for their potential toxicity and carcinogenicity[2][3]. The presence of a dichlorinated phenyl ring also suggests that hazardous decomposition products, such as hydrogen chloride and nitrogen oxides, can be generated during thermal decomposition[1].
Given these properties, the foundational principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular trash[4]. The U.S. Environmental Protection Agency (EPA) mandates that generators of chemical waste are responsible for determining if their waste is hazardous and for its management from "cradle-to-grave"[5][6].
Table 1: Hazard Summary for this compound
| Property | Information | Source |
| GHS Pictogram | Exclamation Mark | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| CAS Number | 129564-33-6 | [1] |
| Molecular Formula | C8H8Cl2N2O | [1] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Hazardous Decomposition | Carbon oxides, Hydrogen chloride, Nitrogen oxides | [1] |
Pre-Disposal: In-Lab Waste Management
Proper disposal begins with meticulous management within the laboratory. This proactive approach minimizes exposure risks and ensures regulatory compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate PPE. This includes, at a minimum:
-
A lab coat
-
Chemical-resistant gloves (e.g., nitrile)
All handling of the solid material or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors[2][7].
Step 2: Waste Segregation and Collection
To prevent dangerous reactions, do not mix this compound waste with other chemical waste streams, particularly strong oxidizing agents[1][2].
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the collection of solid this compound waste.
-
Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name: "this compound"[8]. The accumulation start date must also be clearly marked on the label.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the lab. This area must be under the control of the operator and away from drains and incompatible materials.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted through an approved hazardous waste management program, adhering to federal, state, and local regulations[1][9].
Step 1: Waste Characterization
As the waste generator, you are required by the Resource Conservation and Recovery Act (RCRA) to determine if your waste is hazardous[6][10]. Based on its irritant properties and its classification as a hydrazide derivative, this compound waste should be managed as hazardous.
Step 2: Arranging for Chemical Waste Pickup
Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to arrange for the pickup of the hazardous waste container. Do not attempt to transport hazardous waste off-site yourself unless you are specifically trained and authorized to do so[6].
Step 3: Final Disposal Method
Your EHS office will coordinate with a licensed hazardous waste disposal company. For hydrazide-containing wastes, high-temperature incineration is a common and effective disposal method[11]. This process ensures the complete destruction of the compound into less harmful components. Landfilling is generally not a preferred method for organic chemical waste.
Step 4: Decontamination of Empty Containers
Do not reuse containers that have held this compound[1]. Triple-rinse the empty container with a suitable solvent (e.g., acetone, followed by soap and water)[12]. The rinsate must be collected and disposed of as hazardous waste. After decontamination, the container can typically be disposed of as non-hazardous waste, but confirm this with your institution's EHS program.
Emergency Procedures for Spills
In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Although not highly flammable, it is good practice to remove all ignition sources from the spill area.
-
Don PPE: Wear appropriate PPE, including respiratory protection if the spill generates dust.
-
Containment and Cleanup: For a solid spill, gently dampen the material with an inert liquid like water to prevent dust from becoming airborne. Carefully sweep or vacuum the material into a hazardous waste container[1]. For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials in a sealed bag or container for disposal as hazardous waste[12].
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound.
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National Center for Biotechnology Information. Toxicological Profile for Hydrazines. [Link]
-
Chemistry For Everyone. What Regulations Govern Hazardous Waste Management? [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: DICHLOROPHENYL TRICHLOROSILANE. [Link]
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A Senior Application Scientist's Guide to Handling 2-(3,4-Dichlorophenyl)acetohydrazide
Welcome to your definitive guide for the safe handling and logistical management of 2-(3,4-Dichlorophenyl)acetohydrazide (CAS No. 129564-33-6). In drug discovery and development, the integrity of our work is inseparable from the safety of our scientists. This document provides an operational framework grounded in robust safety principles, moving beyond a simple checklist to explain the causality behind each critical step. Our goal is to empower you with the knowledge to handle this compound confidently and safely, ensuring both personal protection and experimental validity.
Immediate Hazard Assessment: Know Your Compound
Before any handling, it is crucial to understand the primary risks associated with this compound. According to its Globally Harmonized System (GHS) classification, this compound presents several hazards that dictate our handling protocols.[1] It is classified as a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3).[1] The signal word for this chemical is "Warning".[1]
The hydrazide functional group and the dichlorinated phenyl ring are key structural features. Halogenated aromatic compounds can be persistent and require specific disposal considerations, while hydrazide derivatives, as a class, can present various toxicological concerns.[2][3][4] Therefore, our procedures are designed to mitigate risks of skin contact, eye exposure, and inhalation of dust or aerosols.[1][5]
| Hazard Classification (GHS) | Hazard Statement | GHS Pictogram |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Exclamation Mark |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Exclamation Mark |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Exclamation Mark |
This table summarizes the GHS hazard information for this compound, providing an at-a-glance overview of the primary risks.[1]
The Core Directive: Your Personal Protective Equipment (PPE) Ensemble
A multi-layered approach to PPE is non-negotiable. Each component is selected to counter a specific hazard presented by the compound. The mandatory ensemble for handling this compound includes:
-
Hand Protection: Wear double-layered nitrile gloves.[6] The outer glove should be changed immediately if contamination is suspected. The rationale for double-gloving is to provide a barrier against potential degradation or rapid permeation by the chlorinated organic structure.[6] Always inspect gloves for tears or punctures before use.[5]
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[7][8] For procedures with a higher risk of splashing (e.g., preparing stock solutions, transfers), a full-face shield must be worn in addition to goggles.[2][9]
-
Body Protection: A long-sleeved, knee-length laboratory coat is required.[7] For larger scale operations or situations with a high potential for contamination, a chemical-resistant apron or a disposable "bunny suit" coverall should be utilized.[8][10] All protective clothing should be removed before leaving the laboratory area.
-
Respiratory Protection: All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to control exposure to dust and vapors.[1][5] If engineering controls like a fume hood are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator (e.g., N95 for particulates or a respirator with appropriate cartridges for organic vapors) must be used.[2][7] Respirator use must always be a last resort and part of a comprehensive respiratory protection program.[2][9]
Operational Workflow: A Step-by-Step Guide from Lab Bench to Disposal
Safe handling is a process, not a single event. The following workflow ensures safety at every stage of interaction with the compound.
Step 1: Preparation and Engineering Controls
-
Verify Fume Hood Function: Before starting, ensure the chemical fume hood is operational and the annual certification is current. Check the flow monitor to confirm proper airflow.
-
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvent dispensers) and a designated, sealed waste container inside the fume hood. This minimizes movement in and out of the controlled workspace.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[7][10] Ensure your spill kit is stocked and readily available.
Step 2: Donning PPE and Handling the Compound
The sequence of donning PPE is critical to prevent cross-contamination.
Caption: Workflow for preparation and safe handling of the compound.
When handling the solid, use gentle motions with a spatula to avoid generating dust.[5][7] If dissolving the compound, add the solvent slowly to the solid to prevent splashing. Always keep the container tightly closed when not in use.[1][11]
Step 3: Decontamination and Doffing
Properly removing PPE is as important as putting it on.
-
Gross Decontamination: While still in the fume hood, wipe down the exterior of the outer gloves with a solvent-dampened towel (e.g., 70% ethanol) and dispose of the towel in the designated hazardous waste container.
-
Doffing Sequence:
-
Remove outer gloves first, peeling them off without touching the exterior surface.[5]
-
Remove your lab coat, folding it inward to contain any potential contamination.
-
Remove your face shield and/or goggles.
-
Remove inner gloves.
-
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water after all PPE has been removed.[1][5]
Step 4: Waste Management and Disposal
Improper disposal can lead to environmental contamination and pose a risk to others.
-
Solid Waste: All disposable materials that have come into contact with the compound (e.g., gloves, weigh paper, pipette tips, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.[1][6]
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container for halogenated organic waste.
-
Disposal Protocol: Do not pour any waste down the drain.[1][5] All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[3][12]
Emergency Response Plan
In the event of an accidental exposure or spill, immediate and correct action is vital.
-
Skin Contact: Immediately remove any contaminated clothing.[1] Flush the affected skin area with copious amounts of water for at least 15 minutes.[1][7] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[1][13] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[1] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Minor Spill (inside fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Carefully sweep or scoop the material into the designated hazardous waste container. Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and your supervisor. Contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.
By adhering to these protocols, you build a system of safety that protects you, your colleagues, and the integrity of your research. This guide serves as your trusted resource for the responsible stewardship of this chemical agent.
References
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This compound Safety Data Sheet. AK Scientific, Inc.
-
SAFETY DATA SHEET - (2,4-Dichlorophenyl)hydrazine monohydrochloride. Thermo Fisher Scientific.
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SAFETY DATA SHEET - 1-(2,3-Dichlorophenyl)hydrazine hydrochloride. Thermo Fisher Scientific.
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Hydrazine - Wikipedia. Wikipedia.
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Material Safety Data Sheet - (4-Aminobenzoyl)hydrazide, 95%. Cole-Parmer.
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SAFETY DATA SHEET - Dichlorophenylhydrazine. Sigma-Aldrich.
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Safety Data Sheet - 2-(2,4-Dichlorophenoxy)acetohydrazide. Angene Chemical.
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Chemical Safety Practices Recommendations PhenylHydrazine HCl. NCI at Frederick.
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Performance Chemicals Hydrazine. Arxada.
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This compound | Huateng Pharma. Huateng Pharma.
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Safety Data Sheet: Phenylhydrazine hydrochloride. Carl ROTH.
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8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
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Phenylhydrazine hydrochloride - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
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SAFETY DATA SHEET - p-Chlorophenylhydrazine hydrochloride. Fisher Scientific.
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SAFETY DATA SHEET - 3,4-Dichlorophenyl Isocyanate. Spectrum Chemical.
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GHS Classification Summary. PubChem.
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GHS Hazardous Chemical Information List. Safe Work Australia.
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3,4-Dichlorophenylhydrazine hydrochloride Safety Data Sheet. Synquest Labs.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
